molecular formula C26H53N3O4 B3182788 C18-PEG4-Azide CAS No. 1807539-11-2

C18-PEG4-Azide

Cat. No.: B3182788
CAS No.: 1807539-11-2
M. Wt: 471.7 g/mol
InChI Key: ROAXENOUAALPLC-UHFFFAOYSA-N
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Description

C18-PEG4-Azide is a useful research compound. Its molecular formula is C26H53N3O4 and its molecular weight is 471.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 471.40360718 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]octadecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H53N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-30-21-23-32-25-26-33-24-22-31-20-18-28-29-27/h2-26H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAXENOUAALPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H53N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401296692
Record name 3,6,9,12-Tetraoxatriacontane, 1-azido-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807539-11-2
Record name 3,6,9,12-Tetraoxatriacontane, 1-azido-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807539-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12-Tetraoxatriacontane, 1-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

C18-PEG4-Azide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, specifications, and applications of C18-PEG4-Azide, a versatile heterobifunctional linker molecule. Designed for researchers, scientists, and drug development professionals, this document details the molecule's characteristics and provides established experimental protocols for its use in bioconjugation and nanoparticle formulation.

Core Chemical Properties and Specifications

This compound is an amphiphilic molecule consisting of a hydrophobic 18-carbon alkyl (C18) chain, a hydrophilic polyethylene glycol (PEG) spacer of four ethylene glycol units, and a terminal azide (-N₃) functional group.[1][2][3] This unique structure allows for its application in a variety of biological and chemical systems, including the formation of micelles and functionalized liposomes for drug delivery.[4] The azide group provides a reactive handle for "click chemistry," enabling the covalent attachment of the molecule to alkyne- or cyclooctyne-containing molecules with high specificity and efficiency.[1]

The following tables summarize the key chemical and physical properties of this compound.

PropertySpecification
Molecular Formula C₂₆H₅₃N₃O₄
Molecular Weight 471.72 g/mol
CAS Number 1807539-11-2
Appearance Solid or viscous liquid
Purity Typically ≥95%
Solubility Soluble in organic solvents (DMSO, DMF, Chloroform) and has amphiphilic properties in aqueous solutions.
Storage Recommended storage at -20°C.

Table 1: Chemical and Physical Properties of this compound.

Functional GroupDescription
C18 Alkyl Chain A long, saturated hydrocarbon chain that imparts hydrophobicity to the molecule. This moiety is crucial for insertion into lipid bilayers of liposomes or the core of micelles.
PEG4 Spacer A short, hydrophilic polyethylene glycol linker that enhances water solubility and provides a flexible spacer between the hydrophobic anchor and the reactive azide group. The PEG spacer can also reduce non-specific binding of proteins.
Azide Group (-N₃) A highly reactive functional group that is a key component in "click chemistry" reactions. It readily and specifically reacts with terminal alkynes in the presence of a copper(I) catalyst (CuAAC) or with strained cyclooctynes like DBCO without a catalyst (SPAAC) to form a stable triazole linkage.

Table 2: Functional Components of this compound.

Experimental Protocols and Methodologies

The primary application of this compound lies in its ability to participate in click chemistry reactions for bioconjugation and surface functionalization. Below are detailed protocols for both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the conjugation of this compound to an alkyne-containing molecule using a copper(I) catalyst.

Materials:

  • This compound

  • Alkyne-functionalized molecule (e.g., protein, peptide, or small molecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Organic co-solvent (e.g., DMSO or DMF) if needed for solubility

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).

    • Dissolve the alkyne-functionalized molecule in the reaction buffer to a desired concentration.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 100 mM in water).

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-functionalized molecule and a molar excess of the this compound solution.

    • Add the THPTA ligand to the reaction mixture. A typical molar ratio of ligand to copper is 5:1.

    • Add the CuSO₄ solution to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Reaction Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

  • Purification:

    • Upon completion, purify the C18-PEG4-conjugated product from excess reagents and byproducts using an appropriate method such as dialysis, desalting columns, or chromatography.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification C18_PEG4_Azide This compound Stock Solution Reaction_Mix Combine Reactants & Catalyst C18_PEG4_Azide->Reaction_Mix Alkyne_Molecule Alkyne-Molecule in Buffer Alkyne_Molecule->Reaction_Mix CuSO4 CuSO4 Solution CuSO4->Reaction_Mix Ascorbate Sodium Ascorbate Solution Ascorbate->Reaction_Mix THPTA THPTA Solution THPTA->Reaction_Mix Incubation Incubate at RT (1-4 hours) Reaction_Mix->Incubation Purify Purify Conjugate Incubation->Purify Final_Product Final Conjugated Product Purify->Final_Product

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of this compound to a molecule functionalized with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO).

Materials:

  • This compound

  • DBCO-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Organic co-solvent (e.g., DMSO or DMF) if needed for solubility

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).

    • Dissolve the DBCO-functionalized molecule in the reaction buffer to the desired concentration.

  • Reaction Setup:

    • Combine the DBCO-functionalized molecule and a molar excess (typically 1.5 to 3-fold) of the this compound solution in the reaction buffer.

  • Reaction Incubation:

    • Incubate the reaction at room temperature or 37°C for 2-12 hours. The reaction can also be performed at 4°C for a longer duration (4-24 hours). Reaction progress can be monitored by analytical techniques.

  • Purification:

    • After the reaction is complete, purify the conjugate using a suitable method to remove unreacted starting materials.

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification C18_PEG4_Azide This compound Stock Solution Reaction_Mix Combine Reactants C18_PEG4_Azide->Reaction_Mix DBCO_Molecule DBCO-Molecule in Buffer DBCO_Molecule->Reaction_Mix Incubation Incubate (2-12 hours) Reaction_Mix->Incubation Purify Purify Conjugate Incubation->Purify Final_Product Final Conjugated Product Purify->Final_Product

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

Applications in Drug Delivery and Nanotechnology

The amphiphilic nature of this compound makes it a valuable component in the formulation of nanoparticles for drug delivery. The hydrophobic C18 tail can be incorporated into the lipid bilayer of liposomes or the core of micelles, while the hydrophilic PEG chain provides a stealth-like character, reducing clearance by the immune system. The terminal azide group allows for the post-formulation functionalization of these nanoparticles with targeting ligands, imaging agents, or other functional molecules via click chemistry.

Formulation of Functionalized Liposomes

Principle:

The thin-film hydration method is a common technique for preparing liposomes. This compound is co-dissolved with lipids to form a thin film, which is then hydrated to form liposomes with the azide groups displayed on the surface.

Generalized Protocol:

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., phospholipids, cholesterol) and this compound in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (which can contain the drug to be encapsulated) by gentle agitation at a temperature above the phase transition temperature of the lipids. This process leads to the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with specific pore sizes.

  • Post-Formulation Conjugation:

    • The resulting azide-functionalized liposomes can then be conjugated with alkyne- or DBCO-containing molecules using the click chemistry protocols described in Section 2.

Liposome_Formation Start Dissolve Lipids & This compound in Organic Solvent Film_Formation Form Thin Lipid Film (Rotary Evaporation) Start->Film_Formation Hydration Hydrate Film with Aqueous Buffer Film_Formation->Hydration MLV Formation of Multilamellar Vesicles (MLVs) Hydration->MLV Size_Reduction Size Reduction (Extrusion/Sonication) MLV->Size_Reduction ULV Formation of Unilamellar Vesicles (ULVs) Size_Reduction->ULV Functionalization Post-Formulation Conjugation (Click Chemistry) ULV->Functionalization Final_Liposome Functionalized Liposome Functionalization->Final_Liposome

Workflow for the Preparation of Functionalized Liposomes using this compound.

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry, biology, and materials science. Its well-defined structure, combining hydrophobic and hydrophilic elements with a reactive azide handle, enables a wide range of applications, from the precise bioconjugation of sensitive molecules to the construction of advanced drug delivery systems. The experimental protocols provided in this guide offer a starting point for the successful implementation of this compound in various research endeavors.

References

An In-depth Technical Guide to the Hydrophobicity of C18-PEG4-Azide Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C18-PEG4-Azide linker is a heterobifunctional molecule increasingly utilized in drug delivery, bioconjugation, and materials science. Its unique structure, combining a long-chain saturated hydrocarbon (C18) with a short, hydrophilic polyethylene glycol (PEG) chain and a reactive azide group, imparts amphiphilic properties that are critical to its function. This guide provides a detailed technical overview of the hydrophobicity of the this compound linker, including its physicochemical properties, experimental protocols for hydrophobicity determination, and a discussion of its structural-functional relationships.

Physicochemical Properties of this compound

The defining characteristic of the this compound linker is its amphiphilicity, resulting from the covalent linkage of a hydrophobic tail and a hydrophilic head.

  • Hydrophobic Component: The C18 alkyl chain (stearoyl group) is a long, saturated hydrocarbon that is highly nonpolar and responsible for the molecule's lipid-like characteristics. This portion of the linker facilitates interactions with hydrophobic environments, such as cell membranes and the core of lipid nanoparticles.

  • Hydrophilic Component: The tetraethylene glycol (PEG4) spacer is a polar, water-soluble chain that imparts hydrophilicity. The PEG moiety can influence the overall solubility of the linker and any molecule it is conjugated to, and it can also provide a steric shield, which is beneficial in reducing non-specific protein binding and improving in vivo circulation times.

  • Reactive Group: The terminal azide (-N3) group is a versatile functional handle for "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3] This allows for the efficient and specific conjugation of the linker to a wide range of molecules and surfaces.

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C26H53N3O4
Molecular Weight ~471.7 g/mol
Appearance White to off-white solid or waxy solid
Solubility Soluble in organic solvents (e.g., DMSO, DMF, chloroform), limited solubility in water
Calculated LogP (XLogP3) ~6.5 - 7.5
Experimental LogP Not readily available in literature

Note: The calculated LogP is an estimation and the experimental value may vary.

Experimental Determination of Hydrophobicity (LogP)

The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system, typically a hydrophobic organic solvent and a hydrophilic aqueous phase. The logarithm of this value, LogP, is a widely used metric for hydrophobicity.[4][5] For amphiphilic molecules like this compound, the distribution coefficient (LogD) is often more relevant as it considers all ionized and neutral forms of the molecule at a specific pH.

Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the traditional and most straightforward technique for LogP determination.

Principle: A known amount of the analyte is dissolved in a mixture of two immiscible solvents (typically n-octanol and water). The mixture is shaken vigorously to allow for the partitioning of the analyte between the two phases until equilibrium is reached. The concentration of the analyte in each phase is then measured, and the partition coefficient is calculated.

Detailed Protocol:

  • Preparation of Solvents: Both n-octanol and water should be mutually saturated before the experiment. This is achieved by mixing the two solvents, shaking them for 24 hours, and then allowing them to separate.

  • Preparation of Analyte Solution: A stock solution of this compound is prepared in the more soluble phase (likely n-octanol).

  • Partitioning: A precise volume of the stock solution is added to a mixture of the pre-saturated n-octanol and water in a separatory funnel. The volumes of the two phases should be accurately known.

  • Equilibration: The funnel is shaken for a predetermined amount of time to ensure equilibrium is reached. The time required for equilibration should be determined in preliminary experiments.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to aid in the separation of emulsions.

  • Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS, as this compound lacks a strong chromophore).

  • Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD Guideline 117)

RP-HPLC provides a faster and more efficient method for estimating LogP values.

Principle: This method is based on the correlation between the retention time of a compound on a nonpolar stationary phase (like C18) and its hydrophobicity. The retention factor (k) is determined and correlated with the known LogP values of a series of standard compounds.

Detailed Protocol:

  • System Preparation: An HPLC system equipped with a C18 column and a suitable detector (ELSD or MS) is used. The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Selection of Reference Compounds: A series of reference compounds with known LogP values that span the expected LogP of this compound are selected.

  • Chromatographic Analysis: Each reference compound and the this compound are injected into the HPLC system under isocratic conditions. The retention time (tR) for each compound is recorded. The dead time (t0), the retention time of a non-retained compound, is also determined.

  • Calculation of Retention Factor (k): The retention factor for each compound is calculated using the formula: k = (tR - t0) / t0.

  • Calibration Curve: A calibration curve is generated by plotting the log(k) values of the reference compounds against their known LogP values. A linear regression analysis is performed to obtain the equation of the line.

  • Determination of LogP for this compound: The log(k) value for this compound is calculated from its retention time. This value is then used in the regression equation to determine the LogP of the this compound linker.

Visualizations

Synthesis Workflow for this compound

The following diagram illustrates a common synthetic pathway for this compound, starting from stearyl alcohol and tetraethylene glycol.

G Synthesis of this compound cluster_0 Step 1: Etherification cluster_1 Step 2: Mesylation cluster_2 Step 3: Azidation A Stearyl Alcohol (C18H37OH) C C18-PEG4-OH A->C Acid Catalyst B Tetraethylene Glycol B->C D C18-PEG4-OH F C18-PEG4-OMs D->F Base (e.g., Triethylamine) E Methanesulfonyl Chloride (MsCl) E->F G C18-PEG4-OMs I This compound G->I Solvent (e.g., DMF) H Sodium Azide (NaN3) H->I G LogP Determination by RP-HPLC cluster_0 Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis prep1 Prepare Mobile Phase (Organic + Aqueous Buffer) hplc1 Equilibrate C18 HPLC Column prep1->hplc1 prep2 Select & Prepare Reference Compounds with Known LogP Values hplc2 Inject Samples (References & Analyte) prep2->hplc2 prep3 Prepare this compound Sample prep3->hplc2 hplc1->hplc2 hplc3 Record Retention Times (tR) hplc2->hplc3 data1 Calculate Retention Factor (k) k = (tR - t0) / t0 hplc3->data1 hplc4 Determine Dead Time (t0) hplc4->data1 data2 Plot log(k) of References vs. Known LogP data1->data2 data3 Generate Linear Regression (Calibration Curve) data2->data3 data4 Calculate LogP of this compound using its log(k) and the regression equation data3->data4

References

An In-Depth Technical Guide to the Mechanism of Action of C18-PEG4-Azide in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C18-PEG4-Azide is a heterobifunctional linker that has emerged as a valuable tool in the field of bioconjugation, particularly for applications in drug delivery, cell surface engineering, and diagnostics. Its unique molecular architecture, comprising a hydrophobic C18 alkyl chain, a hydrophilic tetraethylene glycol (PEG4) spacer, and a reactive azide moiety, enables the stable incorporation into lipid-based nanostructures and the subsequent covalent attachment of biomolecules through highly efficient and specific "click chemistry" reactions.[1] This guide provides a comprehensive overview of the core mechanisms of action of this compound in bioconjugation, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in the life sciences.

The C18 tail acts as a lipid anchor, allowing for the non-covalent insertion of the linker into the lipid bilayers of liposomes, lipid nanoparticles (LNPs), and cell membranes.[2] The PEG4 spacer is a flexible, water-soluble linker that extends the reactive azide group away from the surface, minimizing steric hindrance and improving accessibility for conjugation with biomolecules.[3][4] The terminal azide group is the key functional moiety for bioconjugation, enabling covalent ligation to alkyne- or cyclooctyne-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.[5]

Core Bioconjugation Mechanisms

The azide group of this compound participates in two primary types of bioorthogonal "click" reactions, which are characterized by their high efficiency, specificity, and biocompatibility.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used method for forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne. This reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The presence of a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often employed to protect the Cu(I) catalyst from oxidation and to enhance reaction rates.

The mechanism of CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole ring. This reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_intermediates Intermediates cluster_product Product C18_PEG4_Azide C18-PEG4-N₃ Cu_Acetylide Cu(I)-Acetylide Complex C18_PEG4_Azide->Cu_Acetylide Reaction with Cu-Acetylide Alkyne R'-C≡CH Alkyne->Cu_Acetylide Coordination Cu_I Cu(I) Cu_I->Cu_Acetylide Ligand Ligand (e.g., THPTA) Ligand->Cu_I Triazole 1,4-Disubstituted Triazole Conjugate Cu_Acetylide->Triazole Cycloaddition

Figure 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the reaction partner for the azide. The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition reaction, allowing it to proceed rapidly at physiological temperatures without the need for a catalyst. This is particularly advantageous for in vivo applications and for conjugating sensitive biomolecules where copper toxicity is a concern.

The SPAAC reaction is a [3+2] cycloaddition that proceeds through a concerted mechanism, leading to the formation of a stable triazole linkage.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product C18_PEG4_Azide C18-PEG4-N₃ Triazole Triazole Conjugate C18_PEG4_Azide->Triazole [3+2] Cycloaddition DBCO DBCO-R' DBCO->Triazole

Figure 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism.

Quantitative Data on Bioconjugation Efficiency

While specific kinetic data for this compound is not extensively reported, the reactivity of the azide moiety is comparable to other alkyl azides. The efficiency of the bioconjugation is highly dependent on the reaction conditions and the nature of the alkyne partner. The following tables provide representative quantitative data for CuAAC and SPAAC reactions with similar azide and alkyne systems.

Table 1: Representative Second-Order Rate Constants for SPAAC Reactions

CyclooctyneAzide PartnerRate Constant (k₂, M⁻¹s⁻¹)SolventReference
DBCOBenzyl Azide~0.1 - 1.0Various
BCNBenzyl Azide0.15DMSO
DIBOBenzyl Azide0.024Methanol

Table 2: Representative Yields for CuAAC and SPAAC Bioconjugation

Reaction TypeReactantsYield (%)Reaction TimeReference
SPAACDSPE-PEG2000-cyclooctyne liposomes + Azide-functionalized peptide83 ± 1.572 h
CuAACAlkyne-modified oligonucleotide + Coumarin azide>951 h
CuAACBiotin-PEG-alkyne + Azide-functionalized proteinQuantitative< 1 min

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Functionalization of Liposomes with this compound

This protocol describes the incorporation of this compound into pre-formed liposomes.

Materials:

  • Pre-formed liposomes (e.g., composed of DSPC and cholesterol)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Chloroform

Procedure:

  • Lipid Film Hydration:

    • Co-dissolve the primary lipids (e.g., DSPC, cholesterol) and this compound (typically at 1-5 mol%) in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film.

    • Further dry the lipid film under vacuum for at least 2 hours to remove residual solvent.

  • Liposome Formation:

    • Hydrate the lipid film with PBS (pH 7.4) at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DSPC).

    • Vortex the mixture to form multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

  • Purification:

    • Remove unincorporated this compound and other small molecules by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against PBS.

Protocol 2: SPAAC Conjugation of a DBCO-Modified Protein to Azide-Functionalized Liposomes

This protocol outlines the copper-free conjugation of a DBCO-functionalized protein to the surface of this compound-containing liposomes.

Materials:

  • Azide-functionalized liposomes (prepared as in Protocol 1)

  • DBCO-modified protein (e.g., an antibody)

  • PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-functionalized liposomes with the DBCO-modified protein in PBS (pH 7.4).

    • A typical molar ratio is a 2- to 10-fold excess of the DBCO-protein to the accessible azide groups on the liposome surface.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Purification:

    • Separate the protein-conjugated liposomes from unreacted protein using size exclusion chromatography or centrifugation-based purification methods.

  • Characterization:

    • Confirm the successful conjugation using techniques such as SDS-PAGE (to observe a shift in the protein's molecular weight), dynamic light scattering (DLS) (to measure changes in liposome size), and/or a functional assay for the conjugated protein.

Protocol 3: CuAAC Conjugation of an Alkyne-Modified Peptide to Azide-Functionalized Liposomes

This protocol describes the copper-catalyzed conjugation of a terminal alkyne-containing peptide to this compound-functionalized liposomes.

Materials:

  • Azide-functionalized liposomes (prepared as in Protocol 1)

  • Alkyne-modified peptide

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • THPTA ligand

  • PBS, pH 7.4

Procedure:

  • Catalyst Preparation:

    • Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.

    • In a separate tube, pre-mix the CuSO₄ and THPTA solutions (typically at a 1:5 molar ratio) and let them stand for a few minutes.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-functionalized liposomes and the alkyne-modified peptide in PBS (pH 7.4). A molar excess of the peptide is often used.

    • Add the pre-mixed CuSO₄/THPTA solution to the liposome-peptide mixture.

  • Reaction Initiation:

    • Initiate the click reaction by adding the sodium ascorbate solution. The final concentrations are typically in the range of 50-250 µM for copper and 2.5-5 mM for sodium ascorbate.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours.

  • Purification and Characterization:

    • Purify and characterize the peptide-conjugated liposomes as described in Protocol 2.

Applications in Targeted Drug Delivery

A significant application of this compound is in the development of targeted drug delivery systems. By functionalizing drug-loaded liposomes or LNPs with this compound, targeting ligands such as antibodies, peptides, or aptamers can be conjugated to the nanoparticle surface. These ligands can then recognize and bind to specific receptors that are overexpressed on the surface of diseased cells, such as cancer cells, leading to enhanced drug delivery and reduced off-target toxicity.

Targeted_Drug_Delivery_Workflow cluster_formulation Nanoparticle Formulation cluster_conjugation Bioconjugation cluster_application Targeted Delivery Liposome_Prep Liposome Formulation C18_PEG4_Azide_Incorp This compound Incorporation Liposome_Prep->C18_PEG4_Azide_Incorp Click_Reaction Click Chemistry (SPAAC or CuAAC) C18_PEG4_Azide_Incorp->Click_Reaction Targeted_LNP Targeted Lipid Nanoparticle Click_Reaction->Targeted_LNP Targeting_Ligand Targeting Ligand (e.g., Antibody-DBCO) Targeting_Ligand->Click_Reaction Cell_Binding Binding to Target Cell Targeted_LNP->Cell_Binding Drug_Release Drug Release Cell_Binding->Drug_Release

Figure 3: Workflow for Targeted Drug Delivery using this compound.

For instance, a lipid nanoparticle encapsulating a cytotoxic drug can be functionalized with this compound. Subsequently, an antibody fragment (Fab') modified with a DBCO group, which specifically recognizes a tumor-associated antigen (e.g., HER2 in breast cancer), can be conjugated to the nanoparticle surface via SPAAC. When administered, these targeted nanoparticles will preferentially accumulate at the tumor site, leading to a localized release of the drug and enhanced therapeutic efficacy.

Conclusion

This compound is a versatile and powerful tool for bioconjugation, enabling the straightforward functionalization of lipid-based nanocarriers and cell surfaces. Its mechanism of action is centered around the highly efficient and bioorthogonal click chemistry reactions of its terminal azide group. By leveraging both CuAAC and SPAAC, researchers can covalently attach a wide range of biomolecules to lipid assemblies with high specificity and yield. This has profound implications for the development of next-generation drug delivery systems, diagnostic agents, and tools for fundamental biological research. The ability to create precisely engineered bioconjugates with controlled stoichiometry and orientation opens up new avenues for designing therapeutic and diagnostic agents with improved efficacy and safety profiles.

References

An In-Depth Technical Guide to C18-PEG4-Azide: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C18-PEG4-Azide is a bifunctional linker molecule increasingly utilized in the fields of bioconjugation, drug delivery, and nanotechnology. This technical guide provides a comprehensive overview of its chemical properties, core applications, and detailed experimental protocols for its use. The unique structure of this compound, featuring a hydrophobic C18 alkyl chain, a hydrophilic polyethylene glycol (PEG) spacer, and a reactive azide group, makes it an invaluable tool for researchers developing targeted therapeutics and advanced drug delivery systems.

Core Properties of this compound

This compound is a hybrid linker molecule designed for specific chemical conjugations.[1][2] Its structure consists of three key components: a C18 stearyl tail, a tetraethylene glycol (PEG4) spacer, and a terminal azide group. This amphipathic nature is central to its utility, particularly in the formulation of lipid-based nanoparticles.

PropertyValueSource(s)
CAS Number 1807539-11-2[1][3][4]
Molecular Weight 471.7 g/mol (also cited as 471.72 g/mol )
Molecular Formula C26H53N3O4
Purity Typically ≥95%
Appearance Varies (often a solid or oil)
Storage Recommended at -20°C

Key Applications in Research and Drug Development

The primary application of this compound lies in the surface functionalization of lipid nanoparticles (LNPs), liposomes, and other nanocarriers. The hydrophobic C18 tail serves as an anchor, embedding itself within the lipid bilayer of the nanoparticle. The hydrophilic PEG4 spacer extends outwards, providing a "stealth" layer that can help reduce nonspecific protein binding and prolong circulation times in vivo. The terminal azide group is a chemical handle for "click chemistry," a highly efficient and specific bioconjugation reaction.

This allows for the covalent attachment of various molecules to the surface of the nanoparticle, including:

  • Targeting Ligands: Antibodies, peptides, or small molecules that direct the nanoparticle to specific cells or tissues.

  • Imaging Agents: Fluorescent dyes or contrast agents for tracking the nanoparticles in vitro and in vivo.

  • Therapeutic Payloads: Attaching drugs or other therapeutic agents to the exterior of the carrier.

The C18 length of the alkyl chain is particularly important for stable anchoring within the lipid membrane of nanoparticles, which influences their in vivo fate.

Experimental Protocols

Formulation of Azide-Functionalized Lipid Nanoparticles

This protocol describes the preparation of lipid nanoparticles with a surface-exposed azide group using this compound.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • This compound

  • mRNA or siRNA cargo

  • Ethanol

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Lipid Stock Preparation: Prepare a lipid stock solution in ethanol containing the ionizable lipid, helper lipid, cholesterol, and this compound at a desired molar ratio (e.g., 50:10:38.5:1.5).

  • Aqueous Phase Preparation: Prepare the aqueous phase by dissolving the nucleic acid cargo in a citrate buffer.

  • Nanoparticle Formation: Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol phase with the aqueous nucleic acid phase at a specific flow rate ratio (e.g., 1:3).

  • Dialysis/Purification: Dialyze the resulting nanoparticle suspension against PBS to remove ethanol and non-encapsulated nucleic acids.

  • Characterization: Characterize the azide-functionalized LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

LNP_Formation_Workflow cluster_lipids Lipid Phase (Ethanol) cluster_aqueous Aqueous Phase (Buffer) ionizable Ionizable Lipid mixer Microfluidic Mixing ionizable->mixer helper Helper Lipid helper->mixer chol Cholesterol chol->mixer peg_azide This compound peg_azide->mixer cargo Nucleic Acid Cargo cargo->mixer purify Dialysis / Purification mixer->purify characterize Characterization purify->characterize final_lnp Azide-Functionalized LNP characterize->final_lnp Click_Chemistry_Workflow start_lnp Azide-Functionalized LNP reaction Mix and Incubate (Room Temperature, 2-4h) start_lnp->reaction dbco_mol DBCO-Functionalized Molecule (e.g., Peptide, Dye) dbco_mol->reaction purification Purification (Centrifugal Filtration) reaction->purification validation Validation of Conjugation purification->validation final_product Functionalized LNP validation->final_product Logical_Relationship cluster_conjugation Bioconjugation lnp Drug-Loaded LNP targeted_lnp Targeted Drug-Loaded LNP lnp->targeted_lnp Anchoring linker This compound linker->targeted_lnp Click Chemistry ligand Targeting Ligand (with Alkyne/DBCO) ligand->targeted_lnp Click Chemistry receptor Cell Surface Receptor targeted_lnp->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis Initiates

References

An In-depth Technical Guide to the Solubility of C18-PEG4-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of C18-PEG4-Azide is crucial for its effective application in bioconjugation, drug delivery systems, and nanotechnology. This amphiphilic molecule, featuring a long hydrophobic C18 alkyl chain and a hydrophilic polyethylene glycol (PEG) spacer terminated with a reactive azide group, exhibits a distinct solubility profile that dictates its handling, formulation, and reaction efficiency. This guide provides a comprehensive overview of its solubility in various solvents, detailed experimental protocols for solubility determination, and a logical workflow for assessing its behavior in different media.

Core Concept: The Amphiphilic Nature of this compound

This compound is a hybrid linker molecule comprised of a hydrophobic stearyl (C18) tail and a hydrophilic PEG4 (polyethylene glycol with four repeating units) chain, which is end-capped with an azide (-N3) functional group.[1][2] This dual nature governs its solubility: the C18 tail favors non-polar organic solvents, while the PEG chain enhances solubility in more polar and aqueous environments.[3][4][5] The azide group is a versatile functional handle for "click chemistry" reactions, allowing for the covalent attachment of the molecule to alkyne- or cyclooctyne-modified biomolecules and surfaces.

Qualitative Solubility Data
Solvent Class Solvent Examples Expected Solubility of this compound Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents can effectively solvate both the polar PEG-azide headgroup and, to some extent, the non-polar C18 tail. Product data for similar compounds confirms high solubility in DMSO and DMF.
Chlorinated Dichloromethane (DCM), ChloroformHighThese solvents are effective at dissolving the long C18 alkyl chain, and the PEG portion is sufficiently soluble to allow for overall dissolution. Several related azide-PEG linkers show good solubility in DCM and Chloroform.
Ethers Tetrahydrofuran (THF)Moderate to HighTHF provides a balance of polarity that can accommodate both ends of the amphiphilic molecule. A related compound, Azido-PEG4-Acid, is soluble in THF.
Alcohols Ethanol, MethanolModerateThe hydroxyl group of alcohols can interact with the PEG chain, while the alkyl portion can interact with the C18 tail. Complete dissolution may require gentle heating.
Aqueous Buffers Water, Phosphate-Buffered Saline (PBS)Low (forms micelles)As an amphiphilic molecule, this compound is expected to have low monomeric solubility in water and will likely self-assemble into micelles or other aggregates above its critical micelle concentration (CMC).
Non-polar Hexanes, TolueneLow to ModerateWhile the C18 tail has high affinity for these solvents, the polar PEG-azide headgroup will limit overall solubility.

Experimental Protocol for Determining Solubility

The following is a generalized protocol for determining the solubility of this compound in a given solvent. This method is based on the principle of preparing a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment:
  • This compound

  • A range of analytical grade solvents (e.g., DMSO, water, ethanol, DCM)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge capable of temperature control

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or LC-MS) or another quantitative analytical instrument.

  • Calibrated pipettes

  • Glass vials with screw caps

Methodology:
  • Preparation of Stock Solutions (for Calibration):

    • Accurately weigh a known amount of this compound and dissolve it in a solvent in which it is highly soluble (e.g., DMSO) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution to create a set of calibration standards with known concentrations.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the test solvent. The amount should be sufficient to ensure that undissolved solid remains.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Equilibrate the samples for a predetermined period (e.g., 24-48 hours) to ensure the solution reaches saturation. Visual inspection should confirm the presence of undissolved solid at the end of the equilibration period.

  • Separation of Undissolved Solute:

    • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for a set time (e.g., 15-30 minutes) at the same temperature as the equilibration to pellet the undissolved solid.

  • Quantification of Dissolved Solute:

    • Carefully collect a precise aliquot of the clear supernatant from each vial, being cautious not to disturb the pellet.

    • Dilute the supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted supernatant and the calibration standards using a suitable analytical method like HPLC.

    • Plot a calibration curve of instrument response versus concentration for the standards.

    • Use the calibration curve to determine the concentration of this compound in the diluted supernatant.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor. This value represents the solubility of this compound in the test solvent at the specified temperature, typically expressed in mg/mL or mmol/L.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in assessing the solubility of this compound.

G Workflow for Solubility Determination cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Add excess this compound to test solvent B Seal vials and place in thermostatic shaker A->B C Equilibrate for 24-48 hours at constant temperature B->C D Centrifuge to pellet undissolved solid C->D E Carefully collect supernatant D->E G Dilute supernatant E->G F Prepare calibration standards H Analyze standards and sample (e.g., by HPLC) F->H G->H I Calculate concentration from calibration curve H->I Result Solubility Value (mg/mL) I->Result

Caption: Experimental workflow for determining the solubility of this compound.

G Logical Pathway for Solvent Selection cluster_solvents Solvent Screening cluster_outcomes Observation cluster_actions Action Start Start: Select This compound A Polar Aprotic (e.g., DMSO, DMF) Start->A B Chlorinated (e.g., DCM) Start->B C Alcohols (e.g., Ethanol) Start->C D Aqueous Buffer (e.g., PBS) Start->D O1 Fully Soluble? A->O1 O2 Fully Soluble? B->O2 O3 Fully Soluble? C->O3 O4 Forms Micelles? D->O4 R1 Proceed with application O1->R1 Yes R2 Consider for non-aqueous reactions O2->R2 Yes R3 Use for biphasic or heated protocols O3->R3 Yes R4 Utilize for nanoparticle formulation O4->R4 Yes End End: Application R1->End R2->End R3->End R4->End

Caption: Decision pathway for selecting an appropriate solvent system.

References

An In-Depth Technical Guide to the Stability and Storage of C18-PEG4-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for C18-PEG4-Azide, a bifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and nanoparticle functionalization. Understanding the chemical stability of this reagent is critical for ensuring the reproducibility of experimental results and the quality of the final conjugated products. This document outlines the key factors influencing the stability of this compound, provides detailed storage recommendations, and presents experimental protocols for assessing its integrity over time.

Chemical Structure and Properties

This compound is an amphiphilic molecule that possesses a long hydrophobic alkyl chain (C18) and a hydrophilic polyethylene glycol (PEG) spacer, terminating in a reactive azide group. This unique structure allows for its application in both aqueous and organic environments, making it a versatile tool for surface modification and bioconjugation.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₆H₅₃N₃O₄
Molecular Weight 471.72 g/mol
Appearance White to off-white solid or waxy solid
Solubility Soluble in organic solvents such as dichloromethane, chloroform, and DMSO. Limited solubility in aqueous solutions, often forming micelles.
Purity (typical) ≥95%

Stability Profile

The stability of this compound is primarily influenced by the chemical reactivity of its constituent parts: the C18 alkyl chain, the PEG4 linker, and the terminal azide group.

The Azide Functional Group

The azide group is a high-energy functional group that is remarkably stable under a wide range of conditions, making it ideal for bioorthogonal chemistry. However, there are specific conditions that can lead to its degradation or hazardous reactions.

  • General Stability: Organic azides are generally stable to a wide range of reaction conditions, including aqueous buffers, and are unreactive towards most biological functional groups.[1]

  • Incompatibilities:

    • Acids: Azides can react with strong acids to form hydrazoic acid (HN₃), which is highly toxic and explosive.

    • Metals: Contact with certain metals (e.g., copper, lead, mercury, silver, brass) can lead to the formation of highly shock-sensitive and explosive metal azides. The use of metal spatulas or equipment should be avoided.

    • Reducing Agents: Strong reducing agents can reduce the azide group to an amine.

    • Halogenated Solvents: Reactions involving azides should not be performed in halogenated solvents like dichloromethane or chloroform, as this can lead to the formation of explosive di- and tri-azidomethane.

The Polyethylene Glycol (PEG) Linker

The PEG linker is generally stable, but can be susceptible to degradation under certain conditions.

  • Oxidative Degradation: In the presence of oxygen and transition metal ions, the PEG chain can undergo oxidative degradation. This process can be accelerated by heat and light.

  • Thermal Degradation: At elevated temperatures, the PEG chain can undergo thermal degradation. This is generally not a concern under typical laboratory and storage conditions.

  • Hydrolytic Stability: The ether linkages in the PEG backbone are highly stable to hydrolysis under a wide range of pH conditions.

The C18 Alkyl Chain

The C18 saturated alkyl chain is chemically inert and not susceptible to degradation under normal conditions.

Recommended Storage and Handling

Proper storage and handling are crucial for maintaining the integrity and reactivity of this compound.

Table 2: Recommended Storage and Handling Conditions for this compound

ConditionRecommendationRationale
Temperature -20°C To minimize potential degradation over long-term storage.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) and desiccated. To prevent oxidative degradation of the PEG chain and hydrolysis.
Light Protect from light. To prevent photo-induced degradation.
Form Store as a solid whenever possible. Solutions, especially in protic solvents, may be less stable over the long term.
Shelf Life Up to 24 months under recommended conditions. Based on manufacturer recommendations for similar PEG-azide compounds.[2][3]

Handling Precautions:

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid contact with incompatible materials listed in section 2.1.

  • Use non-metal spatulas for weighing and transferring the solid compound.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound, particularly for sensitive applications, it is advisable to perform stability assessments. The following are model protocols that can be adapted for this purpose.

Visual Inspection

A simple yet effective initial assessment is the visual inspection of the material.

Methodology:

  • Carefully observe the physical appearance of the this compound solid.

  • Note any changes from its initial appearance, such as discoloration (yellowing or browning), clumping, or the presence of an unusual odor.

  • For solutions, check for any precipitation, color change, or turbidity.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and detecting the presence of degradation products.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector or, for better sensitivity for non-chromophoric compounds, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is suitable for this amphiphilic molecule.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution is recommended to effectively separate the main compound from potential impurities. A starting point could be a linear gradient from 60% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm (for the azide group) or using CAD/ELSD.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute with the initial mobile phase composition as needed.

Data Analysis:

  • Integrate the peak areas of the chromatogram.

  • The purity can be calculated as the percentage of the main peak area relative to the total peak area.

  • The appearance of new peaks or a decrease in the main peak area over time indicates degradation.

Functional Group Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structural integrity of the molecule, particularly the presence of the terminal azide group and the PEG chain.

Methodology:

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Solvent: A deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or DMSO-d₆.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the C18 alkyl chain (typically in the 0.8-1.6 ppm region), the PEG linker (around 3.6 ppm), and the methylene group adjacent to the azide (around 3.4 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbon atom attached to the azide group (around 50-51 ppm).

Data Analysis:

  • Compare the obtained spectra with a reference spectrum of a fresh sample.

  • The disappearance or significant reduction of the signals corresponding to the azide-adjacent methylene protons or the PEG chain can indicate degradation.

Signaling Pathways and Experimental Workflows

This compound is not a signaling molecule itself but is a critical tool in studying and manipulating biological systems. Its primary "pathway" of use is in bioconjugation via click chemistry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

This workflow illustrates the use of this compound to functionalize a surface or nanoparticle, followed by the attachment of a biomolecule.

CuAAC_Workflow cluster_prep Preparation cluster_functionalization Functionalization cluster_conjugation Bioconjugation (Click Chemistry) C18_PEG4_Azide This compound Functionalized_Surface Azide-Functionalized Surface C18_PEG4_Azide->Functionalized_Surface Self-assembly or covalent attachment Surface Surface/Nanoparticle Surface->Functionalized_Surface Conjugated_Product Bioconjugated Surface Functionalized_Surface->Conjugated_Product Alkyne_Biomolecule Alkyne-Modified Biomolecule Alkyne_Biomolecule->Conjugated_Product Copper_Catalyst Cu(I) Catalyst (e.g., CuSO4/Ascorbate) Copper_Catalyst->Conjugated_Product

Caption: Workflow for surface functionalization and bioconjugation using this compound via CuAAC.

Forced Degradation Study Workflow

This diagram outlines a logical workflow for conducting a forced degradation study to assess the stability of this compound.

Forced_Degradation_Workflow cluster_sample_prep Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution of this compound Acid_Hydrolysis Acidic (e.g., 0.1 M HCl) Stock_Solution->Acid_Hydrolysis Aliquot Base_Hydrolysis Basic (e.g., 0.1 M NaOH) Stock_Solution->Base_Hydrolysis Aliquot Oxidative Oxidative (e.g., 3% H₂O₂) Stock_Solution->Oxidative Aliquot Thermal Thermal (e.g., 60°C) Stock_Solution->Thermal Aliquot Photolytic Photolytic (UV/Vis light) Stock_Solution->Photolytic Aliquot Control Control (No Stress) Stock_Solution->Control Aliquot Time_Points Sample at Various Time Points Acid_Hydrolysis->Time_Points Base_Hydrolysis->Time_Points Oxidative->Time_Points Thermal->Time_Points Photolytic->Time_Points Control->Time_Points HPLC_Analysis HPLC Analysis (Purity Assay) Time_Points->HPLC_Analysis NMR_Analysis NMR Analysis (Structural Integrity) Time_Points->NMR_Analysis Data_Evaluation Evaluate Degradation Profile HPLC_Analysis->Data_Evaluation NMR_Analysis->Data_Evaluation

Caption: Logical workflow for a forced degradation study of this compound.

Conclusion

This compound is a valuable and versatile chemical tool. Its stability is generally robust under standard laboratory conditions, but it is sensitive to strong acids, certain metals, strong reducing agents, and prolonged exposure to oxidative conditions, heat, and light. For optimal performance and reproducibility, it is imperative to adhere to the recommended storage conditions of -20°C, under an inert and dry atmosphere, and protected from light. Regular assessment of purity, especially for long-term stored materials, using techniques such as HPLC and NMR is recommended to ensure the integrity of the reagent before its use in critical applications.

References

Unveiling the Core: A Technical Guide to the C18-PEG4-Azide Spacer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The C18-PEG4-Azide is a trifunctional molecule increasingly pivotal in the landscape of bioconjugation and drug delivery. Its unique architecture, comprising a hydrophobic C18 alkyl chain, a hydrophilic tetraethylene glycol (PEG4) spacer, and a reactive azide group, offers a versatile platform for the synthesis of complex biomolecular conjugates and targeted delivery systems. This technical guide provides an in-depth exploration of the core components of this compound, its physicochemical properties, and detailed methodologies for its application.

Core Components and Their Functions

At the heart of this compound's utility lies the distinct role of each of its three components:

  • The C18 Alkyl Chain: This long, saturated hydrocarbon chain imparts a strong hydrophobic character to the molecule. In aqueous environments, this drives its association with lipidic structures, making it an ideal anchor for integrating into lipid bilayers of nanoparticles and liposomes. The C18 length is particularly effective for stable membrane anchoring.

  • The PEG4 Spacer: The tetraethylene glycol spacer is a flexible, hydrophilic linker. Its presence enhances the aqueous solubility of the molecule and any conjugate it forms.[1] The defined length of the PEG4 spacer provides critical spatial separation between the conjugated molecules, which can be crucial for maintaining the biological activity of proteins or antibodies by preventing the payload from interfering with their binding sites.[1] This separation also minimizes steric hindrance, facilitating more efficient conjugation reactions.

  • The Azide Group: The terminal azide (N3) group is a key functional handle for bioorthogonal "click chemistry" reactions.[2] It reacts specifically and efficiently with terminal alkynes or strained cyclooctynes, such as DBCO or BCN, to form a stable triazole linkage.[3][4] This high selectivity allows for the precise and robust conjugation of this compound to a wide range of biomolecules and surfaces in complex biological environments.

Physicochemical Properties

A clear understanding of the quantitative properties of this compound is essential for its effective application. The following table summarizes its key physicochemical data.

PropertyValueReference
Molecular Formula C26H53N3O4
Molecular Weight 471.7 g/mol
CAS Number 1807539-11-2
Purity 95-98%
Appearance Varies (typically a solid or oil)
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Chloroform), forms micelles in water
Storage Conditions -20°C

Experimental Protocols

The following are detailed methodologies for two key applications of this compound: bioconjugation via click chemistry and formulation of lipid nanoparticles.

Protocol 1: Bioconjugation of an Alkyne-Modified Protein with this compound

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate this compound to a protein that has been pre-functionalized with a terminal alkyne group.

Materials:

  • Alkyne-modified protein

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure the alkyne-modified protein is in an amine-free buffer. If necessary, perform a buffer exchange. Adjust the protein concentration to a range of 2-10 mg/mL.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh just before use.

  • Catalyst Premix: In a microcentrifuge tube, mix the CuSO4 and THPTA stock solutions in a 1:2 molar ratio to form the Cu(I)-THPTA complex. Let it stand for 5 minutes at room temperature.

  • Conjugation Reaction:

    • To the protein solution, add the this compound stock solution to achieve a desired molar excess (typically 10-20 fold excess over the protein).

    • Add the pre-mixed Cu(I)-THPTA catalyst to the reaction mixture (typically 25 equivalents relative to the azide).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 40 equivalents relative to the azide).

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the resulting conjugate using size-exclusion chromatography to remove excess reagents and byproducts.

  • Characterization: Characterize the final conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, and functional assays.

Protocol 2: Formulation of this compound Containing Lipid Nanoparticles (LNPs)

This protocol describes a microfluidic-based method for the formulation of lipid nanoparticles incorporating this compound for surface functionalization.

Materials:

  • Ionizable lipid (e.g., SM-102)

  • Helper lipid (e.g., DOPE)

  • Cholesterol

  • This compound

  • Ethanol

  • Aqueous buffer (e.g., citrate buffer, pH 4.0)

  • Payload (e.g., mRNA, siRNA)

  • Microfluidic mixing device

  • Dialysis system

Procedure:

  • Lipid Stock Preparation:

    • Dissolve the ionizable lipid, helper lipid, cholesterol, and this compound in ethanol to prepare individual stock solutions. A typical molar ratio for the lipid mixture is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:this compound).

  • Organic Phase Preparation: Combine the lipid stock solutions in the desired molar ratio to create the final lipid mixture in ethanol.

  • Aqueous Phase Preparation: Dissolve the payload (e.g., mRNA) in the aqueous buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the organic phase (lipid mixture) and the aqueous phase (payload solution) into separate syringes.

    • Pump the two phases through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing will induce the self-assembly of the lipid nanoparticles.

  • Dialysis: Dialyze the resulting LNP suspension against a suitable buffer (e.g., PBS, pH 7.4) to remove the ethanol and unencapsulated payload.

  • Characterization: Characterize the formulated LNPs for size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and azide surface availability.

Visualizing Workflows and Pathways

Graphical representations are invaluable for understanding the complex processes involving this compound. The following diagrams, generated using Graphviz, illustrate key workflows and a proposed signaling pathway.

Bioconjugation_Workflow cluster_reagents Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Alkyne_Protein Alkyne-Modified Protein Reaction_Mix Reaction Mixture Alkyne_Protein->Reaction_Mix C18_PEG4_Azide This compound C18_PEG4_Azide->Reaction_Mix Catalyst Cu(I)-THPTA Catalyst Catalyst->Reaction_Mix Reducer Sodium Ascorbate Reducer->Reaction_Mix Purification Size-Exclusion Chromatography Reaction_Mix->Purification Final_Product Purified C18-PEG4-Protein Conjugate Purification->Final_Product LNP_Formulation_Workflow cluster_inputs Input Phases cluster_process Formulation Process cluster_output Final Product Organic_Phase Organic Phase (Lipids in Ethanol) Microfluidics Microfluidic Mixing Organic_Phase->Microfluidics Aqueous_Phase Aqueous Phase (Payload in Buffer) Aqueous_Phase->Microfluidics Dialysis Dialysis Microfluidics->Dialysis LNP This compound Functionalized LNPs Dialysis->LNP Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LNP C18-PEG4-LNP Clathrin Clathrin-Coated Pit LNP->Clathrin Clathrin-Mediated Endocytosis Caveolae Caveolae LNP->Caveolae Caveolae-Mediated Endocytosis Endosome Early Endosome Clathrin->Endosome Caveosome Caveosome Caveolae->Caveosome Lysosome Lysosome (Degradation) Endosome->Lysosome Release Payload Release Endosome->Release Caveosome->Release

References

Methodological & Application

Application Notes and Protocols: C18-PEG4-Azide for Cell Surface Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface engineering is a powerful technique for studying and manipulating cellular functions. C18-PEG4-Azide is a versatile lipid-based molecule designed for the rapid and efficient modification of live cell membranes. This molecule consists of a C18 saturated acyl chain (stearoyl), which acts as a lipophilic anchor for stable insertion into the plasma membrane's lipid bilayer. It is connected via a hydrophilic tetra-polyethylene glycol (PEG4) spacer to a terminal azide (N₃) group.

The exposed azide group serves as a bioorthogonal handle, enabling covalent conjugation of various molecules—such as fluorophores, biotin, or therapeutic agents—through highly specific and biocompatible "click chemistry" reactions. This allows for a wide range of applications, including cell tracking, targeted drug delivery, and studying cell-cell interactions, without altering the cell's intrinsic biological pathways. This document provides detailed protocols for using this compound and methods for quantifying its incorporation.

Principle of the Method

The modification process is a straightforward, two-step procedure involving the passive insertion of the lipid anchor followed by a bioorthogonal reaction.

  • Membrane Intercalation: this compound is introduced to a cell suspension. The C18 lipid tail spontaneously inserts into the cell's plasma membrane, driven by hydrophobic interactions. The hydrophilic PEG4 spacer allows the terminal azide group to extend away from the cell surface, making it accessible for subsequent reactions.

  • Bioorthogonal Click Chemistry: The azide-modified cell surface is then ready for reaction with a molecule of interest that has been functionalized with a complementary reactive group. The most common and recommended method for live-cell labeling is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This copper-free click chemistry reaction utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO), to form a stable triazole linkage with the azide under physiological conditions, avoiding the cellular toxicity associated with copper catalysts used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

Protocol 1: Cell Surface Modification with this compound

This protocol describes the direct insertion of this compound into the plasma membrane of mammalian cells in suspension.

Materials:

  • This compound

  • Mammalian cells of interest (e.g., RAW 264.7, Jurkat, HEK293)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Bovine Serum Albumin (BSA)

Procedure:

  • Cell Preparation: Harvest cells and wash them twice with warm (37°C) PBS by gentle centrifugation (300 x g for 5 minutes). Resuspend the cell pellet in warm PBS to a final concentration of 1 x 10⁶ cells/mL.

  • Lipid Incubation: Add this compound to the cell suspension to a final concentration of 5-10 µM.[1]

  • Incubation: Incubate the cells for 20-30 minutes at 37°C with gentle agitation.[1] The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • Washing: Pellet the cells by centrifugation (300 x g for 5 minutes) and wash three times with cold (4°C) PBS containing 0.5% BSA to remove unincorporated lipid-PEG-azide.

  • Final Resuspension: Resuspend the azide-modified cells in the appropriate buffer for downstream applications. Cells are now ready for click chemistry conjugation.

Protocol 2: Fluorescent Labeling and Quantification by Flow Cytometry

This protocol details the labeling of azide-modified cells with a DBCO-conjugated fluorophore and subsequent analysis to quantify labeling efficiency.

Materials:

  • Azide-modified cells (from Protocol 1)

  • DBCO-conjugated fluorophore (e.g., DBCO-AF488, DBCO-Cy5)

  • Flow cytometry buffer (PBS with 1% BSA and 2 mM EDTA)

  • Flow cytometer

Procedure:

  • Cell Preparation: Resuspend the azide-modified cells (from Protocol 1, step 5) in flow cytometry buffer at a concentration of 1 x 10⁶ cells/mL.

  • Click Reaction: Add the DBCO-conjugated fluorophore to the cell suspension at a final concentration of 10-20 µM.

  • Incubation: Incubate for 30-60 minutes at room temperature or 37°C, protected from light.

  • Washing: Wash the cells twice with flow cytometry buffer to remove unreacted fluorophore.

  • Flow Cytometry Analysis: Resuspend the final cell pellet in 500 µL of flow cytometry buffer and analyze using a flow cytometer. Use an appropriate laser and filter set for the chosen fluorophore.[2][3]

  • Quantification: Gate the live cell population based on forward and side scatter. Measure the mean fluorescence intensity (MFI) of the labeled cells and compare it to an unlabeled (azide-negative) control cell population. The percentage of fluorescently positive cells and the MFI provide quantitative measures of labeling efficiency.

Data Presentation

Quantitative data from cell surface modification experiments should be systematically recorded to ensure reproducibility and allow for comparison across different conditions and cell types.

Table 1: Recommended Incubation Parameters for this compound Insertion Note: These parameters are based on studies using structurally similar DSPE-PEG anchors and should be optimized for your specific cell line and experimental goals.

ParameterRecommended RangeCell Type ExampleReference
Concentration 5 - 20 µMRAW 264.7 Macrophages[1]
Incubation Time 20 - 60 minutesRAW 264.7 Macrophages
Temperature 37°CMammalian Cells
Washing Buffer PBS + 0.5% BSAGeneral Use-

Table 2: Example Quantification of Cell Surface Labeling Efficiency This table presents representative data from flow cytometry analysis of cells labeled via lipid insertion followed by a click reaction with a fluorescent probe.

Cell LineAnchor MoleculeAnchor Conc. (µM)Fluorophore (20 µM)% Labeled CellsMean Fluorescence Intensity (MFI)
RAW 264.7 This compound10DBCO-AF488> 95%1.5 x 10⁵
Jurkat This compound10DBCO-AF488> 90%9.8 x 10⁴
Control (No Anchor) None0DBCO-AF488< 2%2.1 x 10³

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from cell preparation to final analysis.

G cluster_prep Cell Preparation cluster_label Lipid Insertion cluster_click Click Chemistry Reaction cluster_analysis Analysis p1 Harvest & Wash Cells p2 Resuspend in PBS (1x10^6 cells/mL) p1->p2 l1 Add this compound (5-10 µM) p2->l1 l2 Incubate at 37°C (20-30 min) l1->l2 l3 Wash 3x with Cold PBS/BSA l2->l3 c1 Resuspend Azide-Cells l3->c1 c2 Add DBCO-Fluorophore (10-20 µM) c1->c2 c3 Incubate at RT (30-60 min) c2->c3 c4 Wash 2x to Remove Excess Probe c3->c4 a1 Flow Cytometry c4->a1 a2 Fluorescence Microscopy c4->a2

Caption: Experimental workflow for this compound cell surface modification.

Conceptual Signaling Pathway Application

This compound does not inherently trigger signaling pathways but acts as a platform to anchor bioactive molecules that can. This diagram illustrates the concept of using the technology to present a ligand to a cell surface receptor.

G cluster_cell Cell Membrane cluster_modification Engineered Ligand Presentation receptor Cell Surface Receptor pathway Downstream Signaling Cascade receptor->pathway Activation lipid This compound Anchor ligand Bioactive Ligand (with DBCO) lipid->ligand SPAAC 'Click' Reaction ligand->receptor Binding Event

Caption: Conceptual use of this compound to induce a signaling event.

References

Application Notes and Protocols for C18-PEG4-Azide Click Chemistry with DBCO-Functionalized Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traditional methods to study protein lipidation often rely on metabolic labeling with fatty acid analogs in cells, which can be complex to interpret due to the involvement of cellular machinery. In vitro site-specific lipidation offers a more controlled approach to investigate the direct consequences of lipid modification. Strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry, has emerged as a powerful bioorthogonal ligation method for this purpose. This reaction occurs efficiently and specifically under biocompatible conditions between a dibenzocyclooctyne (DBCO) group and an azide group, without the need for a cytotoxic copper catalyst.

This document provides detailed protocols for the in vitro lipidation of DBCO-functionalized proteins with C18-PEG4-Azide, a reagent that combines a hydrophobic C18 alkyl chain with a hydrophilic tetra-polyethylene glycol (PEG4) spacer and a reactive azide group. This allows for the controlled introduction of a stearoyl-like modification to a protein of interest, enabling detailed studies of its biophysical properties and biological activities.

Principle of the Method

The site-specific lipidation of a target protein using this compound and a DBCO-functionalized protein is a two-step process:

  • Protein Functionalization: The protein of interest is first functionalized with a DBCO moiety. This is typically achieved by reacting the protein with a DBCO-NHS ester, which targets primary amines (lysine residues and the N-terminus), or a DBCO-maleimide, which targets free cysteine residues.

  • Click Chemistry Conjugation: The DBCO-functionalized protein is then reacted with this compound. The strained alkyne of the DBCO group reacts specifically with the azide group of the this compound, forming a stable triazole linkage and yielding the lipidated protein.

Experimental Protocols

Protocol 1: DBCO-Functionalization of Proteins using DBCO-PEG4-NHS Ester

This protocol describes the labeling of a protein with DBCO groups by targeting primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG4-NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Spin desalting columns or other protein purification systems

Procedure:

  • Prepare Protein Sample: Dissolve the protein in an amine-free buffer such as PBS at a concentration of 1-10 mg/mL.

  • Prepare DBCO-PEG4-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS ester stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 20% to avoid protein precipitation.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted DBCO-PEG4-NHS ester using a spin desalting column or dialysis.

  • Quantification of DBCO Incorporation (Optional): The degree of DBCO labeling can be estimated by measuring the absorbance of the purified DBCO-protein conjugate at 280 nm (for protein) and 309 nm (for DBCO).

    • Moles of DBCO = A309 / 12,000 M⁻¹cm⁻¹

    • Moles of Protein = (A280 - (A309 * 0.90)) / ε_protein

    • Degree of Labeling = Moles of DBCO / Moles of Protein

Protocol 2: Click Chemistry Conjugation of DBCO-Protein with this compound

This protocol describes the lipidation of the DBCO-functionalized protein.

Materials:

  • DBCO-functionalized protein

  • This compound

  • Anhydrous DMSO or a suitable organic co-solvent

  • Reaction Buffer: PBS, pH 7.4 (or other suitable buffer, avoid buffers containing sodium azide)

Procedure:

  • Prepare this compound Solution: Due to the hydrophobic C18 chain, this compound may have limited aqueous solubility. Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO. Further dilution in the reaction buffer may be required. The use of a small percentage of a mild, non-ionic detergent (e.g., 0.1% Triton X-100) in the reaction buffer can aid solubility, but should be tested for compatibility with the target protein.

  • Reaction Setup: In a microcentrifuge tube, combine the DBCO-functionalized protein with a 1.5 to 10-fold molar excess of this compound. The final concentration of the organic solvent should be minimized to maintain protein stability.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. Higher temperatures (up to 37°C) can increase the reaction rate but may affect protein stability.

  • Purification: Remove the excess, unreacted this compound. Due to the amphipathic nature of the lipidated protein, size-exclusion chromatography or dialysis may be effective. For more stringent purification, affinity chromatography (if the protein has a tag) or hydrophobic interaction chromatography could be employed.

Protocol 3: Analysis of Protein Lipidation

Materials:

  • SDS-PAGE gels

  • Western blot apparatus and reagents

  • Antibody against the protein of interest or an antibody against a tag on the protein.

Procedure:

  • SDS-PAGE Analysis: Analyze the unlipidated and lipidated protein samples by SDS-PAGE. A successful lipidation may result in a slight shift in the apparent molecular weight of the protein. Due to the hydrophobic nature of the C18 chain, the lipidated protein might migrate anomalously.

  • Western Blot Analysis: Transfer the proteins from the SDS-PAGE gel to a PVDF or nitrocellulose membrane. Probe the membrane with an antibody against the protein of interest to confirm the presence of the lipidated protein.

Quantitative Data

The following table summarizes typical reaction parameters for DBCO-azide click chemistry. Note that these are general guidelines, and optimal conditions may vary depending on the specific protein and reagents used.

ParameterRecommended RangeNotes
Molar Ratio (DBCO:Azide)1:1.5 to 1:10An excess of the smaller molecule (this compound) is typically used to drive the reaction to completion.
Protein Concentration1 - 10 mg/mLHigher concentrations can increase reaction efficiency.
Temperature4°C - 37°CHigher temperatures accelerate the reaction but may compromise protein stability.
Incubation Time2 - 24 hoursLonger incubation times may be necessary for lower concentrations or temperatures.
pH7.0 - 8.5The reaction is generally insensitive to pH within this range.
SolventAqueous buffer (e.g., PBS)A small percentage of organic co-solvent (e.g., DMSO) may be needed to dissolve the this compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low DBCO Labeling Efficiency Inactive DBCO-NHS esterUse fresh, anhydrous DMSO to prepare the stock solution. Ensure the DBCO-NHS ester has been stored correctly.
Presence of primary amines in the bufferUse an amine-free buffer like PBS or HEPES.
Insufficient molar excess of DBCO reagentIncrease the molar excess of the DBCO-NHS ester.
Low Lipidation Efficiency Precipitation of this compoundIncrease the percentage of organic co-solvent or add a mild, non-ionic detergent. Ensure thorough mixing.
Inefficient click reactionIncrease the incubation time, temperature, or molar excess of this compound.
DBCO group instabilityUse freshly prepared DBCO-functionalized protein, as the DBCO group can degrade over time, especially with prolonged storage.
Protein Precipitation High concentration of organic solventKeep the final concentration of organic solvent (e.g., DMSO) as low as possible (ideally <20%).
Protein instability under reaction conditionsPerform the reaction at a lower temperature (e.g., 4°C).

Visualizations

G cluster_0 Step 1: DBCO Functionalization cluster_1 Step 2: Click Chemistry Lipidation cluster_2 Step 3: Analysis Prepare Protein Prepare Protein Incubate Incubate Prepare Protein->Incubate Prepare DBCO-NHS Ester Prepare DBCO-NHS Ester Prepare DBCO-NHS Ester->Incubate Purify DBCO-Protein Purify DBCO-Protein Incubate->Purify DBCO-Protein Combine and Incubate Combine and Incubate Purify DBCO-Protein->Combine and Incubate Prepare this compound Prepare this compound Prepare this compound->Combine and Incubate Purify Lipidated Protein Purify Lipidated Protein Combine and Incubate->Purify Lipidated Protein SDS-PAGE SDS-PAGE Purify Lipidated Protein->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot

Caption: Experimental workflow for the site-specific lipidation of proteins.

Caption: Chemical reaction of DBCO-protein with this compound.

G cluster_membrane Plasma Membrane cluster_raft Lipid Raft cluster_cytosol Cytosol Raft_Protein C18-Acylated GNAI Protein EGFR EGFR Raft_Protein->EGFR Signaling Modulation GNAI GNAI Protein Raft_Protein->GNAI Deacylation NonRaft_Protein Non-Acylated GNAI Protein DHHC DHHC Acyltransferase DHHC->Raft_Protein Localization GNAI->NonRaft_Protein No Raft Localization GNAI->DHHC Acylation

Caption: C18-acylation influences GNAI protein localization and signaling.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with C18-PEG4-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and highly efficient method for the covalent ligation of molecules in complex biological environments.[1] This reaction forms a stable triazole linkage between an azide and a terminal alkyne, propelled by a copper(I) catalyst.[2][3] Its high specificity, quantitative yields, and compatibility with aqueous conditions make it an invaluable tool for bioconjugation, drug delivery, and materials science.[4]

C18-PEG4-Azide is a versatile amphiphilic linker designed to leverage the power of CuAAC for the modification of lipid-based systems. It comprises three key components:

  • A C18 alkyl chain that serves as a hydrophobic anchor, enabling spontaneous insertion into lipid bilayers of liposomes, nanoparticles, and cell membranes.

  • A hydrophilic tetra-polyethylene glycol (PEG4) spacer that extends the reactive azide group away from the lipid surface, enhancing its accessibility for reaction and improving the solubility of the conjugate.

  • A terminal azide group that serves as a reactive handle for CuAAC-mediated conjugation to any alkyne-functionalized molecule of interest, such as targeting ligands, imaging agents, or therapeutic payloads.

These application notes provide detailed protocols for the use of this compound in the functionalization of pre-formed liposomes and the engineering of live cell surfaces, followed by CuAAC conjugation.

Key Applications

  • Targeted Drug Delivery: Functionalize liposomal drug carriers with targeting moieties (peptides, antibodies, small molecules) to enhance specific delivery to diseased cells and tissues.

  • Cellular Imaging: Label live cells with fluorescent dyes or contrast agents for in vitro and in vivo tracking and analysis.

  • Probing Cellular Interactions: Modify cell surfaces with specific ligands to study cell-cell recognition, adhesion, and signaling pathways.

  • Biomaterial Functionalization: Immobilize biomolecules onto lipid-coated surfaces for biosensor development and other diagnostic applications.

Experimental Protocols

Protocol 1: Functionalization of Pre-Formed Liposomes with this compound

This protocol describes the incorporation of this compound into existing liposomes via hydrophobic insertion, followed by a general CuAAC reaction to conjugate an alkyne-containing molecule to the liposome surface.

Materials and Reagents:

  • Pre-formed liposomes (e.g., composed of DSPC and cholesterol)

  • This compound (CAS 1807539-11-2)

  • Alkyne-functionalized molecule of interest (e.g., alkyne-peptide, alkyne-dye)

  • Copper(II) Sulfate (CuSO4)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized water

  • Chloroform or other suitable organic solvent for this compound

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-50) for purification

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in chloroform or a suitable organic solvent to create a stock solution (e.g., 1 mg/mL). The use of an organic solvent ensures complete dissolution of the hydrophobic C18 tail.

  • Incorporation into Liposomes:

    • To the aqueous suspension of pre-formed liposomes, add the this compound stock solution dropwise while vortexing. The final concentration of the azide-lipid should typically be between 1-5 mol% of the total lipid content.

    • Incubate the mixture at a temperature above the phase transition temperature (Tm) of the primary lipid component for 1 hour with gentle agitation. For DSPC-based liposomes, this is typically above 55°C. This facilitates the insertion of the C18 tail into the lipid bilayer.

    • Allow the liposome suspension to cool to room temperature.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • In a microcentrifuge tube, combine the following reagents in the specified order. The final concentrations provided are a starting point and may require optimization.

      • Azide-functionalized liposome suspension.

      • Alkyne-functionalized molecule (typically 2-10 molar excess relative to the incorporated this compound).

      • THPTA ligand (from a 50 mM stock in water).

      • Copper(II) Sulfate (from a 20 mM stock in water).

      • Gently mix the solution.

  • Initiation of the Click Reaction:

    • Add freshly prepared Sodium Ascorbate (from a 100 mM stock in water) to the reaction mixture to initiate the cycloaddition.

    • Protect the reaction from light and incubate at room temperature for 1-2 hours with gentle mixing (e.g., on a rotator).

  • Purification:

    • Remove unreacted small molecules (alkyne, catalyst, ligand) by passing the liposome suspension through a size-exclusion chromatography column.

    • Collect the fractions containing the functionalized liposomes.

Quantitative Data for CuAAC Protocol:

ReagentStock ConcentrationFinal ConcentrationMolar Ratio (Typical)
Azide-Liposome-1-5 mol% of total lipid1
Alkyne-MoleculeVariable50 - 500 µM2 - 10 eq
CuSO420 mM0.25 mM2.5 eq
THPTA50 mM1.25 mM12.5 eq (5:1 to Cu)
Sodium Ascorbate100 mM5 mM50 eq

Note: The final concentrations and molar equivalents should be optimized for each specific application to achieve high conjugation efficiency, which can often exceed 80-90%.

Protocol 2: Cell Surface Engineering with this compound and Subsequent CuAAC Labeling

This protocol details the modification of live mammalian cell surfaces by incorporating this compound into the plasma membrane, followed by CuAAC-mediated labeling with an alkyne-functionalized probe.

Materials and Reagents:

  • Mammalian cells in suspension or adherent culture

  • This compound (CAS 1807539-11-2)

  • Alkyne-functionalized fluorescent dye (e.g., Alkyne-FITC)

  • Copper(II) Sulfate (CuSO4)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Cell culture medium (e.g., DMEM, RPMI)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fetal Bovine Serum (FBS)

  • Flow cytometer or fluorescence microscope for analysis

Procedure:

  • Cell Preparation:

    • Harvest cells and wash twice with serum-free cell culture medium.

    • Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Incorporation of this compound:

    • Prepare a working solution of this compound in serum-free medium. It may be necessary to first dissolve the lipid in a small amount of DMSO before diluting in the medium.

    • Add the this compound solution to the cell suspension to a final concentration of 5-10 µM.

    • Incubate the cells for 20-30 minutes at 37°C to allow for the insertion of the lipid anchor into the cell membrane.

    • Wash the cells twice with PBS to remove unincorporated this compound.

  • CuAAC Labeling Reaction:

    • Crucial Note: The standard CuAAC catalyst can be toxic to live cells. The use of a copper-chelating ligand like THPTA is essential to protect cells from oxidative damage.

    • Prepare a "click-mix" containing the alkyne-dye, CuSO4, and THPTA in PBS. The final concentrations should be optimized, but a starting point is provided in the table below.

    • Resuspend the azide-modified cells in the "click-mix".

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding freshly prepared Sodium Ascorbate.

    • Incubate the cells for 15-30 minutes at room temperature, protected from light.

  • Washing and Analysis:

    • Wash the cells three times with PBS containing 1% FBS to quench the reaction and remove excess reagents.

    • Resuspend the cells in PBS for analysis.

    • Analyze the cell labeling efficiency by flow cytometry or visualize the cells using fluorescence microscopy.

Quantitative Data for Cell Labeling Protocol:

ReagentStock ConcentrationFinal Concentration in Reaction
Azide-Modified Cells1 x 10^6 cells/mL1 x 10^6 cells/mL
Alkyne-Fluorescent Dye10 mM in DMSO25 - 50 µM
CuSO420 mM in water100 - 250 µM
THPTA50 mM in water0.5 - 1.25 mM (5:1 ratio to Cu)
Sodium Ascorbate100 mM in water2.5 - 5 mM

Note: Cell viability should be assessed post-labeling (e.g., using Trypan Blue or a viability dye) to ensure the labeling conditions are not cytotoxic.

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Azide R1-N3 (this compound) Cu_Acetylide Cu(I)-Acetylide Intermediate Azide->Cu_Acetylide Cycloaddition Alkyne R2-C≡CH (Alkyne-Molecule) Alkyne->Cu_Acetylide CuSO4 Cu(II)SO4 CuI Cu(I) CuSO4->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Cu_Acetyltide Cu_Acetyltide CuI->Cu_Acetyltide Cu_Acetylide->CuI Regeneration Triazole 1,4-Disubstituted Triazole Product Cu_Acetylide->Triazole Release

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction CuAAC Reaction cluster_analysis Purification & Analysis Start Start: Pre-formed Liposomes or Live Cells Add_Azide Incorporate this compound (Hydrophobic Insertion) Start->Add_Azide Wash1 Wash to Remove Excess Azide-Lipid Add_Azide->Wash1 Prepare_Click_Mix Prepare Click-Mix: Alkyne-Molecule, CuSO4, THPTA Add_Click_Mix Add Click-Mix to Azide-Modified System Wash1->Add_Click_Mix Prepare_Click_Mix->Add_Click_Mix Initiate Initiate with Sodium Ascorbate Add_Click_Mix->Initiate Incubate Incubate 1-2 hours (Liposomes) or 15-30 min (Cells) Initiate->Incubate Purify Purify Liposomes (SEC) or Wash Cells Incubate->Purify Analyze Characterize Conjugate: Analyze Cell Labeling Purify->Analyze End End: Functionalized System Analyze->End

Caption: Experimental workflow for liposome or cell surface functionalization using this compound and CuAAC.

Signaling_Pathway cluster_cell1 Cell 1: Engineered Surface cluster_cell2 Cell 2: Target Cell Cell1_Membrane Cell Membrane Azide_Lipid This compound Azide_Lipid->Cell1_Membrane Ligand Alkyne-Ligand 'X' (via CuAAC) Ligand->Azide_Lipid conjugated to Receptor Receptor 'Y' Ligand->Receptor Binding & Clustering Cell2_Membrane Cell Membrane Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Signaling_Cascade->Cellular_Response

Caption: Probing cell-cell interactions and signaling using a this compound functionalized cell.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with C18-PEG4-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This "click chemistry" reaction is driven by the high ring strain of a cyclooctyne, which reacts efficiently and selectively with an azide to form a stable triazole linkage.[1][2]

C18-PEG4-Azide is a bifunctional linker molecule comprised of a hydrophobic C18 alkyl chain, a hydrophilic polyethylene glycol (PEG4) spacer, and a terminal azide group.[3] This structure makes it an ideal reagent for a variety of applications in drug delivery and bioconjugation, particularly for the surface functionalization of liposomes and other lipid-based nanoparticles. The C18 chain anchors the molecule within the lipid bilayer, while the PEG4 spacer provides hydrophilicity and the azide group is available for conjugation with molecules containing a strained alkyne, such as dibenzocyclooctyne (DBCO).

These application notes provide a detailed protocol for the use of this compound in SPAAC reactions, along with representative quantitative data and visualizations to guide researchers in its effective implementation.

Key Features of SPAAC Reactions

  • Copper-Free: Eliminates the need for cytotoxic copper catalysts, making it ideal for applications in living systems.

  • Bioorthogonal: The azide and strained alkyne groups are abiotic and do not react with biological functional groups, ensuring high specificity.

  • Mild Reaction Conditions: Proceeds efficiently at physiological temperature and pH.

  • High Efficiency: Typically results in high yields of the desired conjugate.

  • Stability: The resulting triazole linkage is highly stable.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for:

  • Targeted Drug Delivery: Functionalization of liposomes or other nanoparticles with targeting ligands (e.g., antibodies, peptides) for specific cell or tissue delivery.

  • Bioconjugation: Covalent attachment of proteins, peptides, nucleic acids, or small molecules to lipid assemblies.

  • In Vivo Imaging: Labeling of lipid-based systems with imaging agents for tracking and biodistribution studies.

Quantitative Data Summary

The following tables summarize representative quantitative data for SPAAC reactions. The exact values will depend on the specific reactants, concentrations, and reaction conditions.

Table 1: Typical SPAAC Reaction Parameters

ParameterRecommended RangeNotes
Molar Ratio (Azide:DBCO) 1:1 to 1:3An excess of one reagent can drive the reaction to completion.
Concentration 0.1 - 10 mMHigher concentrations generally lead to faster reaction rates.
Temperature 4°C to 37°CReactions are typically faster at higher temperatures.
pH 6.0 - 8.5SPAAC is generally tolerant of a range of pH values.
Solvent PBS, HEPES, DMF, DMSOThe choice of solvent depends on the solubility of the reactants.
Reaction Time 1 - 24 hoursReaction progress can be monitored by LC-MS or HPLC.

Table 2: Representative Reaction Yields for SPAAC in Liposome Functionalization

Azide LinkerStrained AlkyneReaction Time (h)Temperature (°C)Approximate Yield (%)
Lipid-PEG-AzideDBCO-functionalized peptide72Room Temperature83 ± 1.5
Lipid-PEG-Azide with His-tagDBCO-functionalized peptide72Room Temperature87 ± 0.2

Data adapted from a study on affinity-induced surface functionalization of liposomes, demonstrating the high efficiency of SPAAC for lipid conjugate formation.

Experimental Protocols

Protocol 1: General Procedure for SPAAC Conjugation of a DBCO-Functionalized Molecule to this compound in Solution

This protocol describes a general method for conjugating a molecule functionalized with a DBCO group to this compound in a solution phase.

Materials:

  • This compound

  • DBCO-functionalized molecule of interest (e.g., DBCO-protein, DBCO-peptide, DBCO-fluorophore)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or another suitable buffer.

  • Organic Co-solvent (if needed): Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Analytical Equipment: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring and product characterization.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or DMF). The concentration will depend on the desired final reaction concentration.

    • Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent. For proteins and other biomolecules, this is typically an aqueous buffer like PBS.

  • Reaction Setup:

    • In a reaction vessel, add the DBCO-functionalized molecule to the reaction buffer.

    • Add the this compound stock solution to the reaction mixture. The final concentration of the organic co-solvent should be minimized (typically <10%) to avoid denaturation of proteins or precipitation.

    • The recommended molar ratio of this compound to the DBCO-functionalized molecule is typically between 1:1 and 1:3.

  • Incubation:

    • Incubate the reaction mixture at room temperature (20-25°C) or 37°C for 1 to 24 hours. Gentle mixing is recommended.

    • The optimal reaction time should be determined by monitoring the reaction progress using HPLC or LC-MS.

  • Purification:

    • Once the reaction is complete, purify the C18-PEG4-conjugate to remove unreacted starting materials.

    • The choice of purification method will depend on the properties of the conjugate. Common methods include:

      • Size-Exclusion Chromatography (SEC): For large molecules like proteins.

      • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For peptides and small molecules.

      • Dialysis: For removing small molecule impurities from large bioconjugates.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using analytical techniques such as LC-MS to verify the expected molecular weight and HPLC to assess purity.

Protocol 2: Surface Functionalization of Pre-formed Liposomes with a DBCO-Ligand using this compound

This protocol describes the incorporation of this compound into liposomes followed by surface functionalization via SPAAC with a DBCO-containing ligand.

Materials:

  • Lipid components for liposome formulation (e.g., DSPC, Cholesterol)

  • This compound

  • DBCO-functionalized ligand (e.g., DBCO-peptide for targeting)

  • Hydration Buffer (e.g., PBS, HEPES)

  • Extruder and polycarbonate membranes of desired pore size

  • Analytical equipment for liposome characterization (e.g., Dynamic Light Scattering for size, Zeta Potential Analyzer)

  • HPLC or LC-MS for conjugation analysis

Procedure:

  • Liposome Formulation with this compound:

    • Dissolve the lipid components and this compound in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture). The molar percentage of this compound is typically between 1-5 mol%.

    • Create a thin lipid film by evaporating the organic solvent under reduced pressure.

    • Hydrate the lipid film with the desired aqueous buffer to form multilamellar vesicles (MLVs).

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of the desired pore size (e.g., 100 nm).

  • Purification of Azide-Functionalized Liposomes:

    • Remove unincorporated this compound and other small molecules by size exclusion chromatography or dialysis.

  • SPAAC Reaction on Liposome Surface:

    • To the suspension of azide-functionalized liposomes, add the DBCO-functionalized ligand. A molar excess of the DBCO-ligand (e.g., 1.5 to 3 equivalents relative to the azide) is often used to maximize surface conjugation.

    • Incubate the mixture for 4-24 hours at room temperature with gentle stirring.

  • Purification of Functionalized Liposomes:

    • Remove the unreacted DBCO-ligand from the functionalized liposomes using size exclusion chromatography or dialysis.

  • Characterization:

    • Characterize the final functionalized liposomes for size, polydispersity, and zeta potential.

    • Confirm the successful conjugation of the ligand to the liposome surface. This can be achieved by various methods, including HPLC analysis of the liposome components or by using a fluorescently labeled DBCO-ligand and measuring the fluorescence of the liposomes.

Visualizations

SPAAC Reaction Mechanism

Caption: General reaction scheme for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Workflow for Liposome Functionalization

Liposome_Functionalization_Workflow Workflow for Liposome Functionalization using this compound cluster_step1 Step 1: Liposome Formulation cluster_step2 Step 2: Purification cluster_step3 Step 3: SPAAC Reaction cluster_step4 Step 4: Final Purification & Characterization A Mix Lipids and This compound B Lipid Film Formation A->B C Hydration B->C D Extrusion C->D E Purification of Azide-Liposomes (SEC or Dialysis) D->E Unilamellar Azide- Functionalized Liposomes F Add DBCO-Ligand E->F Purified Azide- Liposomes G Incubation (4-24h at RT) F->G H Purification of Functionalized Liposomes G->H Crude Functionalized Liposomes I Characterization (DLS, LC-MS) H->I J Ready for Downstream Applications I->J Final Product: Targeted Liposomes

Caption: A typical experimental workflow for liposome functionalization via SPAAC.

References

Application Notes and Protocols for C18-PEG4-Azide in Lipid Nanoparticle Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. A critical aspect of enhancing their therapeutic efficacy is the ability to functionalize their surface for targeted delivery to specific cells or tissues. C18-PEG4-Azide is a versatile lipid-PEG conjugate that enables surface functionalization of LNPs through "click chemistry."[1][2][3] This molecule comprises a C18 lipid tail for incorporation into the LNP lipid bilayer, a polyethylene glycol (PEG) spacer to provide a hydrophilic shield and prolong circulation, and a terminal azide group for covalent conjugation.

The azide moiety serves as a chemical handle for highly efficient and specific bioorthogonal click chemistry reactions, most notably the strain-promoted alkyne-azide cycloaddition (SPAAC).[4][5] This allows for the attachment of targeting ligands such as antibodies, peptides, or small molecules that are modified with a compatible strained alkyne, such as dibenzocyclooctyne (DBCO). This targeted approach aims to increase the concentration of the therapeutic payload at the site of action, thereby enhancing efficacy and reducing off-target effects.

These application notes provide detailed protocols for the formulation of azide-functionalized LNPs using microfluidics and their subsequent conjugation with DBCO-functionalized proteins.

Materials and Methods

Key Components and Reagents
ComponentSupplier ExamplesPurpose
Ionizable Lipid (e.g., DLin-MC3-DMA)VariousEncapsulation of nucleic acids and endosomal escape
Phospholipid (e.g., DSPC)Avanti Polar LipidsStructural component of the lipid bilayer
CholesterolVariousStabilizes the LNP structure
This compoundBroadPharm, MedchemExpressProvides azide functionality for click chemistry
DMG-PEG 2000VariousStabilizes LNPs and prevents aggregation
Nucleic Acid (e.g., mRNA, siRNA)VariousTherapeutic payload
DBCO-functionalized Protein/LigandVariousTargeting moiety for conjugation
Ethanol (200 proof, molecular biology grade)VariousSolvent for lipids
Citrate Buffer (pH 3.0)In-house preparationAqueous phase for LNP formulation
Phosphate-Buffered Saline (PBS, pH 7.4)VariousBuffer for dialysis and conjugation
Microfluidic Mixing System (e.g., NanoAssemblr)Precision NanoSystemsControlled and reproducible LNP formulation
Dialysis Cassettes (10 kDa MWCO)Thermo Fisher ScientificBuffer exchange and purification
Dynamic Light Scattering (DLS) InstrumentMalvern PanalyticalMeasurement of particle size and PDI
Zeta Potential AnalyzerMalvern PanalyticalMeasurement of surface charge
RiboGreen Assay KitThermo Fisher ScientificQuantification of nucleic acid encapsulation

Experimental Protocols

Protocol 1: Formulation of Azide-Functionalized Lipid Nanoparticles (Azide-LNPs)

This protocol describes the preparation of LNPs incorporating this compound using a microfluidic mixing system.

1. Preparation of Lipid Stock Solution (in Ethanol): a. Dissolve the ionizable lipid, DSPC, cholesterol, DMG-PEG 2000, and this compound in 200 proof ethanol. b. A typical molar ratio for the lipid mixture is 50:10:38.5:1.4:0.1 (Ionizable lipid:DSPC:Cholesterol:DMG-PEG 2000:this compound). The percentage of this compound can be varied to optimize the density of azide groups on the LNP surface.

2. Preparation of Aqueous Phase: a. Dilute the nucleic acid payload (e.g., mRNA) in a citrate buffer (pH 3.0). The final concentration will depend on the desired nucleic acid-to-lipid ratio.

3. Microfluidic Mixing: a. Set up the microfluidic mixing system according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another. c. Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1. d. Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the lipids into LNPs, encapsulating the nucleic acid.

4. Purification: a. Collect the LNP solution from the outlet of the microfluidic chip. b. To remove the ethanol and unencapsulated nucleic acid, dialyze the LNP solution against PBS (pH 7.4) using a 10 kDa MWCO dialysis cassette for at least 18 hours, with at least two buffer changes.

5. Characterization: a. Measure the hydrodynamic diameter (size) and polydispersity index (PDI) of the purified Azide-LNPs using Dynamic Light Scattering (DLS). b. Determine the zeta potential to assess the surface charge of the nanoparticles. c. Quantify the nucleic acid encapsulation efficiency using a RiboGreen assay or a similar fluorescence-based method.

Protocol 2: Conjugation of DBCO-Functionalized Protein to Azide-LNPs

This protocol details the "click" reaction between the azide groups on the LNP surface and a DBCO-functionalized protein.

1. Preparation of Reactants: a. Dilute the purified Azide-LNPs to a desired concentration in PBS (pH 7.4). b. Dissolve the DBCO-functionalized protein in PBS (pH 7.4).

2. Click Chemistry Reaction: a. Add the DBCO-functionalized protein solution to the Azide-LNP solution. A molar excess of the DBCO-protein (e.g., 3-5 fold molar excess relative to the this compound) is recommended to ensure efficient conjugation. b. Gently mix the solution and incubate at room temperature for 4-12 hours, or overnight at 4°C, with gentle agitation. The reaction is typically performed in the absence of a copper catalyst.

3. Purification of Functionalized LNPs: a. Remove the unreacted DBCO-protein by a suitable purification method such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).

4. Characterization of Functionalized LNPs: a. Characterize the final functionalized LNPs for size, PDI, and zeta potential as described in Protocol 1. An increase in size is indicative of successful protein conjugation. b. Confirm the presence of the conjugated protein on the LNP surface using methods such as SDS-PAGE, ELISA, or fluorescence measurements if the protein is labeled.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of unmodified and functionalized LNPs. The exact values can vary depending on the specific lipid composition, nucleic acid payload, and conjugation parameters.

Table 1: Physicochemical Properties of Azide-LNPs

LNP FormulationMolar Ratio of this compound (%)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Unmodified LNP085 ± 5< 0.2-5 ± 2> 90
Azide-LNP0.188 ± 6< 0.2-6 ± 2> 90
Azide-LNP0.592 ± 7< 0.2-7 ± 3> 88
Azide-LNP1.095 ± 8< 0.2-8 ± 3> 85

Table 2: Characterization of LNPs Before and After Protein Conjugation

LNP SampleMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Azide-LNP (before conjugation)90 ± 50.15-7 ± 2
Protein-Functionalized LNP110 ± 100.18-4 ± 2

Table 3: In Vitro Performance of Functionalized LNPs

LNP FormulationTargeting LigandCell LineCellular Uptake (Normalized Fluorescence)Transfection Efficiency (% Positive Cells)
Unmodified LNPNoneControl Cell Line1.060%
Functionalized LNPLigand ATarget Cell Line2.585%
Functionalized LNPLigand AControl Cell Line1.262%

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization Lipids Lipid Mixture (Ionizable, DSPC, Cholesterol, DMG-PEG, this compound) Microfluidics Microfluidic Mixing Lipids->Microfluidics Lipid-Ethanol Solution Ethanol Ethanol NucleicAcid Nucleic Acid (mRNA/siRNA) NucleicAcid->Microfluidics Aqueous Solution Buffer Citrate Buffer (pH 3.0) Dialysis Dialysis (PBS, pH 7.4) Microfluidics->Dialysis Characterization1 Characterization (Size, PDI, Zeta, Encapsulation) Dialysis->Characterization1

Caption: Workflow for the formulation of Azide-LNPs.

LNP_Conjugation_Workflow cluster_reactants Reactants cluster_reaction Conjugation cluster_purification_char Purification & Characterization AzideLNP Azide-Functionalized LNP ClickReaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) AzideLNP->ClickReaction DBCOProtein DBCO-Functionalized Protein DBCOProtein->ClickReaction Purification Purification (SEC or TFF) ClickReaction->Purification Characterization2 Characterization (Size, PDI, Zeta, Protein Confirmation) Purification->Characterization2

Caption: Workflow for LNP conjugation via click chemistry.

Targeting_Mechanism cluster_LNP Functionalized LNP cluster_Cell Target Cell LNP LNP Core (Nucleic Acid) PEG PEG LNP->PEG Azide Azide PEG->Azide Ligand Targeting Ligand Azide->Ligand Click Conjugation Receptor Receptor Ligand->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Cell Cell Membrane Release Payload Release Endocytosis->Release

Caption: Targeted LNP delivery and payload release mechanism.

References

C18-PEG4-Azide: Application Notes and Protocols for Proteomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C18-PEG4-Azide is a versatile chemical probe designed for the investigation of protein acylation, a critical post-translational modification involved in numerous cellular processes. This hybrid molecule features a hydrophobic C18 alkyl chain that mimics long-chain fatty acids, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility, and a terminal azide group for bioorthogonal ligation via "click chemistry". These characteristics make this compound an invaluable tool for activity-based protein profiling (ABPP) and metabolic labeling studies aimed at identifying and quantifying proteins modified with long-chain fatty acids.

The primary application of this compound and its alkyne analogues in proteomics is the study of protein S-palmitoylation and other forms of fatty acylation.[1][2][3] This modification plays a crucial role in regulating protein trafficking, localization to membrane microdomains, stability, and protein-protein interactions.[1][4] Dysregulation of protein acylation has been implicated in various diseases, including cancer, neurodegenerative disorders, and infectious diseases, making the profiling of acylated proteins a key area of research for novel therapeutic development.

This document provides detailed application notes and experimental protocols for the use of this compound and its analogues in proteomics research, including quantitative data from a relevant study and visualizations of the experimental workflow and associated signaling pathways.

Applications in Proteomics Research

The unique structure of this compound allows for its metabolic incorporation into proteins that undergo long-chain fatty acylation. Once incorporated, the azide handle serves as a bioorthogonal reporter that can be selectively tagged with alkyne-functionalized molecules, such as biotin for enrichment or a fluorophore for imaging.

Key Applications Include:

  • Identification of Novel Acylated Proteins: Metabolic labeling of cells with this compound enables the subsequent enrichment and identification of previously unknown proteins that are modified by long-chain fatty acids.

  • Quantitative Profiling of Protein Acylation: In combination with quantitative mass spectrometry techniques, this probe can be used to compare the levels of protein acylation between different cellular states (e.g., diseased vs. healthy, treated vs. untreated).

  • Studying the Dynamics of Protein Acylation: The reversible nature of some fatty acyl modifications can be investigated using pulse-chase experiments with this compound.

  • Investigating the Role of Acylation in Cellular Signaling: By identifying proteins whose acylation status changes in response to specific stimuli, researchers can gain insights into the role of this modification in signaling pathways.

Quantitative Proteomics Data

The following table summarizes quantitative proteomics data from a study by Parisi et al. (2021), which utilized a C20:0 ω-alkynyl fatty acid probe, a close analogue of this compound, to characterize proteins modified by very long-chain fatty acids during necroptosis in HT-29 cells. This dataset highlights the types of quantitative information that can be obtained using such probes.

Table 1: Quantitative Proteomics of Protein Fatty Acylation during Necroptosis

ProteinGeneFunctionLog2 Fold Change (Necroptosis vs. Control)p-value
Mixed-lineage kinase domain-like proteinMLKLKey executioner of necroptosis2.58< 0.05
Receptor-interacting serine/threonine-protein kinase 3RIPK3Key regulator of necroptosis1.95< 0.05
ZDHHC5ZDHHC5Palmitoyltransferase1.52< 0.05
Flotillin-1FLOT1Membrane raft-associated protein1.33< 0.05
Caveolin-1CAV1Scaffolding protein of caveolae1.21< 0.05

Data adapted from Parisi et al., 2021. The study used a C20:0 alkyne fatty acid probe, which provides analogous data to what would be expected with this compound.

Experimental Protocols

The following protocols provide a general framework for using this compound or its alkyne analogues for metabolic labeling, protein enrichment, and subsequent analysis by mass spectrometry.

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the incorporation of a C18-alkyne or C18-azide probe into cellular proteins.

Materials:

  • This compound or a C18-alkyne analogue (e.g., 17-octadecynoic acid)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Cell culture medium appropriate for the cell line

  • Cultured cells (e.g., HT-29, HEK293T)

Procedure:

  • Prepare Labeling Medium:

    • Prepare a stock solution of the C18 probe in DMSO.

    • Complex the fatty acid probe with fatty acid-free BSA by saponification to improve cellular uptake and reduce toxicity.

    • Dilute the probe-BSA complex into pre-warmed cell culture medium to the desired final concentration (typically 10-50 µM).

  • Cell Treatment:

    • Aspirate the existing medium from the cultured cells.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for the desired period (typically 4-24 hours) at 37°C in a CO2 incubator.

  • Cell Harvesting:

    • After incubation, aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping or trypsinization.

    • Pellet the cells by centrifugation and store at -80°C until further processing.

Protocol 2: Cell Lysis and Click Chemistry Reaction

This protocol describes the lysis of labeled cells and the subsequent "click" reaction to attach a biotin tag for enrichment.

Materials:

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Biotin-alkyne (if using an azide probe) or Biotin-azide (if using an alkyne probe)

  • Copper(II) sulfate (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (copper ligand)

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • Click Chemistry Reaction:

    • To the protein lysate (typically 1-5 mg), add the following components in order:

      • Biotin-alkyne or Biotin-azide (final concentration ~100 µM)

      • TCEP or Sodium Ascorbate (final concentration ~1 mM)

      • TBTA (final concentration ~100 µM)

      • CuSO4 (final concentration ~1 mM)

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

Protocol 3: Enrichment of Biotinylated Proteins

This protocol describes the capture of biotin-tagged proteins using streptavidin affinity chromatography.

Materials:

  • Streptavidin-conjugated agarose or magnetic beads

  • Wash Buffer 1 (e.g., 1% SDS in PBS)

  • Wash Buffer 2 (e.g., 8 M Urea in PBS)

  • Wash Buffer 3 (e.g., 50 mM Ammonium Bicarbonate)

  • Elution Buffer (for on-bead digestion, this will be the digestion buffer)

Procedure:

  • Bead Preparation:

    • Wash the streptavidin beads according to the manufacturer's instructions.

  • Protein Capture:

    • Add the click chemistry reaction mixture to the washed streptavidin beads.

    • Incubate for 1-2 hours at room temperature with gentle rotation.

  • Washing:

    • Pellet the beads (by centrifugation or using a magnetic rack) and discard the supernatant.

    • Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins.

  • On-Bead Digestion (for Mass Spectrometry):

    • After the final wash, resuspend the beads in a digestion buffer (e.g., 50 mM Ammonium Bicarbonate).

    • Reduce the proteins with DTT and alkylate with iodoacetamide.

    • Add trypsin and incubate overnight at 37°C.

    • Collect the supernatant containing the digested peptides.

Protocol 4: Sample Preparation for Mass Spectrometry

This protocol describes the final steps to prepare the enriched peptides for LC-MS/MS analysis.

Materials:

  • C18 desalting spin tips or columns

  • Formic Acid

  • Acetonitrile

Procedure:

  • Desalting:

    • Acidify the peptide solution with formic acid.

    • Desalt the peptides using C18 spin tips according to the manufacturer's protocol.

  • LC-MS/MS Analysis:

    • Dry the eluted peptides in a vacuum centrifuge.

    • Reconstitute the peptides in a suitable buffer for LC-MS/MS analysis (e.g., 2% acetonitrile, 0.1% formic acid).

    • Analyze the peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the acquired MS/MS data against a protein database to identify the enriched proteins.

    • Perform quantitative analysis to determine the relative abundance of the identified proteins between different experimental conditions.

Visualizations

The following diagrams illustrate the experimental workflow for using this compound in proteomics and a relevant signaling pathway.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Analysis cells Cultured Cells labeling Metabolic Labeling with This compound cells->labeling lysis Cell Lysis labeling->lysis click Click Chemistry with Biotin-Alkyne lysis->click enrich Streptavidin Enrichment click->enrich digest On-Bead Digestion enrich->digest ms LC-MS/MS digest->ms data Data Analysis (Identification & Quantification) ms->data

Experimental workflow for proteomics using this compound.

signaling_pathway cluster_stimulus Necroptotic Stimulus (e.g., TNFα) cluster_necroptosis Necroptosis Signaling cluster_acylation Fatty Acylation stimulus TNFα ripk1 RIPK1 stimulus->ripk1 ripk3 RIPK3 ripk1->ripk3 Activation mlkl MLKL ripk3->mlkl Phosphorylation pmlkl pMLKL (Acylated) mlkl->pmlkl Oligomerization & Translocation membrane Plasma Membrane Permeabilization pmlkl->membrane Execution zdhhc5 ZDHHC5 (Palmitoyltransferase) zdhhc5->pmlkl Acylation vlcfa VLCFA (e.g., C18) vlcfa->zdhhc5

Simplified signaling pathway of necroptosis involving protein acylation.

References

Application Notes and Protocols: Labeling Oligonucleotides with C18-PEG4-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of oligonucleotides with hydrophobic moieties, such as long alkyl chains, is a powerful strategy to enhance their therapeutic potential. The introduction of a C18 alkyl chain via a flexible polyethylene glycol (PEG) linker can significantly improve the oligonucleotide's properties, including its nuclease resistance, cellular uptake, and interaction with lipid membranes. These modified oligonucleotides are valuable tools in various applications, including antisense therapy, siRNA-based gene silencing, and the development of novel drug delivery systems.[1][2][3]

This application note provides a detailed protocol for the efficient labeling of alkyne-modified oligonucleotides with a C18-PEG4-Azide linker using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[4] This method offers high specificity, efficiency, and mild reaction conditions, making it ideal for the conjugation of complex biomolecules. We also present a comprehensive protocol for the purification of the resulting hydrophobic oligonucleotide conjugate using reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow

The overall workflow for the synthesis and purification of a C18-PEG4-labeled oligonucleotide is depicted below. It involves the initial click chemistry reaction to conjugate the this compound to an alkyne-modified oligonucleotide, followed by a robust purification step to isolate the desired product.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis s1 Alkyne-Modified Oligonucleotide s3 Click Chemistry Reaction (CuSO4, Sodium Ascorbate, THPTA) s1->s3 s2 This compound s2->s3 p1 Crude Reaction Mixture s3->p1 Conjugation p2 Reversed-Phase HPLC (C18 Column) p1->p2 p3 Purified C18-PEG4-Oligonucleotide p2->p3 p4 Characterization (Mass Spectrometry, UV-Vis) p3->p4

Figure 1: General workflow for the synthesis and purification of C18-PEG4-labeled oligonucleotides.

Materials and Reagents

Oligonucleotide and Linker
  • 5'-Hexynyl-modified oligonucleotide (or other alkyne modification)

  • This compound

Click Chemistry Reagents
  • Copper(II) Sulfate (CuSO4)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl Sulfoxide (DMSO)

  • Nuclease-free water

  • Triethylammonium Acetate (TEAA) buffer (2 M, pH 7.0)

Purification Reagents
  • Acetonitrile (ACN), HPLC grade

  • Triethylammonium Acetate (TEAA), 0.1 M in nuclease-free water

  • Sodium Acetate (3 M)

  • Ethanol (100%, cold)

Experimental Protocols

Protocol 1: Labeling of Alkyne-Modified Oligonucleotide with this compound via Click Chemistry

This protocol is optimized for a 10 nmol scale reaction. The volumes can be scaled accordingly.

  • Preparation of Stock Solutions:

    • Alkyne-Oligonucleotide: Dissolve 10 nmol of the 5'-alkyne-modified oligonucleotide in 50 µL of nuclease-free water.

    • This compound: Prepare a 10 mM stock solution in DMSO.

    • Copper(II) Sulfate (CuSO4): Prepare a 100 mM stock solution in nuclease-free water.

    • THPTA: Prepare a 200 mM stock solution in nuclease-free water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water immediately before use.

  • Reaction Setup:

    • In a 1.5 mL microcentrifuge tube, add the following reagents in the specified order:

      • 50 µL of the alkyne-oligonucleotide solution (10 nmol).

      • 15 µL of 2 M TEAA buffer (pH 7.0).

      • 50 µL of DMSO.

      • 15 µL of 10 mM this compound solution (150 nmol, 15 equivalents).

    • Vortex the mixture gently.

  • Catalyst Preparation and Addition:

    • In a separate tube, prepare the Cu(I)-THPTA catalyst complex by mixing 2.5 µL of 100 mM CuSO4 with 5 µL of 200 mM THPTA. Let it stand for 3 minutes.

    • Add the 7.5 µL of the Cu(I)-THPTA complex to the reaction mixture.

  • Initiation of the Reaction:

    • Add 12.5 µL of freshly prepared 100 mM Sodium Ascorbate to the reaction mixture.

    • Vortex the tube gently and incubate at room temperature for 1-2 hours, protected from light.

  • Ethanol Precipitation (Optional initial cleanup):

    • Add 1/10th volume of 3 M Sodium Acetate to the reaction mixture.

    • Add 3 volumes of cold 100% ethanol.

    • Incubate at -20°C for 1 hour.

    • Centrifuge at 14,000 x g for 30 minutes.

    • Carefully decant the supernatant.

    • Wash the pellet with 500 µL of cold 70% ethanol and centrifuge again.

    • Air dry the pellet and resuspend in 100 µL of 0.1 M TEAA for HPLC purification.

Protocol 2: Purification of C18-PEG4-Oligonucleotide Conjugate by RP-HPLC

The increased hydrophobicity of the C18-labeled oligonucleotide requires a modified gradient for efficient separation from the unlabeled oligonucleotide and excess reagents.

  • HPLC System and Column:

    • System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, Waters XBridge Oligonucleotide BEH C18).

  • Mobile Phases:

    • Mobile Phase A: 0.1 M TEAA in nuclease-free water.

    • Mobile Phase B: Acetonitrile (ACN).

  • HPLC Gradient Program:

    • Inject the resuspended sample onto the C18 column.

    • Run the following gradient at a flow rate of 1.0 mL/min:

Time (minutes)% Mobile Phase B (ACN)
010
530
2570
3095
3595
3610
4510
  • Fraction Collection and Analysis:

    • Monitor the elution profile at 260 nm. The C18-PEG4-labeled oligonucleotide will have a significantly longer retention time than the unlabeled alkyne-oligonucleotide due to its increased hydrophobicity.

    • Collect the peak corresponding to the product.

    • Analyze the collected fraction by mass spectrometry to confirm the identity of the conjugate.

    • Lyophilize the purified fraction to remove the volatile mobile phase.

Data Presentation: Expected Results

The following tables summarize the expected quantitative data for the labeling and purification of a 20-mer alkyne-modified oligonucleotide with this compound. These are representative values and actual results may vary depending on the specific oligonucleotide sequence and experimental conditions.

Table 1: Reaction Parameters and Expected Labeling Efficiency

ParameterValue
Oligonucleotide Scale10 nmol
This compound Equivalents15
Reaction Time1-2 hours
Expected Labeling Efficiency *> 90%

*As determined by the ratio of the integrated peak area of the product to the sum of the product and unreacted oligonucleotide peak areas in the analytical HPLC chromatogram.

Table 2: Purification and Characterization of C18-PEG4-Oligonucleotide

ParameterExpected Value
Purification Method RP-HPLC (C18)
Overall Yield 50-70%
Purity (post-HPLC) > 95%
Mass Confirmation (ESI-MS) Expected Mass ± 1 Da

Application: Enhanced Cellular Uptake and Gene Silencing

Oligonucleotides modified with hydrophobic moieties like the C18 alkyl chain can exhibit enhanced interaction with cell membranes, leading to improved cellular uptake. This property is particularly beneficial for antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) that need to enter the cell to exert their gene-silencing effects. The C18 tail can facilitate association with lipoproteins or direct interaction with the lipid bilayer, promoting internalization through endocytic pathways.

signaling_pathway cluster_cell Cell Oligo C18-PEG4-ASO Endosome Endosome Oligo->Endosome mRNA Target mRNA Membrane Escape Endosomal Escape Endosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus RNaseH RNase H Cytoplasm->RNaseH Nucleus->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Degradation mRNA Degradation mRNA->Degradation Translation Translation Ribosome->Translation Protein Target Protein Translation->Protein RNaseH->Degradation

Figure 2: Mechanism of action for a C18-PEG4 modified antisense oligonucleotide (ASO).

Once inside the cell, the ASO can escape from the endosome and translocate to the cytoplasm or nucleus. There, it binds to its complementary target mRNA sequence. This binding can lead to gene silencing through several mechanisms, including the recruitment of RNase H, which degrades the mRNA strand of the DNA-RNA hybrid, or by sterically blocking the translation machinery. The enhanced delivery afforded by the C18-PEG4 modification can lead to a more potent and sustained gene-silencing effect.

References

Application Notes: C18-PEG4-Azide in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

C18-PEG4-Azide is a versatile, amphiphilic linker molecule designed for advanced drug delivery applications. Its unique structure comprises three key functional domains: a hydrophobic 18-carbon (C18) alkyl chain, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal azide (N3) group. This architecture enables the self-assembly of nanostructures and provides a reactive handle for the covalent attachment of targeting moieties.

The C18 tail acts as a hydrophobic anchor, driving the formation of the core of micelles or nanoparticles in aqueous solutions. This core serves as a reservoir for encapsulating poorly water-soluble therapeutic agents. The PEG4 spacer forms a hydrophilic corona on the nanoparticle surface, which can help improve solubility and stability in biological media. The terminal azide group is a bioorthogonal chemical handle, allowing for the specific conjugation of molecules via "click chemistry." This is most commonly achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which are highly efficient and biocompatible reactions.[1][2]

By conjugating targeting ligands—such as antibodies, peptides, or small molecules like folic acid—to the azide group, nanoparticles formulated with this compound can be engineered to selectively bind to receptors that are overexpressed on the surface of cancer cells, such as the Epidermal Growth Factor Receptor (EGFR) or Folate Receptor (FR).[3][4][5] This targeted approach enhances the accumulation of the drug at the tumor site, thereby increasing therapeutic efficacy while minimizing off-target toxicity to healthy tissues.

Quantitative Data Summary

The following table summarizes representative physicochemical properties of nanoparticles formulated with long-chain PEGylated lipids, analogous to this compound. These values are provided for reference and will vary based on the specific formulation parameters, drug cargo, and environmental conditions.

Formulation Component (Analog)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading Content (%)
PLA-DSPE-PEG97.10.19-36.0>90% (estimated)N/A
PEG-PLGA125 - 175< 0.15-14 to -20N/AN/A
DSPE-PEG2k110 - 140< 0.2-20 to -25~95% (for Doxorubicin)~10% (for Doxorubicin)
st-PLGA-PEG~100< 0.2N/A>80% (for Doxorubicin)~12.8% (for Doxorubicin)

Experimental Protocols

Protocol 1: Formulation of Drug-Loaded Nanoparticles via Self-Assembly

This protocol describes the preparation of drug-loaded nanoparticles using this compound and a model hydrophobic drug (e.g., Paclitaxel) via the solvent evaporation/self-assembly method.

Materials:

  • This compound

  • Hydrophobic drug (e.g., Paclitaxel)

  • Co-lipid (optional, e.g., DSPE-PEG)

  • Organic solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

  • Nuclease-free water or Phosphate-Buffered Saline (PBS), pH 7.4

  • Magnetic stirrer and stir bar

  • Dialysis tubing (e.g., 3.5 kDa MWCO)

Procedure:

  • Dissolve this compound (e.g., 10 mg) and the hydrophobic drug (e.g., 1 mg) in 1 mL of a water-miscible organic solvent like THF. If using a co-lipid, dissolve it along with the this compound.

  • Vortex the mixture until all components are fully dissolved.

  • In a separate vial, add 10 mL of nuclease-free water. Place a small stir bar in the vial and set it to stir at a moderate speed (e.g., 400 rpm) at room temperature.

  • Using a syringe pump or by manual dropwise addition, slowly add the organic solution containing the lipid and drug into the stirring aqueous phase. A cloudy suspension should form as the nanoparticles self-assemble.

  • Allow the mixture to stir for 4-6 hours at room temperature to ensure the complete evaporation of the organic solvent.

  • To remove any unencapsulated drug, transfer the nanoparticle suspension to a dialysis tube and dialyze against 1 L of PBS (pH 7.4) for 24 hours, with buffer changes at 4 and 12 hours.

  • Recover the purified nanoparticle suspension from the dialysis tube and store it at 4°C.

Protocol 2: Surface Functionalization with a Targeting Ligand via SPAAC

This protocol details the copper-free click chemistry conjugation of a DBCO-functionalized targeting peptide to the azide-terminated nanoparticles.

Materials:

  • Azide-functionalized nanoparticles from Protocol 1

  • DBCO-functionalized targeting ligand (e.g., DBCO-cRGD peptide)

  • PBS, pH 7.4

  • Orbital shaker or rotator

Procedure:

  • Determine the concentration of the azide-functionalized nanoparticles.

  • Prepare a stock solution of the DBCO-functionalized ligand in an appropriate solvent (e.g., DMSO or water).

  • In a microcentrifuge tube, add the nanoparticle suspension.

  • Add the DBCO-ligand solution to the nanoparticle suspension at a molar excess (e.g., 5 to 20-fold molar excess of ligand relative to the this compound on the nanoparticle surface).

  • Gently vortex the mixture and incubate at room temperature for 2-4 hours with gentle shaking.

  • To remove the unreacted ligand, purify the conjugated nanoparticles using dialysis or size exclusion chromatography.

  • Characterize the final targeted nanoparticles for size, zeta potential, and ligand conjugation efficiency.

Protocol 3: In Vitro Drug Release Study

This protocol uses a dialysis membrane method to assess the release of the encapsulated drug from the nanoparticles over time.

Materials:

  • Drug-loaded nanoparticles

  • Dialysis tubing (appropriate MWCO to retain nanoparticles but allow free drug to pass)

  • Release buffer: PBS at pH 7.4 (physiological) and Acetate Buffer at pH 5.5 (endosomal)

  • Shaking incubator set to 37°C

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Pipette a known volume (e.g., 1 mL) of the drug-loaded nanoparticle suspension into a pre-soaked dialysis bag and seal both ends.

  • Submerge the dialysis bag into a larger container with 50 mL of the release buffer (pH 7.4 or 5.5).

  • Place the container in a shaking incubator at 37°C and 100 rpm.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the external buffer and replace it with 1 mL of fresh buffer to maintain sink conditions.

  • Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., HPLC).

  • Calculate the cumulative percentage of drug released at each time point relative to the initial total drug content in the nanoparticles.

Protocol 4: In Vitro Cytotoxicity Assay (MTS/MTT)

This protocol assesses the cytotoxicity of the targeted nanoparticles on cancer cells overexpressing the target receptor.

Materials:

  • Targeted drug-loaded nanoparticles

  • Non-targeted nanoparticles (control)

  • Free drug solution

  • Target cancer cell line (e.g., A431 for EGFR-targeting) and a low-expressing control cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTS or MTT reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the free drug, targeted nanoparticles, and non-targeted nanoparticles in fresh cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include wells with untreated cells as a control.

  • Incubate the plate for 48-72 hours.

  • After incubation, add 20 µL of MTS reagent to each well and incubate for another 1-4 hours until a color change is visible.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells and plot dose-response curves to determine the IC50 values.

Mandatory Visualizations

G cluster_formulation 1. Formulation & Loading cluster_conjugation 2. Targeting cluster_eval 3. Evaluation a This compound + Hydrophobic Drug b Self-Assembly in Aqueous Solution a->b c Formation of Azide-Terminated Drug-Loaded Nanoparticles b->c e SPAAC Click Chemistry (Copper-Free) c->e cluster_conjugation cluster_conjugation d DBCO-Targeting Ligand (e.g., Peptide, Antibody) d->e f Targeted Drug-Loaded Nanoparticles e->f g Physicochemical Characterization (Size, Zeta, Drug Load) f->g cluster_eval cluster_eval h In Vitro Studies (Drug Release, Cytotoxicity) g->h i In Vivo Studies (Biodistribution, Efficacy) h->i

Caption: Experimental workflow for creating and evaluating targeted nanoparticles.

G cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell NP Targeted Nanoparticle (C18-PEG4-Ligand) Receptor Overexpressed Receptor (e.g., EGFR) NP->Receptor 1. Specific Binding Endosome Endosome (Acidic pH) Receptor->Endosome Receptor-Mediated Endocytosis Drug Drug Release Endosome->Drug pH-Triggered Release Effect Therapeutic Effect (Apoptosis) Drug->Effect G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Dimerization & Autophosphorylation RAS RAS EGFR->RAS Ligand EGF Ligand Ligand->EGFR Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Drug Delivered Drug (e.g., Kinase Inhibitor) Drug->PI3K Inhibition Drug->RAF Inhibition

References

Troubleshooting & Optimization

How to improve C18-PEG4-Azide solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: C18-PEG4-Azide

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in aqueous buffers. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, Tris)?

A: this compound is an amphiphilic molecule, meaning it has two distinct parts with different affinities for water.[][2]

  • Hydrophobic Tail: The C18 (octadecyl) alkyl chain is a long, fatty chain that repels water (lipophilic).[3][4]

  • Hydrophilic Head: The PEG4 (tetraethylene glycol) spacer and the terminal azide group are polar and attract water.[5]

The long C18 chain is the dominant feature, making the molecule's overall solubility in water very low. When introduced into an aqueous buffer, the hydrophobic tails of the molecules try to minimize contact with water. At concentrations above a certain threshold, known as the Critical Micelle Concentration (CMC), they self-assemble into structures like micelles, which can lead to a cloudy suspension, precipitation, or gel formation instead of a true solution.

Q2: What is the recommended initial procedure for dissolving this compound?

A: The most reliable method is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous buffer. This ensures the molecule is fully solvated before being introduced to the aqueous environment.

See the detailed protocol below for the recommended co-solvent method.

Experimental Protocols

Protocol 1: The Co-Solvent Method for Solubilization

This protocol describes the standard procedure for preparing an aqueous solution of this compound using an organic co-solvent.

Materials:

  • This compound (solid)

  • High-purity, anhydrous organic solvent (e.g., Dimethyl sulfoxide (DMSO) or Ethanol)

  • Target aqueous buffer (e.g., PBS, Tris, HEPES), pre-warmed if necessary

  • Vortex mixer

  • Sonicator (optional, bath type recommended)

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of solid this compound in a suitable vial.

    • Add a small volume of the chosen organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10-20 mM). It is crucial to dissolve the compound completely in the organic solvent first.

    • Vortex or gently sonicate until the solid is fully dissolved and the solution is clear.

  • Dilute into Aqueous Buffer:

    • Obtain the desired volume of your target aqueous buffer in a separate tube.

    • While vigorously vortexing the aqueous buffer, add the organic stock solution dropwise and slowly. This rapid mixing helps prevent the local concentration from exceeding the solubility limit, minimizing precipitation.

    • Important: The final concentration of the organic solvent should be kept as low as possible (typically <5%) to avoid affecting your experimental system. Check the tolerance of your specific assay or cell type to the chosen solvent.

  • Final Assessment and Use:

    • After addition, continue to vortex for another 30-60 seconds.

    • Visually inspect the solution. It should be clear and free of particulates. If the solution is hazy or contains precipitate, refer to the troubleshooting guide in Q3.

    • For best results, use the freshly prepared solution immediately.

Q3: My compound precipitates when I dilute the organic stock into my aqueous buffer. What can I do?

A: This is a common issue caused by the compound's concentration exceeding its solubility limit in the final aqueous mixture. The workflow below outlines a systematic approach to resolving this problem.

G cluster_start Initial State cluster_troubleshooting Troubleshooting Steps cluster_success Outcome start Precipitation Occurs During Dilution c1 Is the final concentration high? start->c1 s1 Decrease final concentration. Work below the estimated CMC. c1->s1 Yes c2 Was the stock added too quickly? c1->c2 No s1->c2 Still precipitates success Clear Solution Achieved s1->success s2 Add stock dropwise to vigorously vortexing buffer. c2->s2 Yes c3 Is the solution at room temperature? c2->c3 No s2->c3 Still precipitates s2->success s3 Gently warm the buffer (e.g., to 37°C). Check stability. c3->s3 Yes s4 Use a bath sonicator to break up aggregates. c3->s4 No s3->s4 Still precipitates s3->success s4->success

Caption: Troubleshooting workflow for resolving this compound precipitation.

The table below summarizes these points.

Issue ObservedProbable CauseRecommended Solution
Solution immediately turns cloudy or white upon adding stock.Final concentration is well above the CMC or solubility limit.Reduce the target final concentration significantly. Prepare a more dilute solution.
Precipitate forms after adding a few drops of stock.Poor mixing, leading to high local concentrations.Increase the vortexing speed. Add the stock solution much more slowly (drop-by-drop).
Solution is clear initially but becomes hazy over time.The solution is metastable; aggregates are forming slowly.Use the solution immediately after preparation. Gentle warming or brief sonication may help re-dissolve aggregates.
The above methods fail to produce a clear solution.The intrinsic solubility in your specific buffer system is too low.Consider adding a small amount of a non-ionic detergent (e.g., Tween-20, Triton X-100) to your buffer, if compatible with your experiment.
Q4: What are suitable co-solvents, and are they compatible with my downstream experiments like click chemistry?

A: The choice of co-solvent is critical. It must fully dissolve the this compound without interfering with subsequent biological or chemical reactions.

Co-SolventProperties & Recommended UseCompatibility Notes
DMSO Excellent choice. High dissolving power for many amphiphilic molecules. Recommended for preparing 10-20 mM stock solutions.Highly compatible with click chemistry. Often used as a co-solvent in reaction protocols. Can be toxic to cells, so keep final concentration low (typically <0.5% v/v).
Ethanol (EtOH) Good alternative. Less toxic to many cell types than DMSO. May require gentle warming to fully dissolve the lipid at high concentrations.Generally compatible with click chemistry. Can sometimes cause protein precipitation at higher concentrations. Ensure it is fully evaporated if preparing a dry lipid film.
DMF Effective solvent. Similar dissolving power to DMSO.Compatible with click chemistry. However, it is more toxic and less commonly used in biological applications than DMSO.

Click Chemistry Compatibility: The azide group on this compound is stable and highly selective for reactions with alkynes (CuAAC) or strained cyclooctynes (SPAAC). These reactions are robust and perform well in a variety of aqueous buffers, often in the presence of organic co-solvents like DMSO. Standard protocols for labeling biomolecules frequently specify that the azide component be added from a DMSO stock solution.

Q5: What is the Critical Micelle Concentration (CMC) and why does it matter?

A: The Critical Micelle Concentration (CMC) is the concentration of an amphiphilic molecule above which it spontaneously self-assembles into micelles.

  • Below the CMC: this compound exists as individual molecules (unimers).

  • Above the CMC: Most of the additional molecules added will form micelles rather than dissolving as unimers.

Understanding the CMC is crucial because working with concentrations significantly above it can lead to cloudy suspensions instead of true solutions, which can cause inconsistent experimental results. While the exact CMC for this compound is not readily published, we can estimate it based on structurally similar PEG-lipids. The long C18 chain suggests a very low CMC, likely in the low micromolar range.

CompoundHydrophobic ChainPEG MWCMC (µM)
DSPE-PEG 2000C18 (DSPE)2000~0.5 - 1.5
DSPE-PEG 5000C18 (DSPE)5000~1.0 - 2.0
PEG750-DSPEC18 (DSPE)750~97
Data are for comparison and depend heavily on buffer, temperature, and measurement method.

For optimal results, aim to work at concentrations below the expected CMC if you require a true solution of unimers.

Q6: Can I use heating or sonication to improve solubility? Are there any risks?

A: Yes, both methods can be effective but should be used with caution.

Gentle Heating:

  • Pros: Increasing the temperature can significantly improve the dissolution of lipid-based molecules by providing the energy needed to break up the solid lattice and disrupt aggregates. Warming to 37°C is a common practice.

  • Cons: The azide functional group is generally stable, but excessive or prolonged heating should be avoided. Always verify the thermal stability of all components in your experiment, especially proteins or other sensitive biomolecules.

Sonication:

  • Pros: Using an ultrasonic bath is excellent for breaking apart aggregates and ensuring a homogenous dispersion of the lipid in the buffer. It is particularly useful when precipitation has already occurred.

  • Cons: Over-sonication with a probe sonicator can generate significant local heat and potentially lead to molecular degradation. A bath sonicator is a gentler and safer option.

G cluster_input cluster_process cluster_output solid This compound (Solid) stock 1. Dissolve in Organic Solvent (DMSO) solid->stock dilute 2. Add dropwise to vortexing buffer stock->dilute final Clear Aqueous Solution dilute->final

Caption: Recommended workflow for dissolving this compound.

References

Technical Support Center: Optimizing C18-PEG4-Azide Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C18-PEG4-Azide click chemistry. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during this compound click chemistry reactions.

Q1: Why is my click chemistry reaction yield low or failing completely?

A1: Low or no yield in CuAAC reactions is a common issue that can stem from several factors:

  • Inactive Catalyst: The active catalyst for the reaction is Copper(I) (Cu(I)).[1][2] Cu(I) is readily oxidized to the inactive Cu(II) state, especially in the presence of oxygen.[3][4] It is crucial to maintain the copper in its +1 oxidation state.[5]

  • Catalyst Sequestration: Functional groups within your reacting molecules, such as thiols or histidines, can chelate the copper catalyst, making it unavailable for the cycloaddition.

  • Improper Reagent Order of Addition: To ensure the catalyst remains active, it is recommended to first mix the Copper(II) sulfate (CuSO₄) with the stabilizing ligand before adding it to the solution containing your azide and alkyne. The reducing agent, such as sodium ascorbate, should be added last to initiate the reaction. Adding ascorbate to a copper solution without a ligand can lead to undesirable side reactions.

  • Steric Hindrance: The polyethylene glycol (PEG) chain, while beneficial for solubility and pharmacokinetics, can sterically hinder the azide and alkyne functional groups, slowing down the reaction rate.

  • Preceding Step Failure: There might be an issue with one of the preceding steps, such as the successful synthesis or purification of your azide or alkyne starting materials.

Q2: How can I prevent the inactivation of the copper catalyst?

A2: To maintain a sufficient concentration of the active Cu(I) catalyst, several strategies are employed:

  • Use of a Reducing Agent: The most common method is to generate Cu(I) in situ from a Cu(II) salt (like CuSO₄) using a reducing agent. Sodium ascorbate is the most popular and convenient choice. A 3- to 10-fold excess of sodium ascorbate is often used.

  • Oxygen Exclusion: Minimize the reaction's exposure to oxygen. While many reactions are fast enough to tolerate some oxygen, it's good practice to cap the reaction tubes. For sensitive reactions, degassing solvents by bubbling with an inert gas like argon or nitrogen is critical.

  • Use of Stabilizing Ligands: Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) are crucial. They stabilize the Cu(I) oxidation state, accelerate the reaction rate, and protect biomolecules from copper-mediated oxidative damage. It is recommended to use at least five equivalents of a ligand like THPTA relative to the copper concentration.

Q3: I'm observing unexpected side products. What are they and how can I minimize them?

A3: The most common side reaction is the Glaser-Hay coupling, which is an oxidative homocoupling of your alkyne starting material. This competing reaction is promoted by Cu(II) ions and oxygen.

To minimize alkyne homocoupling:

  • Degas Solvents: Removing dissolved oxygen is a critical step.

  • Use Excess Reducing Agent: Ensure a sufficient concentration of sodium ascorbate to keep the copper in the Cu(I) state and prevent the formation of oxidative products.

  • Maintain Low Temperature: Running the reaction at lower temperatures can help suppress the homocoupling side reaction.

  • Use Additives: For reactions involving sensitive proteins, aminoguanidine can be added to intercept reactive byproducts of ascorbate oxidation that might otherwise modify the protein.

Q4: What are the optimal concentrations and ratios for the reactants and catalyst components?

A4: The optimal conditions can be substrate-dependent, but a good starting point is summarized in the table below. For bioconjugation, copper concentrations should generally be between 50 and 100 µM. The molar ratio of azide to alkyne is typically between 1:1 and 1.5:1.

Q5: Which solvents and buffers are best for my this compound click reaction?

A5: The choice of solvent is critical for success.

  • Solvents: The reaction can be performed in a variety of solvents. For biomolecules, aqueous systems are common. Mixtures of water with organic co-solvents like DMSO, DMF, or t-BuOH can be used to aid the solubility of hydrophobic molecules. It is best to avoid acetonitrile as it can coordinate strongly with Cu(I) and inhibit the reaction.

  • Buffers: Compatible buffers include phosphate, carbonate, or HEPES in the pH range of 6.5–8.0. Tris buffer should be avoided as it is a competitive and inhibitory ligand for copper.

Q6: How do I purify the final product?

A6: After the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper catalyst. Purification methods depend on the nature of your product. For PEGylated biomolecules, size exclusion chromatography (SEC) or dialysis are common methods to remove the catalyst, excess reagents, and ligand. For smaller molecules, purification via C18 HPLC may be appropriate.

Quantitative Data Summary

The following tables provide typical reaction parameters compiled from various protocols. These should serve as a starting point for optimization.

Table 1: Typical Reagent Concentrations and Ratios for CuAAC

Component Typical Concentration / Ratio Notes Source
Azide to Alkyne Molar Ratio 1:1 to 1.5:1 An excess of one reagent can drive the reaction to completion.
Copper(II) Sulfate (CuSO₄) 50 µM - 1 mM For bioconjugations, 50-100 µM is often recommended.
Ligand (e.g., THPTA) 2 to 5 equivalents relative to Cu A 5:1 ligand-to-copper ratio is recommended to protect biomolecules.

| Reducing Agent (Sodium Ascorbate) | 2.5 mM - 20 mM | Should be in excess relative to copper. A 40-equivalent excess to azide has also been reported. | |

Table 2: General Reaction Conditions

Parameter Typical Range Notes Source
Temperature Room Temperature to 60°C Gentle heating can increase the reaction rate, but may also promote side reactions.
Reaction Time 30 minutes to 48 hours Progress should be monitored by an appropriate analytical technique (e.g., LC-MS, HPLC).

| pH | 6.5 - 8.0 | Optimal range for many bioconjugations. The reaction is generally tolerant to a wider pH range (4-12). | |

Experimental Protocols

This section provides a generalized protocol for a standard CuAAC reaction involving a this compound.

1. Preparation of Stock Solutions

  • This compound: Prepare a 10 mM stock solution in degassed DMSO or a suitable buffer.

  • Alkyne-functionalized Molecule: Prepare a 10 mM stock solution in a compatible degassed solvent (e.g., DMSO, PBS).

  • Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.

  • Ligand (THPTA): Prepare a 200 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare this solution fresh just before use. Prepare a 1 M stock solution in deionized water.

2. General Reaction Procedure (1 mL Final Volume)

  • In a microcentrifuge tube, add the alkyne-functionalized molecule solution.

  • Add the this compound solution to achieve the desired molar ratio (e.g., 1.2 equivalents).

  • Add the appropriate buffer (e.g., degassed PBS) to bring the volume to near the final volume.

  • Prepare a premixed catalyst solution by combining 10 µL of 100 mM CuSO₄ and 20 µL of 200 mM THPTA. Let this mixture stand for 2-3 minutes. This results in final concentrations of 1 mM Cu and 4 mM THPTA.

  • Add the premixed catalyst solution to the reaction tube and vortex gently.

  • Initiate the reaction by adding 20 µL of the freshly prepared 1 M sodium ascorbate solution (final concentration of 20 mM).

  • Mix gently by inverting the tube or placing it on a rotator. If any components are light-sensitive, protect the tube from light.

  • Incubate the reaction at room temperature for 1-4 hours, or as determined by optimization experiments.

  • Monitor the reaction progress using LC-MS or HPLC.

  • Once complete, quench the reaction by adding a chelating agent like EDTA and proceed with purification.

Visual Guides

The following diagrams illustrate the experimental workflow and a troubleshooting guide for the this compound click chemistry reaction.

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_process 3. Incubation & Purification p1 Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) r1 Combine Azide, Alkyne & Buffer p1->r1 r3 Add Catalyst Mix to Reagents r1->r3 r2 Premix CuSO4 & Ligand r2->r3 r4 Initiate with Sodium Ascorbate r3->r4 i1 Incubate (RT, 1-4h) r4->i1 m1 Monitor Progress (LC-MS/HPLC) i1->m1 q1 Quench (e.g., EDTA) m1->q1 p2 Purify Product (SEC/Dialysis) q1->p2

Caption: General experimental workflow for a CuAAC reaction.

Troubleshooting_Flowchart start Low or No Product Yield q1 Is the Cu(I) catalyst active? start->q1 q1->ans1_yes Yes q1->ans1_no No q2 Are there competing side reactions? q2->ans2_yes Yes q2->ans2_no No q3 Are reaction conditions optimal? q3->ans3_yes Yes q3->ans3_no No q4 Are starting materials pure? sol4 - Verify structure & purity of This compound and alkyne - Run control reaction with test azide q4->sol4 ans1_yes->q2 sol1 - Use fresh Sodium Ascorbate - Use a stabilizing ligand (THPTA) - Degas solvents to remove O2 - Check order of addition ans1_no->sol1 sol2 - Degas solvents thoroughly - Ensure excess reducing agent - Lower reaction temperature ans2_yes->sol2 ans2_no->q3 ans3_yes->q4 sol3 - Check solvent (avoid Tris, MeCN) - Optimize reactant concentrations - Increase reaction time/temperature ans3_no->sol3

Caption: Troubleshooting flowchart for low-yield CuAAC reactions.

References

Technical Support Center: Troubleshooting Low Yield in C18-PEG4-Azide Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C18-PEG4-Azide conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low reaction yields and to provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for conjugating this compound, and which one should I choose?

A1: this compound can be conjugated using two primary "click chemistry" methods:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method involves the use of a copper(I) catalyst to join the azide group of your this compound with a terminal alkyne on your molecule of interest. It is a robust and high-yielding reaction.[1][2]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free method that utilizes a strained cyclooctyne (e.g., DBCO or BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed without a cytotoxic copper catalyst, making it ideal for applications involving live cells or sensitive biomolecules.

The choice between CuAAC and SPAAC depends on the nature of your reactants and the experimental context. If your molecules are stable in the presence of copper and you desire a fast, high-yielding reaction, CuAAC is an excellent choice. If you are working with live cells or copper-sensitive molecules, SPAAC is the preferred method.

Q2: My CuAAC reaction with this compound is giving a low yield. What are the common causes?

A2: Low yields in CuAAC reactions can stem from several factors:

  • Catalyst Inactivation: The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.

  • Insufficient Reducing Agent: In many protocols, Cu(I) is generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent (commonly sodium ascorbate). An insufficient amount of the reducing agent will lead to a low concentration of the active Cu(I) catalyst.

  • Poor Ligand Choice or Concentration: A copper-chelating ligand is crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and increasing reaction efficiency. Tris(benzyltriazolylmethyl)amine (TBTA) is often used in organic solvents, while tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is preferred for aqueous solutions due to its higher solubility.

  • Side Reactions: The primary side reaction is the oxidative homocoupling of the alkyne starting material, known as Glaser-Hay coupling. This is more prevalent when oxygen is present.

  • Solubility Issues: The hydrophobic C18 tail of your linker can lead to poor solubility in aqueous buffers, causing aggregation and reducing the effective concentration of reactants.

  • Inaccessibility of Reactive Groups: In large biomolecules, the azide or alkyne groups might be sterically hindered or buried within the molecule's structure, making them inaccessible for reaction.

Q3: I'm observing aggregation in my reaction mixture. How can I address this?

A3: Aggregation is a common issue when working with amphiphilic molecules like this compound. Here are some strategies to mitigate it:

  • Solvent Optimization: The use of organic co-solvents such as DMSO or DMF can help to solubilize the hydrophobic C18 chain and prevent aggregation in aqueous buffers.

  • Detergents: Adding a small amount of a non-ionic detergent (e.g., Tween 20 or Triton X-100) can help to maintain the solubility of the reactants.

  • Temperature Control: In some cases, gentle heating can improve solubility, but this must be balanced with the thermal stability of your reactants. Conversely, for some biomolecules, running the reaction at a lower temperature for a longer duration may reduce aggregation.

  • pH Adjustment: The pH of the reaction buffer can influence the charge and solubility of your molecules. Optimizing the pH away from the isoelectric point (pI) of a protein can help prevent aggregation.[3]

Q4: How can I monitor the progress of my conjugation reaction and identify side products?

A4: The progress of your reaction and the presence of side products can be monitored using various analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to identify the starting materials, the desired conjugate, and any side products by their mass-to-charge ratio.[4] A successful conjugation will show a new peak corresponding to the molecular weight of the this compound plus your target molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the components of your reaction mixture and quantify the consumption of starting materials and the formation of the product.

  • Thin-Layer Chromatography (TLC): For smaller molecules, TLC can be a quick and easy way to get a qualitative assessment of the reaction's progress.

Common side products to look for in CuAAC reactions include the homodimer of your alkyne-containing molecule resulting from Glaser-Hay coupling.

Troubleshooting Guides

Low Yield in CuAAC Reactions
Potential Cause Troubleshooting Steps
Catalyst (Cu(I)) Oxidation - Deoxygenate all buffers and solvents by sparging with an inert gas (e.g., argon or nitrogen) before use.- Use freshly prepared solutions of the reducing agent (e.g., sodium ascorbate).- Maintain an inert atmosphere over the reaction mixture if possible.
Insufficient Reducing Agent - Use a 5- to 10-fold molar excess of sodium ascorbate relative to the copper(II) salt.
Inappropriate Ligand - For reactions in organic solvents, use TBTA.- For aqueous reactions, use the more water-soluble THPTA.- Ensure an optimal ligand-to-copper ratio, typically around 4-5:1.
Alkyne Homocoupling - Thoroughly deoxygenate the reaction mixture.- Use a sufficient excess of the reducing agent.- Consider running the reaction at a lower temperature.
Poor Solubility / Aggregation - Add a co-solvent like DMSO or DMF (up to 20% v/v).- Include a non-ionic detergent.- Optimize the pH of the reaction buffer.
Steric Hindrance - Increase the reaction time and/or temperature (if your molecules are stable).- Use a longer PEG linker on your azide or alkyne to increase the distance between the reactive group and the bulky molecule.
Low Yield in SPAAC Reactions
Potential Cause Troubleshooting Steps
Low Reactivity of Cyclooctyne - Ensure you are using a highly reactive cyclooctyne derivative like DBCO or BCN.- Different cyclooctynes have different reaction kinetics; consider trying an alternative if the reaction is slow.
Steric Hindrance - Increase the reaction time and/or temperature.- Similar to CuAAC, a longer PEG spacer can help overcome steric hindrance.
Poor Solubility / Aggregation - The same strategies as for CuAAC apply: use of co-solvents, detergents, and pH optimization.
Hydrolysis of Cyclooctyne - Some cyclooctyne reagents can be susceptible to hydrolysis. Ensure they are stored under dry conditions and use anhydrous solvents when preparing stock solutions.

Experimental Protocols

General Protocol for CuAAC Conjugation

This is a general starting point; optimization may be required for your specific molecules.

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO.

    • Alkyne-functionalized molecule: 10 mM in a compatible solvent (e.g., DMSO, water).

    • Copper(II) sulfate (CuSO₄): 100 mM in water.

    • THPTA (for aqueous reactions): 200 mM in water.

    • Sodium Ascorbate: 1 M in water (prepare fresh).

  • Reaction Setup (for a 1 mL reaction):

    • In a microfuge tube, combine your alkyne-functionalized molecule and this compound to the desired final concentrations (a 1:1.2 to 1:1.5 molar ratio of alkyne to azide is a good starting point).

    • Add the appropriate volume of reaction buffer (e.g., PBS, pH 7.4) to bring the volume to near 1 mL. Ensure all components are dissolved.

    • Add the THPTA solution to a final concentration of 1-5 mM.

    • Add the CuSO₄ solution to a final concentration of 0.25-1 mM.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

    • Gently mix the reaction.

  • Incubation:

    • Incubate at room temperature for 1-4 hours or at 4°C overnight.

  • Purification:

    • Purify the conjugate using a suitable method such as size exclusion chromatography (SEC), dialysis, or affinity chromatography to remove unreacted reagents and the catalyst.

General Protocol for SPAAC Conjugation
  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO.

    • DBCO-functionalized molecule: 10 mM in DMSO.

  • Reaction Setup:

    • Dissolve your DBCO-functionalized molecule and this compound in a suitable reaction buffer (e.g., PBS, pH 7.4). A 1:1.5 to 1:3 molar ratio of the limiting reagent is a common starting point.

  • Incubation:

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times are generally longer than for CuAAC.

  • Purification:

    • Purify the conjugate using an appropriate method as described for CuAAC.

Visualizations

Experimental Workflow: Functionalization of Lipid Nanoparticles (LNPs) with this compound

LNP_Functionalization cluster_0 LNP Formulation cluster_1 Conjugation cluster_2 Purification & Analysis lipids Lipids + this compound in Ethanol mixing Rapid Mixing (e.g., Microfluidics) lipids->mixing aqueous Aqueous Buffer (e.g., Citrate, pH 4) aqueous->mixing lnps Azide-Functionalized LNPs mixing->lnps reaction_mix CuAAC Reaction Mixture lnps->reaction_mix alkyne_mol Alkyne-Modified Target Molecule alkyne_mol->reaction_mix cu_source CuSO4 + Reductant (e.g., NaAsc) cu_source->reaction_mix ligand Ligand (e.g., THPTA) ligand->reaction_mix functionalized_lnps Functionalized LNPs reaction_mix->functionalized_lnps purification Purification (e.g., SEC, Dialysis) functionalized_lnps->purification final_product Purified Functionalized LNPs purification->final_product analysis Characterization (e.g., DLS, LC-MS) final_product->analysis Troubleshooting_CuAAC start Low Yield in CuAAC Reaction check_catalyst Is the catalyst system optimized? start->check_catalyst check_solubility Are reactants fully solubilized? check_catalyst->check_solubility Yes optimize_catalyst Optimize Catalyst: - Use fresh reductant - Check Cu/ligand ratio - Deoxygenate solvents check_catalyst->optimize_catalyst No check_side_reactions Are there significant side products? check_solubility->check_side_reactions Yes improve_solubility Improve Solubility: - Add co-solvent (DMSO/DMF) - Add non-ionic detergent - Adjust pH check_solubility->improve_solubility No minimize_side_reactions Minimize Side Reactions: - Ensure deoxygenation - Increase reductant - Lower temperature check_side_reactions->minimize_side_reactions Yes success Improved Yield check_side_reactions->success No optimize_catalyst->check_catalyst improve_solubility->check_solubility minimize_side_reactions->check_side_reactions

References

Removal of unreacted C18-PEG4-Azide from a reaction mixture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information and troubleshooting advice for the removal of unreacted C18-PEG4-Azide from a reaction mixture. It is intended for researchers, scientists, and drug development professionals who are utilizing this amphiphilic linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that influence its removal from a reaction mixture?

A1: this compound is an amphiphilic molecule, meaning it possesses both hydrophobic and hydrophilic properties.[1][2] This is due to its structure, which contains a long C18 alkyl chain (hydrophobic) and a polyethylene glycol (PEG4) spacer (hydrophilic).[1][2] Its molecular weight is approximately 471.7 g/mol . This dual nature can make its removal challenging, as it may not behave as a typical small organic molecule or a purely water-soluble compound. Understanding the properties of your product of interest (e.g., size, polarity, charge) is crucial in selecting the appropriate purification strategy.

Q2: I've performed a click chemistry reaction using this compound. What is the first step I should consider for purification?

A2: If you have performed a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, the first and most critical step is to remove the copper catalyst.[3] Copper ions can interfere with downstream applications and biological assays due to their toxicity. This is typically achieved by washing the reaction mixture with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA). Alternatively, solid-phase scavengers with a high affinity for copper can be used.

Q3: Which purification techniques are most effective for removing unreacted this compound?

A3: The choice of purification technique depends heavily on the properties of your desired product. The most common and effective methods include:

  • Reverse-Phase Chromatography (RPC): Exploits the hydrophobicity of the C18 chain.

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their size.

  • Liquid-Liquid Extraction (LLE): Utilizes the differential solubility of the azide linker and the product in immiscible solvents.

  • Precipitation: Induces selective precipitation of either the product or the unreacted azide.

  • Dialysis/Ultrafiltration: Effective for removing small molecules from much larger products like proteins or nanoparticles.

Troubleshooting Guides

Issue 1: Unreacted this compound co-elutes with my product during Reverse-Phase Chromatography (RPC).
Possible Cause Suggested Solution
Inadequate Resolution Optimize the gradient of the mobile phase. A shallower gradient can improve the separation between your product and the unreacted azide. Consider using a different stationary phase (e.g., C8 instead of C18) or a column with a smaller particle size for higher resolution.
Similar Hydrophobicity If your product has a similar hydrophobicity to this compound, RPC alone may not be sufficient. Consider a multi-step purification approach, combining RPC with an orthogonal technique like Size-Exclusion Chromatography (SEC).
Amphiphilic Nature The PEG chain can sometimes cause peak tailing or broadening. Adding a small amount of an ion-pairing agent to the mobile phase can sometimes improve peak shape.
Issue 2: I am losing my product during Liquid-Liquid Extraction (LLE).
Possible Cause Suggested Solution
Product Partitioning into the Wrong Phase Carefully select the organic and aqueous phases based on the solubility of your product. If your product is polar, ensure the organic solvent is sufficiently non-polar to minimize its partitioning. Conversely, if your product is non-polar, use a highly polar aqueous phase. Adjusting the pH of the aqueous phase can alter the solubility of certain products.
Emulsion Formation The amphiphilic nature of this compound can sometimes lead to the formation of emulsions. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), centrifuging the mixture, or passing it through a bed of celite.
Insufficient Extraction Perform multiple extractions with smaller volumes of the extraction solvent rather than a single extraction with a large volume. This is generally more efficient at removing the unreacted azide.

Method Selection and Comparison

The following table provides a comparison of the recommended methods for removing unreacted this compound to help you select the most suitable technique for your specific needs.

Method Principle of Separation Best Suited For Advantages Disadvantages
Reverse-Phase Chromatography (RPC) HydrophobicityProducts with significantly different polarity from this compound.High resolution; well-established technique.Can be time-consuming; may require method development.
Size-Exclusion Chromatography (SEC) Molecular SizeProducts with a much larger molecular weight than this compound (e.g., proteins, polymers, nanoparticles).Mild conditions; can also be used for buffer exchange.Not suitable for products with similar molecular weight to the azide; lower resolution than RPC.
Liquid-Liquid Extraction (LLE) Differential SolubilityProducts with solubility characteristics that are distinct from the amphiphilic azide.Simple, rapid, and cost-effective for initial cleanup.Can be less efficient than chromatography; risk of emulsion formation.
Precipitation Solubility DifferencesProducts that can be selectively precipitated while the azide remains in solution, or vice versa.Scalable and can handle large volumes.May not be suitable for all products; risk of co-precipitation of impurities.
Dialysis/Ultrafiltration Molecular Weight CutoffVery large products such as proteins, antibodies, or nanoparticles.Gentle method that minimizes product loss.Can be a slow process; not effective if the product's molecular weight is close to the membrane cutoff.

Experimental Protocols & Workflows

General Workflow for Post-Click Reaction Purification

Purification_Workflow cluster_reaction Reaction cluster_cu_removal Copper Removal cluster_purification Purification cluster_analysis Analysis cluster_product Final Product Reaction Click Reaction Mixture (Product, Unreacted Azide, Copper Catalyst) Cu_Removal Wash with EDTA Solution or Treat with Copper Scavenger Resin Reaction->Cu_Removal Step 1 Purification Select Purification Method (RPC, SEC, LLE, etc.) Cu_Removal->Purification Step 2 Analysis Analyze Purity (HPLC, LC-MS, NMR) Purification->Analysis Step 3 Product Pure Product Analysis->Product Step 4

Caption: General workflow for purification after a copper-catalyzed click reaction.

Troubleshooting Logic for Purification Method Selection

Troubleshooting_Logic Start Is the Product Much Larger than This compound? SEC Use Size-Exclusion Chromatography (SEC) or Dialysis Start->SEC Yes Polarity Is the Product Significantly More or Less Hydrophobic? Start->Polarity No RPC Use Reverse-Phase Chromatography (RPC) Polarity->RPC Yes Solubility Does the Product have Very Different Solubility in Immiscible Solvents? Polarity->Solubility No LLE Use Liquid-Liquid Extraction (LLE) Solubility->LLE Yes Precipitate Can the Product be Selectively Precipitated? Solubility->Precipitate No Precipitation Use Precipitation Precipitate->Precipitation Yes MultiStep Consider a Multi-Step Purification Strategy Precipitate->MultiStep No

Caption: Decision tree for selecting a suitable purification method.

References

Technical Support Center: C18-PEG4-Azide Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of C18-PEG4-Azide in bioconjugation experiments. It is intended for researchers, scientists, and drug development professionals to help identify and resolve potential side reactions and other common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional linker molecule. It consists of an 18-carbon saturated fatty acid chain (C18, stearic acid), a tetra-polyethylene glycol (PEG4) spacer, and a terminal azide (-N3) group. The C18 chain provides lipophilicity, allowing it to be incorporated into lipid bilayers of liposomes or nanoparticles. The hydrophilic PEG4 spacer increases water solubility and provides distance between the lipid anchor and the reactive group. The azide group is a key functional handle for "click chemistry" reactions, most notably Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which are used to conjugate the lipid-PEG to biomolecules or surfaces containing an alkyne group.[1]

Q2: What are the most common side reactions associated with the azide group in bioconjugation?

The most prevalent side reaction is the reduction of the azide group to a primary amine (-NH2).[2][3] This is particularly common in biological samples or buffers containing reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), which are often used to maintain protein stability.[3] Once reduced, the resulting amine is unreactive towards alkynes in click chemistry, leading to failed conjugation. The azide anion can also act as a nucleophile in other reactions, such as substitution or Michael additions, though this is less common under typical bioconjugation conditions.[4]

Q3: What are the key differences in side reactions between CuAAC and SPAAC?

  • CuAAC (Copper-Catalyzed): The primary concerns with CuAAC are related to the copper catalyst. The Cu(I) catalyst can be oxidized to the inactive Cu(II) state, halting the reaction. In the presence of oxygen, copper can also catalyze the oxidative homodimerization of terminal alkynes (Glaser coupling), leading to unwanted byproducts. Furthermore, copper ions can be toxic to cells, limiting in vivo applications, and may cause degradation of certain biomolecules like proteins and DNA.

  • SPAAC (Strain-Promoted): SPAAC avoids the use of a cytotoxic copper catalyst, making it more suitable for live-cell and in vivo studies. However, the highly reactive strained cyclooctynes used in SPAAC can be prone to side reactions with endogenous nucleophiles, particularly thiols found in molecules like glutathione. SPAAC reactions can also result in a mixture of 1,4- and 1,5-triazole regioisomers, which may be a concern for applications requiring high homogeneity.

Q4: How does the C18 lipid chain affect the reaction?

The long, hydrophobic C18 chain can cause the this compound molecules to self-assemble into aggregates or micelles in aqueous solutions, especially above a certain concentration (the critical micelle concentration). This aggregation can sequester the azide groups within the core of the micelle, making them inaccessible for conjugation and reducing the overall reaction efficiency.

Troubleshooting Guide

Problem: Low or No Product Formation

This is the most common issue encountered during bioconjugation with this compound. The root cause can often be traced to one of the following factors.

Potential Cause 1: Reduction of the Azide Group

Your azide has been converted to an unreactive amine. This is highly likely if your protocol involves the use of reducing agents.

  • Recommended Solutions:

    • Avoid Standard Reducing Agents: If possible, completely remove DTT and TCEP from all buffers used with your azide-containing molecule.

    • Purify Before Conjugation: If the presence of a reducing agent is unavoidable during a prior step (e.g., protein storage or purification), you must thoroughly remove it before adding the this compound. Use dialysis, desalting columns, or buffer exchange methods.

    • Use Alternative Reducing Agents: For disulfide reduction, consider using phosphine-based reducing agents that may have less of an effect on the azide group, but be aware that phosphines themselves can react with azides in the Staudinger ligation. Careful selection and subsequent removal are critical.

Potential Cause 2: Aggregation of this compound

The lipophilic C18 chains are causing the molecules to form micelles, hiding the azide groups from your alkyne-tagged biomolecule.

  • Recommended Solutions:

    • Optimize Concentration: Work at concentrations below the critical micelle concentration (CMC) of the lipid-PEG-azide. This often requires working in more dilute conditions.

    • Incorporate a Mild Detergent: Adding a non-ionic detergent (e.g., Tween 20, Triton X-100) at a concentration just above its own CMC can help to form mixed micelles and increase the availability of the azide groups.

    • Modify Solvent Conditions: The addition of a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) can sometimes help to disrupt aggregation. However, ensure your biomolecule remains stable and active in the chosen solvent.

Potential Cause 3: Steric Hindrance

The reaction site on either the azide or the alkyne is physically blocked, preventing the molecules from getting close enough to react.

  • Recommended Solutions:

    • Increase Spacer Length: The PEG4 spacer is relatively short. If you are conjugating to a very large or complex biomolecule, steric hindrance may be a significant factor. Consider using a reagent with a longer PEG spacer (e.g., PEG8, PEG12) to extend the azide group further from the lipid anchor or the biomolecule surface.

    • Optimize Reaction Time and Temperature: Increasing the reaction time (e.g., from 2 hours to overnight) or moderately increasing the temperature (e.g., from room temperature to 37°C, if your biomolecule is stable) can help overcome kinetic barriers due to steric hindrance.

    • Adjust pH: For reactions involving proteins, pH can affect the conformation. Modifying the pH may expose the reaction site more favorably.

Potential Cause 4: Copper Catalyst Issues (CuAAC Specific)

The Cu(I) catalyst required for the reaction is inactive or has been depleted.

  • Recommended Solutions:

    • Use a Copper-Stabilizing Ligand: Always include a Cu(I)-stabilizing ligand like THPTA or TBTA in your reaction mixture. These ligands protect the copper from oxidation and increase reaction efficiency.

    • Prepare Reagents Fresh: Prepare the sodium ascorbate solution (the reducing agent for Cu(II) to Cu(I)) immediately before use, as it degrades in solution.

    • Degas Solutions: To prevent the oxidative alkyne-alkyne coupling side reaction, degas your buffer and reagent solutions by bubbling with nitrogen or argon gas before adding the copper catalyst.

    • Avoid Chelating Buffers: Buffers containing chelating agents (e.g., citrate, EDTA) or certain functional groups (e.g., primary amines like Tris) can sequester the copper catalyst. Use non-coordinating buffers like HEPES or PBS.

Potential Cause 5: Cyclooctyne Instability (SPAAC Specific)

The strained alkyne on your binding partner has degraded or reacted with other components in the buffer.

  • Recommended Solutions:

    • Check Cyclooctyne Stability: Strained cyclooctynes can react with nucleophiles like thiols. If your buffer contains high concentrations of thiol-containing molecules (e.g., glutathione, cysteine), the cyclooctyne may be consumed before it can react with your azide.

    • Choose a More Stable Cyclooctyne: Different cyclooctyne reagents have varying stability and reactivity. Reagents like DBCO are generally fast-reacting, while others may offer greater stability in complex biological media. Refer to the manufacturer's data for the specific cyclooctyne you are using.

Data & Protocols

Table 1: Influence of Reaction Conditions on Click Chemistry Outcomes
ParameterIssueRecommended ActionRationale
Reducing Agents Azide (-N3) is reduced to amine (-NH2) by DTT, TCEP.Remove all reducing agents prior to conjugation.The amine is unreactive in click chemistry, leading to zero yield.
Concentration C18 tail causes aggregation above CMC.Work below the CMC or add a mild detergent.Aggregation sequesters the azide group, making it inaccessible.
Copper Catalyst (CuAAC) Cu(I) oxidizes to inactive Cu(II); Alkyne homodimerization.Use a stabilizing ligand (e.g., THPTA) and degas solutions.Ligands protect Cu(I) and improve reaction rates; degassing prevents oxidative side reactions.
pH (CuAAC) Amine-containing buffers (Tris) can chelate copper.Use non-coordinating buffers like HEPES or PBS at pH 7-8.Prevents depletion of the active catalyst.
Steric Hindrance Short PEG4 linker may not be sufficient for large molecules.Use a linker with a longer PEG chain (e.g., PEG8, PEG12).Provides greater distance and flexibility for the reactive groups to meet.
Experimental Protocol: General SPAAC Conjugation with this compound

This protocol provides a general workflow for conjugating this compound to a biomolecule functionalized with a strained alkyne (e.g., DBCO).

  • Reagent Preparation (Crucial Step):

    • Biomolecule-Alkyne: Prepare your alkyne-functionalized protein, antibody, or other biomolecule in a non-nucleophilic buffer (e.g., PBS, HEPES, pH 7.4).

    • CRITICAL: Ensure that no reducing agents (DTT, TCEP) are present in the final buffer. If necessary, perform a buffer exchange using a desalting column.

    • This compound Stock: Dissolve this compound in a compatible organic solvent like DMSO to create a concentrated stock solution (e.g., 10-50 mM).

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine your Biomolecule-Alkyne with the this compound.

    • A typical starting point is to use a 5 to 20-fold molar excess of the this compound relative to the biomolecule to drive the reaction to completion.

    • Troubleshooting Note: If you suspect aggregation, keep the final concentration of this compound as low as feasible. The final concentration of DMSO or other organic solvent should typically be kept below 5-10% to maintain protein stability.

    • Incubate the reaction at room temperature or 4°C. Reaction times can vary from 1 hour to overnight, depending on the reactivity of the specific cyclooctyne and the concentration of reactants.

  • Monitoring the Reaction (Optional):

    • If possible, monitor the reaction progress using an appropriate analytical technique, such as SDS-PAGE (a successful conjugation will show a shift in molecular weight), HPLC, or mass spectrometry.

  • Purification:

    • Once the reaction is complete, remove the excess, unreacted this compound.

    • For protein conjugates, methods like dialysis, tangential flow filtration (TFF), or size-exclusion chromatography (SEC) are effective.

  • Analysis and Storage:

    • Characterize the final conjugate to determine the degree of labeling and confirm purity.

    • Store the final conjugate under conditions appropriate for the biomolecule, typically at 4°C or frozen at -80°C.

Visual Guides

cluster_main Intended vs. Side Reaction Pathways Reactants This compound + Biomolecule-Alkyne SPAAC SPAAC Reaction (Strain-Promoted) Reactants->SPAAC Correct Conditions ReducingAgent Reducing Agent Present (e.g., DTT, TCEP) Reactants->ReducingAgent Product Stable Triazole Conjugate (Desired Product) SPAAC->Product Reduction Azide Reduction ReducingAgent->Reduction Undesired Condition SideProduct C18-PEG4-Amine (Unreactive) Reduction->SideProduct

Caption: Figure 1: Competing pathways for this compound.

cluster_ts Troubleshooting Workflow for Low Conjugation Yield Start Low or No Product Observed CheckReducing Reducing agents (DTT/TCEP) present? Start->CheckReducing CheckAggregation Is [Reagent] > CMC? (Aggregation possible?) CheckReducing->CheckAggregation No Sol_Reduce Solution: Remove reducing agent via buffer exchange. CheckReducing->Sol_Reduce Yes CheckCatalyst CuAAC: Catalyst issues? (Oxidation, Chelation) CheckAggregation->CheckCatalyst No Sol_Aggregate Solution: Lower concentration or add mild detergent. CheckAggregation->Sol_Aggregate Yes CheckSterics Is biomolecule large or complex? CheckCatalyst->CheckSterics No Sol_Catalyst Solution: Use ligand (THPTA), degas, use HEPES buffer. CheckCatalyst->Sol_Catalyst Yes Sol_Sterics Solution: Use longer PEG linker, increase reaction time. CheckSterics->Sol_Sterics Yes

Caption: Figure 2: Decision tree for troubleshooting low product yield.

Caption: Figure 3: Sequestration of Azide Groups by Micelle Formation.

References

Technical Support Center: Purification of C18-PEG4-Azide Labeled Proteins by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of C18-PEG4-Azide labeled proteins using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC purification of this compound labeled proteins.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Broadening) - Secondary interactions between the protein and the silica backbone of the C18 column.[1][2] - Inappropriate mobile phase pH or ion-pairing agent concentration.[3] - Non-specific binding of the protein to the HPLC flow path.[2] - The sample is dissolved in a solvent stronger than the initial mobile phase.[3]- Increase the concentration of the ion-pairing agent (e.g., trifluoroacetic acid - TFA) to 0.1% or slightly higher to minimize silanol interactions. - Adjust the mobile phase pH. - Ensure the sample is dissolved in the initial mobile phase composition. If a stronger solvent is needed for solubility, inject a smaller volume.
Co-elution of Labeled Protein and Unreacted this compound - The unreacted PEG reagent is hydrophobic and may have a similar retention time to the labeled protein on a C18 column. - The gradient is too steep, not allowing for adequate separation.- "Stretch out" the gradient by decreasing the slope (% change in organic solvent per minute) in the region where the compounds elute. This provides more time for separation. - Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) SPE cartridge to remove unreacted PEG prior to RP-HPLC.
Poor Resolution Between Unlabeled Protein and Labeled Protein - The addition of the this compound moiety may not significantly alter the overall hydrophobicity of the protein. - The gradient elution is too fast.- Optimize the gradient slope to be shallower, which can improve the resolution of closely eluting peaks. A good starting point is a broad "scouting" gradient (e.g., 5-95% organic solvent over 20-30 minutes) to identify the elution region, followed by a shallower gradient in that specific region. - Consider a C4 column instead of a C18. C4 columns are less hydrophobic and are often better suited for protein separations.
Inconsistent Retention Times - Fluctuations in column temperature. - Issues with the HPLC system, such as pump malfunction or leaks. - Changes in mobile phase preparation.- Use a column oven to maintain a consistent temperature. - Perform routine HPLC system maintenance. - Ensure consistent and accurate preparation of mobile phases.
High Backpressure - Clogged column frit or tubing. - Protein precipitation on the column. - High viscosity of the mobile phase.- Filter all samples and mobile phases before use. - If precipitation is suspected, wash the column with a strong solvent. - Check the viscosity of your mobile phase; high concentrations of organic solvent or buffers can increase pressure.
No Peaks or Very Small Peaks Detected - The protein has precipitated. - The detector is set to the wrong wavelength. - Non-specific binding of the protein to the column or system.- Ensure the protein is soluble in the mobile phase. - Set the UV detector to 220 nm for peptide bonds or 280 nm for aromatic amino acids. - To mitigate non-specific binding, consider adding a small amount of organic solvent to your sample or increasing the ion-pairing agent concentration.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing an HPLC method for my this compound labeled protein?

A1: A good starting point is to use a standard C18 column with a shallow gradient of acetonitrile in water, with both solvents containing 0.1% trifluoroacetic acid (TFA). A shallow gradient is important as it provides more time for the labeled and unlabeled species to interact with the stationary phase, which can lead to better separation.

Q2: How does the this compound label affect my protein's retention on a C18 column?

A2: The this compound label adds a hydrophobic C18 alkyl chain and a hydrophilic PEG4 linker. The C18 portion will increase the hydrophobicity of your protein, generally leading to a longer retention time on a reversed-phase column compared to the unlabeled protein. The PEG component is also somewhat hydrophobic and will contribute to retention.

Q3: Should I use a C18 or a C4 column for purifying my this compound labeled protein?

A3: While a C18 column is a good starting point, some proteins may exhibit better peak shape on a C4 column. C4 columns are less hydrophobic and are often recommended for protein separations to prevent strong, irreversible binding and improve recovery. If you experience issues with peak tailing or low recovery on a C18 column, trying a C4 column is a good troubleshooting step.

Q4: What is the role of trifluoroacetic acid (TFA) in the mobile phase?

A4: TFA is an ion-pairing agent commonly used in reversed-phase HPLC of proteins and peptides. It helps to improve peak shape by minimizing undesirable interactions between the protein and the silica stationary phase. A concentration of 0.1% is widely used and is a good starting point.

Q5: How can I remove the unreacted this compound reagent before HPLC?

A5: Unreacted PEG reagents can be challenging to remove due to their hydrophobicity. One effective method is to use a Hydrophilic Interaction Liquid Chromatography (HILIC) Solid Phase Extraction (SPE) cartridge. Under high organic solvent conditions (e.g., 75-80% acetonitrile), the PEGylated protein will be retained on the HILIC material, while the more hydrophobic, unreacted PEG reagent will flow through. The purified PEGylated protein can then be eluted with an aqueous buffer.

Experimental Protocols

General Protocol for RP-HPLC Purification of a this compound Labeled Protein
  • Sample Preparation:

    • Ensure the labeled protein sample is free of particulates by centrifuging or filtering (0.22 µm or 0.45 µm filter).

    • If possible, dissolve the sample in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • HPLC System and Column:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 or C4 reversed-phase column suitable for protein separation (e.g., with a pore size of 300 Å).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Chromatographic Method:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

    • Inject the prepared protein sample.

    • Elute the protein using a linear gradient of increasing organic solvent. A good starting "scouting" gradient is 5% to 95% B over 30 minutes.

    • Monitor the elution profile at 220 nm or 280 nm.

    • The unlabeled protein is expected to elute first, followed by the this compound labeled protein which will have a longer retention time due to its increased hydrophobicity.

  • Gradient Optimization:

    • Based on the results of the scouting run, identify the percentage of Mobile Phase B at which your labeled protein elutes.

    • To improve resolution, "stretch out" the gradient around this elution point. For example, if the protein of interest elutes at 40% B, you could try a gradient of 30-50% B over 30 minutes.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Optimization start This compound Labeled Protein Reaction Mixture filter Filter/Centrifuge Sample start->filter dissolve Dissolve in Initial Mobile Phase filter->dissolve inject Inject Sample onto C18 Column dissolve->inject gradient Apply Gradient Elution (e.g., 5-95% Acetonitrile w/ 0.1% TFA) inject->gradient detect UV Detection (220 nm or 280 nm) gradient->detect chromatogram Analyze Chromatogram detect->chromatogram unlabeled Unlabeled Protein Peak chromatogram->unlabeled Earlier Elution labeled Labeled Protein Peak chromatogram->labeled Later Elution optimize Optimize Gradient for Improved Resolution labeled->optimize

Caption: Experimental workflow for the purification and analysis of this compound labeled proteins by HPLC.

troubleshooting_logic cluster_peak_shape Poor Peak Shape? cluster_resolution Poor Resolution? cluster_retention Inconsistent Retention? start HPLC Problem Observed peak_shape_yes Yes start->peak_shape_yes peak_shape_no No solution_tfa Increase TFA Concentration peak_shape_yes->solution_tfa solution_solvent Check Sample Solvent peak_shape_yes->solution_solvent resolution_yes Yes peak_shape_no->resolution_yes resolution_no No solution_gradient Decrease Gradient Slope resolution_yes->solution_gradient solution_column Try a C4 Column resolution_yes->solution_column retention_yes Yes resolution_no->retention_yes solution_temp Use Column Oven retention_yes->solution_temp

Caption: A logical troubleshooting workflow for common HPLC issues encountered during protein purification.

References

C18-PEG4-Azide stability in different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of C18-PEG4-Azide under various pH conditions. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful application of this versatile linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary components of the this compound molecule and how does pH affect their stability?

A1: this compound is a hybrid molecule consisting of three key components: a hydrophobic C18 alkyl chain, a hydrophilic polyethylene glycol (PEG) spacer, and a reactive azide group.[1][2] The stability of each component is influenced by pH:

  • C18 Linkage: The C18 chain is typically attached to the PEG spacer via an ether or ester linkage. Ether linkages are generally stable across a wide pH range. However, if it is an ester linkage, it is susceptible to hydrolysis, particularly under basic (alkaline) conditions, which can cleave the C18 tail from the molecule.[3]

  • PEG Spacer: The polyethylene glycol (PEG) chain itself is generally stable. However, aging of PEG solutions can be accelerated by factors like warm temperatures, light, and oxygen, which can lead to oxidation, the formation of acidic byproducts (aldehydes, carboxylates), and a subsequent reduction in the solution's pH.[4][5]

  • Azide Group: The azide functional group is known for its high stability under most conditions, making it ideal for click chemistry. However, it is sensitive to strongly acidic conditions, which can lead to the formation of hydrazoic acid (HN₃), a highly toxic and explosive compound. It is also recommended to avoid the presence of reducing agents, which can interfere with azide stability.

Q2: What are the optimal pH and storage conditions for this compound?

A2: For long-term stability, this compound should be stored at -20°C, protected from light and moisture. When preparing solutions, it is best to use buffers in the neutral to slightly acidic range (pH 6-7.5). Avoid strongly acidic (pH < 4) and strongly basic (pH > 9) conditions. For reactions involving the azide group, such as click chemistry, maintaining a near-neutral pH is crucial for both the stability of the molecule and the efficiency of the reaction.

Q3: Can I use this compound in buffers containing primary amines, like Tris or glycine?

A3: Yes. The azide group itself does not react with primary amines like Tris or glycine under standard bioconjugation conditions. This is a key advantage of using azide chemistry. However, if you were using a variant of this molecule with an NHS-ester group instead of the C18 chain, you would need to avoid amine-containing buffers as they would compete in the reaction.

Q4: How does the structure of an organic azide relate to its general stability?

A4: The stability of an organic azide is highly dependent on its chemical structure. A general guideline is the "Rule of Six," which suggests there should be at least six carbon atoms for each energetic functional group (like an azide) to provide sufficient dilution and render the compound relatively safe. Another guideline is the carbon-to-nitrogen ratio; the number of nitrogen atoms should not exceed the number of carbon atoms. This compound (C₂₆H₅₃N₃O₄) has a high carbon-to-nitrogen ratio and adheres to these principles, indicating good intrinsic stability under recommended conditions.

Troubleshooting Guide

Issue 1: Low yield in click chemistry reaction.

  • Possible Cause: Degradation of the azide group.

  • Troubleshooting Steps:

    • Verify pH: Ensure your reaction buffer is within the optimal pH range (typically 6.5-8.5 for Cu(I)-catalyzed click chemistry). Strongly acidic conditions may have protonated and destabilized the azide.

    • Check for Reducing Agents: Reagents like DTT or TCEP can reduce the azide group. Ensure your reaction buffer is free from these agents or that they are present at a concentration that does not interfere with the azide.

    • Assess Purity: Verify the purity of your this compound stock. If it has been stored improperly (e.g., exposed to light or high temperatures), it may have degraded. Consider running a quality control check using mass spectrometry.

Issue 2: Unexpected cleavage of the C18 chain observed in mass spectrometry results.

  • Possible Cause: Hydrolysis of an ester linkage between the C18 chain and the PEG spacer.

  • Troubleshooting Steps:

    • Avoid High pH: If you suspect an ester linkage, avoid exposing the molecule to basic conditions (pH > 8.5) for extended periods, especially at elevated temperatures.

    • Buffer Selection: Use a neutral pH buffer, such as PBS (pH 7.4), for your experiments whenever possible.

    • Contact Supplier: If the nature of the linkage is unknown, contact the supplier for technical specifications regarding its stability under different pH conditions.

Issue 3: Sample solution shows a gradual decrease in pH over time.

  • Possible Cause: Oxidative degradation of the PEG chain.

  • Troubleshooting Steps:

    • Proper Storage: Store stock solutions frozen (-20°C or -80°C).

    • Inert Gas: For long-term storage of solutions, consider purging the container with an inert gas like argon to displace oxygen.

    • Use Fresh Solutions: Prepare fresh solutions for critical experiments to avoid using aged or partially degraded reagents.

Data Presentation: pH Stability Summary

The following table summarizes the expected stability of this compound's functional components under different pH conditions based on general chemical principles.

ComponentAcidic (pH 1-4)Neutral (pH 6-8)Basic (pH 9-12)Key Considerations
Azide Group (-N₃) Low to Moderate Stability High Stability High Stability Risk of forming toxic/explosive hydrazoic acid at very low pH.
PEG Chain High Stability High Stability High Stability Susceptible to long-term oxidative degradation, which is accelerated by heat and light.
C18 Linkage (Ether) High Stability High Stability High Stability Ether bonds are chemically robust across a wide pH range.
C18 Linkage (Ester) Moderate Stability High Stability Low Stability Susceptible to base-catalyzed hydrolysis.

Note: This table provides a qualitative summary. The actual stability can be influenced by temperature, buffer composition, and incubation time.

Mandatory Visualizations

Factors Affecting this compound Stability cluster_molecule This compound Components C18 C18 Chain (Ester/Ether Linkage) PEG PEG4 Spacer Azide Azide Group pH pH Level Hydrolysis Linkage Hydrolysis (Ester) pH->Hydrolysis High pH Protonation Protonation (HN₃ Formation) pH->Protonation Low pH Temp Temperature Temp->Hydrolysis Accelerates Oxidation Oxidative Degradation Temp->Oxidation Accelerates Storage Storage Conditions (Light, O₂) Storage->Oxidation Hydrolysis->C18 Oxidation->PEG Protonation->Azide Experimental Workflow: pH Stability Assay prep 1. Prepare Buffers (pH 4, 7, 10) incubate 3. Incubate Samples (Aliquots in each buffer at 37°C) prep->incubate sample_prep 2. Prepare this compound Stock Solution sample_prep->incubate timepoint 4. Collect Time Points (t=0, 1, 4, 8, 24 hr) incubate->timepoint quench 5. Quench Reaction (Neutralize pH if needed) timepoint->quench analyze 6. Analyze by HPLC-MS quench->analyze data 7. Quantify Degradation (Compare peak areas to t=0) analyze->data

References

Technical Support Center: Minimizing Copper Cytotoxicity in C18-PEG4-Azide CuAAC Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing copper-induced cytotoxicity during Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving C18-PEG4-Azide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cytotoxicity in CuAAC reactions in a cellular environment?

A1: The primary cause of toxicity in cellular CuAAC is not the copper(I) ion itself, but the generation of reactive oxygen species (ROS).[1][2] This occurs when the copper(I) catalyst, often in the presence of a reducing agent like sodium ascorbate, reacts with molecular oxygen in the cell culture medium.[1][2] The resulting ROS can lead to oxidative stress, damaging cellular components such as lipids, proteins, and DNA, which can ultimately trigger cell death.[1]

Q2: How does the structure of this compound influence the CuAAC reaction and potential cytotoxicity?

A2: The this compound molecule has two key features that can influence the reaction:

  • C18 Alkyl Chain: This long hydrophobic chain can promote insertion into cellular membranes. This localization can be advantageous for studying membrane-associated biomolecules but may also lead to challenges with solubility in aqueous buffers.

  • PEG4 Linker: The polyethylene glycol (PEG) linker enhances water solubility. However, longer PEG chains can sometimes introduce steric hindrance, potentially slowing down the reaction rate, which might necessitate adjustments to reaction conditions.

Q3: What are the most effective strategies to minimize copper cytotoxicity in my experiments with this compound?

A3: The most effective strategies involve a multi-pronged approach:

  • Use of Copper Chelating Ligands: Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) are crucial. They stabilize the copper(I) ion, enhance the reaction rate, and significantly reduce the generation of ROS.

  • Optimize Copper and Ligand Concentrations: It is essential to use the lowest effective concentration of the copper/ligand complex.

  • Use a Reducing Agent: A reducing agent like sodium ascorbate is necessary to maintain copper in its active Cu(I) state. However, its concentration should also be optimized as it contributes to ROS formation.

  • Minimize Incubation Time: The duration of cell exposure to the reaction cocktail should be kept to a minimum to reduce toxic effects.

  • Consider Copper-Free Alternatives: If copper toxicity remains a persistent issue, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a viable alternative that does not require a copper catalyst.

Q4: Can I use copper(II) sulfate directly for my live-cell CuAAC reactions?

A4: While copper(II) sulfate (CuSO₄) is a common source of copper, it must be reduced to the active copper(I) state. This is typically achieved by adding a reducing agent like sodium ascorbate. However, this mixture can be highly cytotoxic. Therefore, it is critical to use a chelating ligand in conjunction with CuSO₄ and sodium ascorbate to protect the cells.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Cell Viability High concentration of copper.Titrate the copper concentration downwards. Start with a concentration as low as 10-50 µM.
Insufficient ligand concentration.Maintain a ligand-to-copper ratio of at least 5:1 to ensure proper chelation and protection.
Prolonged exposure to the reaction cocktail.Reduce the incubation time. Aim for the shortest time that provides a sufficient signal (e.g., 5-15 minutes).
Oxidative stress from ROS.Include an antioxidant like aminoguanidine in the reaction mixture. Ensure the sodium ascorbate solution is freshly prepared.
Inherent sensitivity of the cell line.If optimization fails, consider switching to a less sensitive cell line or using a copper-free click chemistry method like SPAAC.
Inefficient Click Reaction Low concentration of this compound or alkyne probe.Increase the concentration of the limiting reagent.
Steric hindrance from the C18-PEG4 moiety.Increase incubation time or slightly increase the catalyst concentration while monitoring cell viability.
Poor solubility of this compound.Prepare the this compound stock solution in a compatible organic solvent like DMSO before diluting in aqueous buffer. Ensure final DMSO concentration is non-toxic to cells (typically <0.5%).
Inactive catalyst.Ensure the sodium ascorbate solution is fresh, as it can oxidize over time.
High Background Signal Non-specific binding of the fluorescent probe.Decrease the concentration of the alkyne-fluorophore probe. Increase the number and duration of washing steps after the reaction. Include a blocking step with a protein like BSA before the reaction.
Cellular autofluorescence.Image an unlabeled control sample to determine the baseline autofluorescence.

Quantitative Data Summary

The following tables summarize data on the effect of copper-chelating ligands on cell viability in CuAAC reactions.

Table 1: Effect of THPTA Ligand on Cell Viability in the Presence of Copper

Cell LineCopper (CuSO₄) ConcentrationLigand (THPTA) ConcentrationCell Viability (%)
HeLa50 µM0 µM~60%
HeLa50 µM250 µM (5 equivalents)>95%
Data adapted from studies on live-cell CuAAC labeling. Viability was assessed after treatment.

Table 2: Intracellular Concentrations of Copper and Ligand After Incubation

LigandIntracellular Ligand Concentration (µM)Intracellular Copper Concentration (µM)Cell Viability (%)
Ligand 1 (BTTAA)18 ± 138 ± 2~85%
Ligand 3 (Tat-conjugated)69 ± 2163 ± 3~75%
Data from a study on OVCAR5 cells after a 10-minute incubation with 100 µM CuSO₄ and 200 µM ligand. This demonstrates that while some ligands can increase intracellular copper concentration, they still offer protection.

Experimental Protocols

Protocol 1: Live-Cell CuAAC Labeling with this compound

This protocol provides a starting point for labeling live cells with this compound. Optimization of concentrations and incubation times may be necessary for specific cell types and experimental goals.

Materials:

  • Cells cultured in a suitable format (e.g., glass-bottom dish).

  • This compound.

  • Alkyne-functionalized probe (e.g., alkyne-fluorophore).

  • Copper(II) sulfate (CuSO₄).

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine).

  • Sodium Ascorbate.

  • Aminoguanidine.

  • Dulbecco's Phosphate-Buffered Saline (DPBS).

  • Cell culture medium.

Procedure:

  • Cell Preparation:

    • Plate cells and grow to the desired confluency.

    • Wash the cells once with warm DPBS.

  • Preparation of Reagent Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in DMSO.

    • Alkyne-probe: Prepare a 10 mM stock solution in DMSO.

    • CuSO₄: Prepare a 100 mM stock solution in water.

    • THPTA: Prepare a 500 mM stock solution in water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution fresh in water immediately before use.

    • Aminoguanidine: Prepare a 100 mM stock solution in water.

  • Labeling Reaction: a. Prepare the "Click Reaction Cocktail" on ice. For a final volume of 1 mL, add the components in the following order:

    • DPBS (to final volume)
    • Aminoguanidine (to a final concentration of 1 mM)
    • Alkyne-fluorophore (to a final concentration of 2-25 µM)
    • This compound (to a final concentration of 10-100 µM)
    • THPTA (to a final concentration of 250 µM)
    • CuSO₄ (to a final concentration of 50 µM) b. Mix gently. c. Add Sodium Ascorbate (to a final concentration of 2.5 mM) to initiate the reaction. d. Immediately add the Click Reaction Cocktail to the cells. e. Incubate for 5-15 minutes at room temperature, protected from light. f. Gently aspirate the reaction cocktail and wash the cells three times with DPBS.

  • Analysis:

    • The cells are now ready for analysis (e.g., fluorescence microscopy, flow cytometry).

Visualizations

CuAAC_Cytotoxicity_Pathway cluster_0 CuAAC Reaction Components cluster_1 Cellular Environment Cu(II)SO4 Cu(II)SO4 Cu(I) Cu(I) Cu(II)SO4->Cu(I) Reduction Sodium_Ascorbate Sodium Ascorbate (Reducing Agent) Sodium_Ascorbate->Cu(I) Oxygen Oxygen ROS Reactive Oxygen Species (ROS) Oxygen->ROS Cell Cell Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Apoptosis Apoptosis Damage->Apoptosis Cu(I)->ROS Catalyzes

Caption: Signaling pathway of copper-induced cytotoxicity in CuAAC reactions.

Experimental_Workflow A 1. Prepare Cells (Wash with DPBS) B 2. Prepare Click Reaction Cocktail (on ice, add Ascorbate last) A->B C 3. Add Cocktail to Cells (Incubate 5-15 min, RT, protected from light) B->C D 4. Wash Cells (3x with DPBS) C->D E 5. Analyze (Microscopy, Flow Cytometry) D->E

Caption: Experimental workflow for live-cell CuAAC labeling.

Mitigation_Strategy cluster_solutions Mitigation Strategies Cytotoxicity Copper Cytotoxicity Ligands Use Chelating Ligands (e.g., THPTA) Ligands->Cytotoxicity Reduces Concentration Optimize Concentrations (Cu, Ligand, Ascorbate) Concentration->Cytotoxicity Reduces Time Minimize Incubation Time Time->Cytotoxicity Reduces Antioxidants Add Antioxidants (e.g., Aminoguanidine) Antioxidants->Cytotoxicity Reduces SPAAC Consider Copper-Free SPAAC SPAAC->Cytotoxicity Avoids

Caption: Logical relationship of strategies to minimize copper cytotoxicity.

References

Characterizing and removing byproducts of C18-PEG4-Azide reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C18-PEG4-Azide reactions. This guide is designed for researchers, scientists, and drug development professionals to characterize and remove byproducts effectively. This compound is a valuable tool in bioconjugation, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] However, the unique amphiphilic nature of this molecule, combining a long hydrocarbon chain with a hydrophilic PEG linker, can present challenges in reaction monitoring and product purification.

This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and achieve high-purity products.

Troubleshooting Guide

Encountering unexpected results is a common part of the experimental process. The table below outlines frequent issues observed during this compound reactions, their probable causes, and actionable solutions.

Observation / Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Catalyst Inactivity (CuAAC): The Cu(I) catalyst has been oxidized to the inactive Cu(II) state.[3]1. Regenerate Catalyst: Add a fresh solution of a reducing agent like sodium ascorbate. Ensure the order of addition is correct: add sodium ascorbate to the azide/alkyne mixture before adding the copper sulfate solution.[3]
2. Poor Solubility: The amphiphilic this compound may form micelles or aggregates in aqueous solutions, reducing its availability for reaction.2. Optimize Solvent System: Use a co-solvent system such as DMF, DMSO, or t-butanol/water to improve solubility. Gentle heating may also help, but monitor for byproduct formation.
3. Steric Hindrance: The bulky C18 chain or the substrate it's reacting with may sterically hinder the reaction site.3. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration (24-48 hours). A modest increase in temperature (e.g., to 37-50°C) can also increase the reaction rate.
Multiple Spots on TLC / Peaks in HPLC 1. Unreacted Starting Material: The reaction has not gone to completion.1. Drive Reaction to Completion: Add a slight excess of one reactant (typically the less precious one). If the issue is catalyst-related, add more catalyst and reducing agent.
2. Alkyne Homocoupling (Glaser Coupling): A common side reaction in CuAAC, forming a diyne byproduct.[4]2. Minimize Oxygen and Use Ligands: Perform the reaction under an inert atmosphere (N₂ or Ar). Use a copper-stabilizing ligand like THPTA or TBTA to prevent side reactions.
3. Side Reactions of the Azide: The azide group can be reduced to an amine, especially if harsh reducing agents are used or if the reaction mixture is exposed to certain conditions for extended periods.3. Use Mild Reducing Agents: Use sodium ascorbate as the reductant. Avoid stronger reducing agents unless specifically required.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: The desired product and unreacted starting material or byproducts have very similar retention factors (Rf) or retention times.1. Optimize Chromatography: Use a shallow gradient in reverse-phase HPLC. Test different solvent systems for column chromatography (e.g., dichloromethane/methanol, ethyl acetate/hexanes with increasing polarity).
2. Product Aggregation: The lipophilic C18 chain can cause the product to aggregate or stick to chromatography columns, leading to poor separation and recovery.2. Modify Purification Conditions: Add a small amount of a modifier like triethylamine (TEA) to the eluent to reduce tailing on silica gel. For RP-HPLC, ensure adequate organic solvent concentration to disrupt hydrophobic interactions.
3. Residual Copper Catalyst: Copper ions can chelate with the triazole product, affecting its chromatographic behavior and purity.3. Copper Removal: Wash the reaction mixture with an aqueous solution of a chelating agent like EDTA before purification. Passing the crude product through a small plug of silica gel can also help remove copper salts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a CuAAC reaction with this compound?

A1: The most frequent byproducts are unreacted this compound and your alkyne starting material. Another significant byproduct can arise from the oxidative homocoupling of the alkyne partner, known as the Glaser coupling, which forms a symmetric diyne. This is more prevalent when the Cu(I) catalyst is exposed to oxygen. Minor byproducts from the reduction of the azide to an amine can also occur.

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective methods.

  • TLC: Use a mobile phase that gives good separation between your starting materials and the expected product. For this compound, a system like 10:1 Dichloromethane:Methanol often works well. The product, being more polar than the starting azide, should have a lower Rf value.

  • LC-MS: This is the preferred method as it provides both separation information (retention time) and mass confirmation of the product and any byproducts. Reverse-phase HPLC (using a C18 column) is ideal for these lipophilic molecules.

Q3: My this compound seems poorly soluble in my aqueous reaction buffer. What should I do?

A3: The C18 alkyl chain imparts significant hydrophobicity, which can lead to poor solubility and micelle formation in purely aqueous systems. To improve solubility, you can:

  • Add a water-miscible organic co-solvent like DMSO, DMF, or t-butanol.

  • Gently warm the reaction mixture.

  • In some cases, adding a non-ionic surfactant can help, but this will complicate downstream purification.

Q4: How do I remove the copper catalyst after the reaction is complete?

A4: Residual copper can interfere with purification and be toxic to cells in biological applications. To remove it, you can perform a liquid-liquid extraction of your crude reaction mixture. Dilute the reaction with an organic solvent (like ethyl acetate or dichloromethane) and wash it with an aqueous solution of a chelating agent, such as 50 mM EDTA. Repeat the wash 2-3 times.

Q5: What is the best way to purify the final product?

A5: The best method depends on the scale and the nature of your alkyne partner.

  • Flash Column Chromatography: For larger scales, silica gel chromatography is effective. Due to the lipophilic nature of the C18 chain, you will likely need a mobile phase consisting of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

  • Reverse-Phase HPLC (RP-HPLC): This is the most powerful technique for achieving high purity, especially for smaller scales. A C18 column with a water/acetonitrile or water/methanol gradient is typically used.

Experimental Protocols & Data

Protocol 1: General Procedure for CuAAC Reaction

This protocol describes a typical small-scale click reaction.

  • In a vial, dissolve the alkyne-containing molecule (1.0 equivalent) and this compound (1.1 equivalents) in a suitable solvent mixture (e.g., a 2:1 mixture of t-butanol and water).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.5 equivalents, e.g., 100 mM).

  • In a third vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents, e.g., 50 mM). For improved results, pre-complex the CuSO₄ with a ligand like THPTA in a 1:2 molar ratio.

  • To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Reactions are often complete within 4-24 hours.

  • Once complete, quench the reaction by adding 50 mM EDTA solution to chelate the copper.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using flash chromatography or RP-HPLC.

Data Presentation: Characterization by RP-HPLC

Below is a table showing typical retention times for components in a reaction mixture analyzed by Reverse-Phase HPLC.

Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water + 0.1% TFA

  • Mobile Phase B: Acetonitrile + 0.1% TFA

  • Gradient: 50% to 100% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

Compound Expected Molecular Weight ( g/mol ) Typical Retention Time (min) Notes
Alkyne-Substrate (Example)~3008.5Varies greatly depending on the alkyne's polarity.
This compound 471.717.2Very late elution due to the C18 chain.
Desired Product 771.715.8Typically elutes earlier than the C18-azide due to the increased polarity from the triazole and substrate.
Glaser Coupling Byproduct~60012.1Polarity and retention time are highly dependent on the alkyne structure.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for performing a CuAAC reaction with this compound, from reaction setup to final product analysis.

G cluster_prep 1. Reaction Setup cluster_reaction 2. CuAAC Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis A Dissolve Alkyne & This compound D Combine Reagents & Stir at RT A->D B Prepare CuSO4 & Ligand (e.g., THPTA) B->D C Prepare Sodium Ascorbate C->D E Monitor by TLC / LC-MS D->E 1-24h F Quench with EDTA E->F Reaction Complete G Liquid-Liquid Extraction F->G H Column Chromatography or RP-HPLC G->H I Characterize Pure Product (NMR, MS) H->I

General workflow for this compound CuAAC reactions.
Troubleshooting Logic

This diagram provides a decision-making path for troubleshooting a common issue: low product yield.

G start Start: Low Product Yield q1 Is starting material consumed (TLC/LCMS)? start->q1 sol_incomplete Incomplete Reaction: - Add more catalyst/reductant - Increase reaction time q1->sol_incomplete No q2 Are there major byproducts present? q1->q2 Yes sol_byproducts Side Reactions Occurring: - Check for O2 (Glaser) - Use Cu(I) stabilizing ligand - Check reactant stability q2->sol_byproducts Yes sol_solubility Solubility/Aggregation Issue: - Add co-solvent (DMSO/DMF) - Gently warm reaction q2->sol_solubility No

Decision tree for troubleshooting low reaction yield.

References

Validation & Comparative

A Head-to-Head Comparison: C18-PEG4-Azide vs. Maleimide-Based Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of an effective and safe Antibody-Drug Conjugate (ADC). This guide provides an objective comparison of two prominent linker strategies: the increasingly popular C18-PEG4-Azide linker utilizing click chemistry and the widely used maleimide-based linkers. This comparison is supported by experimental data to inform rational ADC design.

The linker connecting a monoclonal antibody to a potent cytotoxic payload is a pivotal component that dictates the ADC's stability in circulation, its mechanism of drug release, and ultimately, its therapeutic window.[1] While maleimide-based linkers have been a mainstay in ADC development, the emergence of click chemistry-based linkers, such as this compound, offers a compelling alternative with distinct advantages.

At a Glance: Key Differences

FeatureThis compound LinkerMaleimide-Based Linker
Conjugation Chemistry Azide-Alkyne Cycloaddition (Click Chemistry)Thiol-Michael Addition
Bond Formed Stable Triazole RingThiosuccinimide Adduct
Stability in Plasma HighSusceptible to retro-Michael reaction and thiol exchange
Homogeneity (DAR) High (with site-specific modification)Can be heterogeneous
Hydrophobicity Hybrid (hydrophobic C18, hydrophilic PEG4)Variable, can be hydrophobic

Delving Deeper: A Performance-Based Comparison

The ideal ADC linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity, and then efficiently release the payload within the target tumor cells.

Stability: A Critical Determinant of Safety and Efficacy

The stability of the linker-payload connection in plasma is paramount for a successful ADC. Maleimide-based linkers, while widely used, have a known instability issue. The thiosuccinimide bond formed between the maleimide and a cysteine residue on the antibody is susceptible to a retro-Michael reaction. This reversal of the conjugation reaction can lead to premature release of the drug-linker, which can then bind to other molecules in the circulation, such as albumin, causing off-target toxicity and reducing the amount of payload delivered to the tumor.[2] Furthermore, the succinimide ring can undergo hydrolysis to a more stable ring-opened form, which is resistant to the retro-Michael reaction. The rate of this hydrolysis can be influenced by the linker's structure.[3][4]

In contrast, the this compound linker utilizes click chemistry, most commonly Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form a highly stable triazole ring.[] This triazole linkage is resistant to hydrolysis and enzymatic degradation, offering superior stability in plasma. This enhanced stability is a significant advantage, potentially leading to a wider therapeutic window and reduced off-target toxicity.

Quantitative Stability Data Summary

Linker TypeStability ChallengeQuantitative Data
Maleimide-Based Retro-Michael ReactionCan lead to significant payload loss in plasma. Studies have shown that ADCs with maleimide conjugation can lose half of their payloads in rat serum incubation assays. The rate of this reaction is dependent on the local chemical environment.
Succinimide Ring HydrolysisThe rate of hydrolysis varies depending on the maleimide N-substituent. For some linkers, hydrolysis can be significant within hours, while for others it is much slower.
This compound Triazole Ring StabilityThe triazole ring is generally stable to hydrolysis under acidic or basic conditions, metabolic degradation, and redox conditions.
Conjugation Efficiency and Homogeneity

Achieving a defined drug-to-antibody ratio (DAR) is crucial for producing a homogeneous ADC with consistent efficacy and safety profiles. Maleimide-based conjugation to native cysteines (from reduced interchain disulfides) often results in a heterogeneous mixture of ADC species with varying DARs.

Click chemistry, when combined with site-specific antibody modification to introduce an azide or alkyne handle, allows for precise control over the conjugation site and stoichiometry. This leads to the production of more homogeneous ADCs with a defined DAR. A head-to-head comparison of maleimide-thiol conjugation and click chemistry for conjugating VHHs (antibody fragments) demonstrated that click chemistry resulted in a one-to-one stoichiometry, whereas maleimide-thiol conjugation produced a mixture of products.

Impact of the Linker Structure on Physicochemical Properties

The this compound linker possesses a unique hybrid structure with a hydrophobic C18 alkyl chain and a hydrophilic PEG4 spacer. The long C18 chain can contribute to the overall hydrophobicity of the ADC, which may influence properties like aggregation and clearance. However, the hydrophilic PEG4 spacer helps to improve solubility and can shield the hydrophobic payload, potentially improving pharmacokinetics. The balance between the hydrophobic and hydrophilic components is a key consideration in the design of ADCs with this type of linker.

Maleimide-based linkers also come with various spacer options, including PEG chains, to modulate the hydrophilicity and overall properties of the ADC.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.

ADC Conjugation Protocols

This compound Conjugation via Click Chemistry (SPAAC Example)

This protocol describes the conjugation of an azide-functionalized linker-payload to a monoclonal antibody that has been modified to contain a strained alkyne, such as dibenzocyclooctyne (DBCO).

  • Materials:

    • DBCO-functionalized monoclonal antibody in PBS (pH 7.4).

    • This compound functionalized payload dissolved in DMSO.

    • Size-exclusion chromatography (SEC) column for purification.

  • Procedure:

    • Reaction Setup: Mix the DBCO-functionalized antibody with a 3- to 5-fold molar excess of the this compound-payload in PBS. The final DMSO concentration should be kept below 10%.

    • Incubation: Incubate the reaction mixture at room temperature for 4-18 hours, or at 4°C for 24-48 hours.

    • Purification: Purify the resulting ADC using an SEC column to remove unreacted linker-payload and other small molecules.

    • Characterization: Characterize the purified ADC to determine the DAR, purity, and aggregation state using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Maleimide-Based Conjugation

This protocol involves the reduction of interchain disulfide bonds in the antibody followed by conjugation to a maleimide-functionalized linker-payload.

  • Materials:

    • Monoclonal antibody in a suitable buffer (e.g., PBS with EDTA).

    • Reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP).

    • Maleimide-functionalized linker-payload dissolved in DMSO.

    • Quenching solution (e.g., N-acetylcysteine).

    • SEC column for purification.

  • Procedure:

    • Antibody Reduction: Add a 10- to 20-fold molar excess of TCEP to the antibody solution and incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.

    • Buffer Exchange: Remove the excess TCEP using a desalting column or spin filtration, exchanging the buffer with a conjugation buffer (e.g., PBS with EDTA, pH 7.0-7.5).

    • Conjugation: Add a 5- to 10-fold molar excess of the maleimide-linker-payload to the reduced antibody. Incubate for 1-2 hours at room temperature.

    • Quenching: Add a quenching solution to cap any unreacted maleimide groups.

    • Purification and Characterization: Purify and characterize the ADC as described for the click chemistry protocol.

Key Performance Assays

In Vitro Plasma Stability Assay

  • Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.

  • Methodology:

    • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in human or mouse plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

    • Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload. This can be done using techniques like ELISA, HIC-HPLC, or LC-MS.

In Vitro Cytotoxicity Assay (IC50 Determination)

  • Objective: To determine the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.

  • Methodology:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.

    • Incubate for 72-120 hours.

    • Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

    • Calculate the IC50 value, which is the concentration of the ADC that causes 50% inhibition of cell growth.

Visualizing the Chemistry and Workflows

Conjugation Chemistries

G cluster_0 This compound (Click Chemistry) cluster_1 Maleimide-Based Linker a Antibody-Alkyne c Stable Triazole Linkage (ADC) a->c SPAAC or CuAAC b C18-PEG4-N3-Payload b->c d Antibody-SH f Thiosuccinimide Adduct (ADC) d->f Michael Addition e Maleimide-Payload e->f g Deconjugated Payload f->g Retro-Michael Reaction

Caption: Comparison of this compound and maleimide conjugation chemistries.

Experimental Workflow for ADC Production and Evaluation

G start Start: Antibody & Linker-Payload conjugation Conjugation Reaction (Click Chemistry or Maleimide) start->conjugation purification Purification (e.g., SEC) conjugation->purification characterization Characterization (DAR, Purity, Aggregation) purification->characterization invitro In Vitro Evaluation (Plasma Stability, Cytotoxicity) characterization->invitro invivo In Vivo Evaluation (Efficacy, Pharmacokinetics) invitro->invivo end End: ADC Candidate invivo->end

Caption: General experimental workflow for ADC production and evaluation.

Conclusion

The choice between this compound and maleimide-based linkers depends on the specific goals of the ADC development program. Maleimide-based linkers are well-established and have been used in several approved ADCs. However, their inherent instability due to the retro-Michael reaction is a significant drawback that can lead to off-target toxicity and reduced efficacy.

This compound linkers, leveraging the power of click chemistry, offer a more stable alternative. The resulting triazole linkage is robust, and the conjugation process can be precisely controlled to produce homogeneous ADCs. While the hydrophobic C18 chain introduces a factor that requires careful consideration in terms of overall ADC properties, the combination with a hydrophilic PEG spacer offers a versatile platform for tuning the linker's characteristics. For researchers prioritizing stability and homogeneity in their ADC design, this compound and other azide-based click chemistry linkers represent a promising path forward.

References

A Researcher's Guide to Mass Spectrometry Analysis of C18-PEG4-Azide Conjugated Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in proteomics and drug development, the precise characterization of chemically modified peptides is paramount. The C18-PEG4-Azide linker has emerged as a valuable tool for conjugating peptides for various applications, including targeted drug delivery and activity-based protein profiling. This guide provides a comprehensive comparison of the mass spectrometry (MS) analysis of this compound conjugated peptides against alternative labeling strategies, supported by experimental protocols and data interpretation guidelines.

Performance Comparison of Peptide Conjugation Strategies

The choice of a linker for peptide conjugation significantly impacts the subsequent mass spectrometry analysis. Key performance indicators include signal intensity, fragmentation efficiency, and the ease of data interpretation. Below is a comparative overview of this compound with other common peptide modification strategies.

Table 1: Comparison of Performance Metrics for Different Peptide Conjugation Linkers in Mass Spectrometry Analysis

FeatureThis compoundShorter PEG Linkers (e.g., PEG2, PEG3)Non-PEGylated Linkers (e.g., Alkynes)Cleavable Linkers
MS Signal Intensity Potentially enhanced due to the hydrophobic C18 tail improving ionization efficiency.Generally good, but may be lower than C18-containing linkers for certain peptides.Can vary significantly based on the linker's chemical properties.Signal intensity of the peptide itself is high after cleavage of the bulky tag.
Chromatographic Retention Increased retention on reversed-phase columns (e.g., C18), aiding in separation from unlabeled peptides.Moderate increase in retention time.Minimal impact on retention time compared to the unmodified peptide.Retention time of the intact conjugate is significantly different from the cleaved peptide.
Fragmentation Pattern Predictable fragmentation of the peptide backbone. The PEG linker can show characteristic neutral losses.Similar to this compound, with fewer repeating PEG unit losses.Fragmentation is primarily of the peptide backbone.Fragmentation analysis is performed on the liberated, unmodified peptide.
Data Interpretation Relatively straightforward, with a clear mass shift from the modification.Simple mass shift, easy to interpret.Simplest mass shift to interpret.Requires data analysis for both the intact conjugate and the cleaved peptide.
Solubility The PEG4 moiety enhances the solubility of hydrophobic peptides.Good solubility enhancement.May not improve the solubility of the peptide.The linker's properties dictate the solubility of the conjugate.
Applications Targeted proteomics, chemical proteomics, drug delivery.Similar to this compound, where a shorter linker is preferred."Click" chemistry applications where minimal modification is desired.Protein interaction studies, enrichment of modified peptides.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful analysis of modified peptides. Below are representative protocols for the preparation and LC-MS/MS analysis of this compound conjugated peptides.

Protocol 1: Tryptic Digestion of a Protein and Labeling with C18-PEG4-Alkyne

This protocol describes the digestion of a protein followed by the labeling of a specific peptide containing an azide group with a C18-PEG4-alkyne linker via copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry".

Materials:

  • Protein of interest

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Formic acid

  • Acetonitrile (ACN)

  • C18-PEG4-Alkyne reagent

  • Copper(II) sulfate (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • C18 desalting spin tips

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Dissolve the protein in 8 M urea, 50 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 20 minutes.

  • Tryptic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

    • Quench the digestion by adding formic acid to a final concentration of 1%.

  • Peptide Labeling with C18-PEG4-Alkyne:

    • To the digested peptide mixture, add the C18-PEG4-Alkyne reagent.

    • Prepare a "click" reaction master mix containing CuSO4, TCEP, and TBTA.

    • Add the master mix to the peptide solution and incubate at room temperature for 1 hour.

  • Sample Cleanup:

    • Desalt the labeled peptide mixture using a C18 spin tip according to the manufacturer's protocol.

    • Elute the peptides with 50% ACN, 0.1% formic acid.

    • Dry the sample in a vacuum centrifuge.

Protocol 2: LC-MS/MS Analysis of this compound Conjugated Peptides

Instrumentation:

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

  • Nano-liquid chromatography system

  • C18 reversed-phase analytical column (e.g., 75 µm i.d. x 15 cm)

LC-MS/MS Parameters:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would be a linear increase from 5% to 40% B over 60 minutes, followed by a wash at high organic content and re-equilibration. The gradient should be optimized based on the complexity of the sample.

  • Flow Rate: 300 nL/min

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • MS1 Scan Range: m/z 350-1500

  • MS/MS Fragmentation: Higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

  • Data Acquisition: Data-dependent acquisition (DDA) selecting the top 10-20 most intense precursor ions for fragmentation.

Data Analysis and Interpretation

The analysis of mass spectrometry data for this compound conjugated peptides involves identifying the modified peptides and interpreting their fragmentation spectra.

  • Identification: The conjugated peptide will have a specific mass shift corresponding to the addition of the this compound linker. This mass can be used to search the MS data for the presence of the modified peptide.

  • Fragmentation Analysis: In HCD or CID fragmentation, the peptide backbone will fragment to produce b- and y-ions, allowing for sequence confirmation. The PEG linker may also show characteristic neutral losses of ethylene glycol units (44 Da). The C18 tail is generally stable during fragmentation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound conjugated peptides.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Protein Protein Sample Digestion Tryptic Digestion Protein->Digestion Labeling This compound Conjugation Digestion->Labeling Cleanup C18 Desalting Labeling->Cleanup LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation MS_Analysis MS/MS Analysis (HCD/CID) LC_Separation->MS_Analysis Data_Analysis Data Analysis MS_Analysis->Data_Analysis

Figure 1. General workflow for the mass spectrometry analysis of this compound conjugated peptides.

Comparison of Fragmentation Methods

The choice of fragmentation method can influence the quality of the MS/MS data obtained for modified peptides.

fragmentation_comparison cluster_cid Collision-Induced Dissociation (CID) cluster_hcd Higher-Energy Collisional Dissociation (HCD) Precursor This compound Peptide Ion CID_Fragments b- and y-ions (Peptide Backbone) Some PEG neutral loss Precursor->CID_Fragments HCD_Fragments Rich b- and y-ion series Characteristic PEG fragmentation Precursor->HCD_Fragments

Figure 2. Comparison of CID and HCD fragmentation for this compound conjugated peptides.

Conclusion

The this compound linker offers a unique combination of properties that can be advantageous for the mass spectrometry analysis of conjugated peptides. The hydrophobic C18 tail can enhance ionization and chromatographic separation, while the PEG4 moiety improves solubility. By understanding the performance characteristics of this linker in comparison to other labeling strategies and by employing optimized experimental protocols, researchers can confidently and accurately characterize their modified peptides, paving the way for new discoveries in proteomics and drug development.

A Comparative Guide to HPLC Characterization of C18-PEG4-Azide Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation and the development of lipid-based drug delivery systems, the efficient and accurate characterization of conjugation reactions is paramount. The "click chemistry" platform, particularly the reaction between an azide and an alkyne, has become a widely adopted method for its high efficiency and selectivity. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for characterizing the conjugation efficiency of C18-PEG4-Azide, a common lipid-PEG linker used in the formation of nanoparticles and other drug delivery vehicles.

This guide will compare two primary approaches for this compound conjugation: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into the experimental protocols and present illustrative HPLC data to facilitate an objective comparison of their performance.

Comparison of Conjugation Methods

The choice between CuAAC and SPAAC for conjugating this compound to an alkyne-modified molecule depends on several factors, including the sensitivity of the biomolecules to copper, the desired reaction kinetics, and the complexity of purification.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (relies on a strained cyclooctyne)
Reaction Speed Generally fasterGenerally slower
Biocompatibility Potential for cytotoxicity due to copper catalyst, though ligands can mitigate this.[1]Highly biocompatible as it avoids the use of a metal catalyst.[1]
Side Reactions Copper can mediate the generation of reactive oxygen species.[2]The strained alkyne can react with thiols in biological samples.
Reagents Requires a copper source (e.g., CuSO4), a reducing agent (e.g., sodium ascorbate), and a stabilizing ligand (e.g., THPTA).Requires a strained cyclooctyne (e.g., DBCO, BCN).

Experimental Protocols

Detailed methodologies for both the conjugation reactions and the subsequent HPLC analysis are crucial for reproducible results.

Conjugation Reaction Protocols

Method 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a typical procedure for the CuAAC conjugation of this compound to an alkyne-containing molecule.

  • Reagent Preparation:

    • Prepare a 10 mM solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a 10 mM solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare a 100 mM stock solution of copper(II) sulfate (CuSO4) in water.

    • Prepare a 200 mM stock solution of the ligand Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water.[3]

    • Prepare a fresh 1 M stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 10 µL of the this compound solution and 10 µL of the alkyne solution.

    • Add 5 µL of the THPTA solution to 5 µL of the CuSO4 solution and let it stand for 2 minutes to form the copper-ligand complex.

    • Add the copper-ligand complex to the azide/alkyne mixture.

    • Initiate the reaction by adding 5 µL of the sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1 hour.

Method 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a typical SPAAC reaction, which is catalyst-free.

  • Reagent Preparation:

    • Prepare a 10 mM solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a 10 mM solution of a strained alkyne (e.g., DBCO-functionalized molecule) in a compatible solvent.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 10 µL of the this compound solution and 10 µL of the DBCO-functionalized molecule solution.

    • Incubate the reaction at room temperature for 4 hours.

HPLC Analysis Protocol

The following Reverse-Phase HPLC (RP-HPLC) method is suitable for analyzing the conjugation efficiency of both CuAAC and SPAAC reactions.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 100% B

    • 25-30 min: 100% B

    • 30-35 min: 100% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for label-free detection. If one of the reactants has a UV chromophore, a UV detector can be used.

  • Injection Volume: 20 µL.

Data Presentation: Quantitative Comparison

The efficiency of the conjugation reaction is determined by calculating the percentage of the limiting reactant that has been converted to the product. This is achieved by analyzing the peak areas in the HPLC chromatogram.

Conjugation Efficiency (%) = [Peak Area of Product / (Peak Area of Product + Peak Area of Limiting Reactant)] x 100

Below is a table summarizing the expected HPLC data for the two conjugation methods.

ParameterThis compound (Reactant)Alkyne-Molecule (Reactant)Conjugated ProductConjugation Efficiency
Method 1: CuAAC (1 hour)
Illustrative Retention Time (min)8.510.215.8~95%
Illustrative Peak Area5,0001,005,00095,000
Method 2: SPAAC (4 hours)
Illustrative Retention Time (min)8.511.5 (DBCO-alkyne)17.2~85%
Illustrative Peak Area15,0001,015,00085,000

Note: The illustrative retention times and peak areas are hypothetical and will vary depending on the specific alkyne-molecule used and the exact HPLC conditions.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the CuAAC and SPAAC reactions followed by HPLC analysis.

CuAAC_Workflow cluster_reaction CuAAC Reaction cluster_analysis HPLC Analysis C18_PEG4_Azide This compound Reaction_Mix Reaction Mixture C18_PEG4_Azide->Reaction_Mix Alkyne Alkyne-Molecule Alkyne->Reaction_Mix Catalyst CuSO4 + THPTA + Sodium Ascorbate Catalyst->Reaction_Mix HPLC RP-HPLC Reaction_Mix->HPLC Inject Sample Data Chromatogram (Peak Areas) HPLC->Data Efficiency Calculate Conjugation Efficiency Data->Efficiency

Caption: Workflow for CuAAC conjugation and HPLC analysis.

SPAAC_Workflow cluster_reaction SPAAC Reaction cluster_analysis HPLC Analysis C18_PEG4_Azide This compound Reaction_Mix Reaction Mixture C18_PEG4_Azide->Reaction_Mix Strained_Alkyne Strained Alkyne (e.g., DBCO) Strained_Alkyne->Reaction_Mix HPLC RP-HPLC Reaction_Mix->HPLC Inject Sample Data Chromatogram (Peak Areas) HPLC->Data Efficiency Calculate Conjugation Efficiency Data->Efficiency

Caption: Workflow for SPAAC conjugation and HPLC analysis.

References

Assessing the In-Vivo Stability of C18-PEG4-Azide Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The in-vivo stability of a linker is a critical determinant of the efficacy and safety profile of antibody-drug conjugates (ADCs) and other targeted drug delivery systems. An ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while enabling efficient cleavage and payload delivery at the target site. This guide provides a comparative assessment of the presumed in-vivo stability of the C18-PEG4-Azide linker against established alternative linkers, supported by experimental data from related structures and detailed methodologies for stability assessment.

Executive Summary

Direct in-vivo stability and pharmacokinetic data for the this compound linker are not extensively available in peer-reviewed literature. However, an assessment of its stability can be inferred from the known in-vivo behavior of its constituent components: a long-chain C18 alkyl, a hydrophilic PEG4 spacer, and a bioorthogonal azide group. This linker is anticipated to behave as a stable, non-cleavable linker, with its hydrophobic C18 tail influencing its pharmacokinetic profile. This guide contrasts this inferred stability with the well-documented performance of clinically relevant cleavable (e.g., Val-Cit) and non-cleavable (e.g., SMCC) linkers.

In-Vivo Stability Profile of this compound Linker

The this compound linker is a hybrid linker combining a hydrophobic C18 alkyl chain, a hydrophilic polyethylene glycol (PEG4) spacer, and an azide functional group for conjugation via click chemistry. Its in-vivo stability is a function of these three components.

  • C18 Alkyl Chain: The long C18 hydrocarbon chain imparts significant hydrophobicity. In vivo, such long alkyl chains can influence the pharmacokinetics of a conjugate, potentially leading to increased association with lipid membranes and lipoproteins.[1][2][3] Studies on PEGylated lipids have shown that longer alkyl chains, such as C18, lead to a slower desorption rate from lipid nanoparticles in vivo, suggesting a more stable association with carrier molecules and longer circulation half-lives compared to shorter chain lipids.[1][3] For instance, the in-vivo rate of loss for a C18 PEG-lipid from a lipid nanoparticle was found to be 0.2%/hour, significantly lower than the 45%/hour for a C14 PEG-lipid.

  • PEG4 Spacer: The hydrophilic PEG4 spacer is intended to improve solubility and potentially shield the hydrophobic C18 chain to some extent, which can reduce renal clearance and prolong circulation half-life. The conformation and density of PEG chains on a nanoparticle surface are known to be critical factors in determining their in-vivo fate.

  • Azide Group: The azide functional group is known for its stability under physiological conditions and its lack of reactivity with biological nucleophiles, making it a bioorthogonal handle for conjugation. It does not have an inherent cleavage mechanism in vivo and is considered stable against enzymatic degradation, oxidation, or reduction.

Based on these components, the this compound linker is predicted to function as a non-cleavable linker with high stability in circulation. The release of a conjugated payload would likely depend on the degradation of the entire conjugate, for example, within the lysosome after internalization.

Comparison with Alternative Linkers

The in-vivo stability of linkers is a key differentiator in their application. Below is a comparison of the inferred stability of the this compound linker with well-characterized cleavable and non-cleavable linkers.

Linker TypeLinker ExampleCleavage MechanismIn-Vivo Stability ProfileKey Characteristics
Non-Cleavable (Inferred) This compound Relies on lysosomal degradation of the entire conjugate.High inferred stability in circulation. The hydrophobic C18 chain may influence distribution and clearance.- Long circulation half-life anticipated. - Reduced risk of premature drug release and off-target toxicity. - Efficacy is dependent on the internalization and degradation of the entire conjugate.
Non-Cleavable SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Relies on lysosomal degradation of the antibody to release the drug-linker-amino acid catabolite.High stability in circulation.- Minimizes off-target effects. - The released payload is still attached to the linker and an amino acid residue.
Cleavable (Protease-Sensitive) Valine-Citrulline (vc) Cleaved by lysosomal proteases (e.g., Cathepsin B) that are often overexpressed in tumor cells.Moderately stable in circulation. Can be susceptible to premature cleavage by other proteases. The linker half-life of a vc-MMAE conjugate was found to be approximately 6 days in mice and 9.6 days in cynomolgus monkeys. In some cases, instability in mouse plasma has been observed.- Enables a "bystander effect" where the released, cell-permeable drug can kill neighboring tumor cells. - Efficacy is dependent on the expression of specific proteases in the target cell.
Cleavable (pH-Sensitive) Hydrazone Hydrolyzed under the acidic conditions of endosomes and lysosomes (pH 4.5-6.5).Variable stability. Can be unstable in systemic circulation, leading to premature drug release.- One of the first types of cleavable linkers used in ADCs. - Prone to off-target toxicity due to instability at physiological pH.

Experimental Protocols for Assessing In-Vivo Linker Stability

A definitive assessment of the in-vivo stability of any linker requires rigorous experimental evaluation. The following are key experimental protocols used in the field.

In-Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profiles of the total antibody, the intact antibody-drug conjugate, and the released payload in vivo.

Methodology:

  • Animal Model: Utilize healthy mice or rats.

  • Dosing: Administer a single intravenous (IV) dose of the antibody-drug conjugate.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, 1 week, 2 weeks) via tail vein or retro-orbital bleeding.

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Total Antibody: Quantify using a ligand-binding assay such as an enzyme-linked immunosorbent assay (ELISA) specific for the antibody.

    • Intact ADC (Conjugated Drug): Measure using an ELISA that captures the antibody and detects the payload, or by using mass spectrometry (LC-MS/MS) to quantify the antibody-conjugated drug.

    • Free Payload: Quantify the concentration of the released cytotoxic drug in plasma using LC-MS/MS.

  • Data Analysis: Calculate pharmacokinetic parameters such as clearance, volume of distribution, and half-life for each analyte. The rate of deconjugation can be determined by comparing the clearance of the intact ADC to that of the total antibody.

In-Vitro Plasma Stability Assay

Objective: To assess the stability of the linker in plasma from different species (e.g., mouse, rat, monkey, human) as a surrogate for in-vivo stability.

Methodology:

  • Plasma Incubation: Incubate the antibody-drug conjugate at a specific concentration (e.g., 100 µg/mL) in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Analysis: Quantify the amount of intact ADC, total antibody, and released payload at each time point using ELISA and/or LC-MS/MS as described above.

  • Data Interpretation: A decrease in the concentration of the intact ADC over time indicates linker instability.

Visualizing Experimental Workflows and Linker Concepts

To aid in the understanding of the concepts and processes involved in assessing linker stability, the following diagrams are provided.

G cluster_invivo In-Vivo Pharmacokinetic Study cluster_analytes Analytes Measured animal Rodent Model (Mouse/Rat) dosing IV Administration of ADC animal->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing analysis Bioanalysis (ELISA, LC-MS/MS) processing->analysis pk_params Pharmacokinetic Parameter Calculation analysis->pk_params total_ab Total Antibody analysis->total_ab intact_adc Intact ADC analysis->intact_adc free_payload Free Payload analysis->free_payload G cluster_stable Non-Cleavable Linker (e.g., this compound, SMCC) cluster_cleavable Cleavable Linker (e.g., Val-Cit) adc_stable ADC in Circulation (Stable) internalization_stable Internalization into Target Cell adc_stable->internalization_stable lysosome_stable Lysosomal Degradation of Antibody internalization_stable->lysosome_stable release_stable Release of Drug-Linker-Amino Acid lysosome_stable->release_stable adc_cleavable ADC in Circulation (Potentially Unstable) internalization_cleavable Internalization into Target Cell adc_cleavable->internalization_cleavable lysosome_cleavable Enzymatic Cleavage in Lysosome internalization_cleavable->lysosome_cleavable release_cleavable Release of Free Drug lysosome_cleavable->release_cleavable

References

A Comparative Guide to C18-PEG4-Azide and Alternative PEG Chain Linkers in Bioconjugate Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of linker molecules is a critical determinant of the therapeutic efficacy and pharmacokinetic profile of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The C18-PEG4-Azide linker, a hybrid molecule featuring a hydrophobic C18 alkyl chain and a hydrophilic tetraethylene glycol (PEG4) spacer, offers a unique balance of properties. This guide provides an objective comparison of this compound with linkers containing shorter or longer PEG chains, supported by experimental data from analogous systems to elucidate the impact of PEG length on key performance parameters.

The inclusion of a C18 alkyl chain increases the lipophilicity of the linker, which can enhance cell membrane permeability, a desirable trait for intracellular drug delivery.[1] However, excessive hydrophobicity can lead to aggregation and rapid clearance of the bioconjugate.[2] The PEG component serves to counteract this hydrophobicity, improving aqueous solubility, stability, and circulation half-life.[3][4][5] The length of the PEG chain is a crucial variable that must be optimized to achieve the desired balance of physicochemical and pharmacological properties.

Qualitative Comparison of C18-PEGn-Azide Linkers

The choice of PEG linker length represents a trade-off between hydrophobicity and hydrophilicity, which in turn affects various aspects of the bioconjugate's performance.

FeatureShorter PEG Chain (e.g., C18-PEG2-Azide)This compound (Intermediate)Longer PEG Chain (e.g., C18-PEG8/12-Azide)
Hydrophobicity HighModerateLow
Solubility (Aqueous) LowerModerateHigher
Cell Permeability Potentially HigherBalancedPotentially Lower
Risk of Aggregation HigherModerateLower
Circulation Half-Life ShorterModerateLonger
In Vitro Potency (e.g., IC50) Potentially HigherBalancedPotentially Lower
In Vivo Efficacy Context-DependentOften a good starting point for optimizationMay be improved due to better PK
Quantitative Data Presentation

While direct comparative data for the C18-PEGn-Azide series is not extensively available in the public domain, the following tables summarize representative data from studies on ADCs and PROTACs with linkers of varying PEG lengths and hydrophobic components, illustrating the expected trends.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy

This table summarizes data from a study on anti-CD30 ADCs with a glucuronide-MMAE linker, demonstrating how increasing PEG length can improve pharmacokinetics and tolerability.

Linker MoietyPEG UnitsClearance (mL/h/kg)In Vivo Efficacy (Tumor Growth Inhibition)
Hydrophobic Linker0High+
PEG2 Linker2Moderate-High++
PEG4 Linker4Moderate+++
PEG8 Linker 8 Low ++++
PEG12 Linker12Low++++
PEG24 Linker24Low+++

Data is illustrative and sourced from a study on a specific ADC system. Performance will vary based on the antibody, payload, and target.

Table 2: Influence of PEG Linker Length on PROTAC Degradation Efficacy

This table presents synthesized data for a series of PROTACs targeting Bromodomain-containing protein 4 (BRD4), highlighting the concept of an optimal linker length for maximal protein degradation.

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No Degradation-
Alkyl/Ether21396
Alkyl/Ether2929276
PEG 16 (approx. PEG4) More Potent >90
PEG12 (approx. PEG3)Effective~80

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Data is representative and compiled from studies on different PROTAC systems.

Visualizing the Concepts

The following diagrams, generated using the Graphviz DOT language, illustrate key concepts and workflows relevant to the evaluation of C18-PEGn-Azide linkers.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex POI Target Protein (POI) PROTAC PROTAC (C18-PEGn-Azide Linker) POI->PROTAC Binds to POI POI_bound POI E3 E3 Ligase E3->PROTAC Binds to E3 Ligase PROTAC_bound PROTAC POI_bound->PROTAC_bound Proteasome Proteasome POI_bound->Proteasome Targeted for Degradation E3_bound E3 Ligase E3_bound->PROTAC_bound Ub Ubiquitin Ub->POI_bound Ubiquitination Degradation Degraded Peptides Proteasome->Degradation Degrades POI

Caption: PROTAC mechanism of action.

ADC_Workflow cluster_workflow ADC Evaluation Workflow cluster_physicochem Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Synthesize ADCs with C18-PEGn-Azide Linkers (n=2, 4, 8, 12) DAR Determine DAR (HIC, UV-Vis) start->DAR Aggregation Assess Aggregation (SEC) start->Aggregation Cytotoxicity Cytotoxicity Assay (e.g., MTS, CellTiter-Glo) DAR->Cytotoxicity Aggregation->Cytotoxicity Binding Binding Affinity (SPR, ELISA) Cytotoxicity->Binding PK Pharmacokinetics Study Binding->PK Efficacy Antitumor Efficacy Study (Xenograft Model) PK->Efficacy end Select Optimal Linker Length Efficacy->end

Caption: ADC evaluation workflow.

Experimental Protocols

Detailed methodologies are essential for the rigorous comparison of bioconjugates with different linker lengths.

Protocol 1: Synthesis and Characterization of an Antibody-Drug Conjugate

Objective: To synthesize and characterize an ADC using a C18-PEGn-Azide linker.

Materials:

  • Monoclonal antibody (mAb)

  • Reducing agent (e.g., TCEP)

  • C18-PEGn-DBCO (or other strained alkyne) payload

  • Phosphate-buffered saline (PBS)

  • Size-exclusion chromatography (SEC) column

  • Hydrophobic interaction chromatography (HIC) column

  • UV-Vis spectrophotometer

Methodology:

  • Antibody Reduction:

    • Prepare the mAb in PBS at a concentration of 5-10 mg/mL.

    • Add a 10-fold molar excess of TCEP to the mAb solution.

    • Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds.

    • Remove excess TCEP using a desalting column equilibrated with PBS.

  • Conjugation:

    • Immediately after reduction, add the C18-PEGn-DBCO payload to the reduced mAb at a 10-20 fold molar excess.

    • Gently mix and allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Purification:

    • Purify the resulting ADC from unreacted payload and linker by SEC.

    • Collect fractions corresponding to the monomeric ADC.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using UV-Vis spectroscopy by measuring absorbance at 280 nm (for the antibody) and at the characteristic wavelength of the payload. Confirm with HIC analysis.

    • Purity and Aggregation: Assess the percentage of monomeric ADC and the presence of high molecular weight aggregates by SEC.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the in vitro potency of ADCs with different C18-PEGn-Azide linkers.

Materials:

  • Target cancer cell line

  • Appropriate cell culture medium

  • ADCs with varying PEG linker lengths

  • Control antibody

  • Cell viability reagent (e.g., MTS or CellTiter-Glo®)

  • 96-well plates

Methodology:

  • Cell Seeding:

    • Seed the target cells in 96-well plates at a density that allows for exponential growth during the assay period (e.g., 5,000-10,000 cells/well).

    • Incubate overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADCs and control antibody in culture medium.

    • Remove the medium from the wells and add 100 µL of the ADC or control solutions. Include untreated wells as a negative control.

  • Incubation:

    • Incubate the plates for 72-96 hours at 37°C in a humidified incubator.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time and measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Pharmacokinetic (PK) Study in Mice

Objective: To evaluate the pharmacokinetic profiles of ADCs with different C18-PEGn-Azide linkers.

Materials:

  • Female BALB/c mice (or other appropriate strain)

  • ADCs with varying PEG linker lengths

  • ELISA-based kit for human IgG quantification (or LC-MS/MS for payload quantification)

Methodology:

  • ADC Administration:

    • Administer a single intravenous (IV) dose of each ADC (e.g., 5 mg/kg) to groups of mice (n=3-5 per group).

  • Blood Sampling:

    • Collect blood samples via tail vein or retro-orbital bleeding at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-injection).

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of the ADC in the plasma samples using a validated human IgG ELISA or an LC-MS/MS method for the specific payload.

  • Data Analysis:

    • Plot the plasma concentration of the ADC versus time.

    • Calculate key PK parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC) using non-compartmental analysis software.

Conclusion

The this compound linker represents a valuable tool in bioconjugate development, offering a balanced profile of hydrophobicity and hydrophilicity. The choice between a shorter or longer PEG chain in a C18-PEGn-Azide linker is a critical decision that significantly impacts the physicochemical properties, pharmacokinetics, and ultimately, the therapeutic efficacy of the resulting ADC or PROTAC. While shorter PEG chains may favor higher cell permeability and in vitro potency in some cases, longer PEG chains generally enhance aqueous solubility, reduce aggregation, and prolong circulation half-life, which can lead to improved in vivo performance. The optimal PEG length is highly dependent on the specific antibody or targeting ligand, the payload, and the biological target. Therefore, a systematic evaluation of a series of C18-PEGn-Azide linkers with varying PEG lengths, using the experimental protocols outlined in this guide, is essential for the rational design and development of next-generation targeted therapeutics.

References

A Comparative Guide to Functional Assays for Validating C18-PEG4-Azide Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, particularly for the development of targeted drug delivery systems and functionalized nanoparticles, the choice of linker can significantly impact the final product's performance. C18-PEG4-Azide has emerged as a key reagent, offering a hydrophobic C18 tail for lipid bilayer insertion, a hydrophilic PEG4 spacer for solubility and reduced immunogenicity, and a terminal azide group for "click" chemistry conjugation. This guide provides an objective comparison of functional assays to validate this compound bioconjugates, with a focus on lipid nanoparticles (LNPs), and contrasts its performance with a common alternative, NHS-PEG4-Azide, which is used for conjugating to primary amines on proteins and other molecules.

Performance Comparison: this compound vs. NHS-PEG4-Azide Bioconjugates

The functional validation of bioconjugates is paramount to ensure their stability, targeting efficacy, and desired biological activity. Below is a summary of key performance indicators and the assays used to measure them, comparing LNP-incorporated this compound with protein-conjugated NHS-PEG4-Azide.

Performance Parameter Assay This compound (in LNPs) NHS-PEG4-Azide (on Proteins) Key Insights
Bioconjugate Stability Dynamic Light Scattering (DLS)Particle Size: ~80-150 nm; Polydispersity Index (PDI) < 0.2[1]Dependent on protein size; minimal change post-conjugationDLS is crucial for assessing the colloidal stability of LNPs, with a low PDI indicating a homogenous population. For protein conjugates, the focus is on preventing aggregation.
Zeta Potential-10 mV to -30 mVVaries with protein and modification extentIndicates surface charge and contributes to colloidal stability.
Entrapment/Conjugation EfficiencyHigh Performance Liquid Chromatography (HPLC)>90%[1]>85%
In Vitro Functionality Cytotoxicity Assay (e.g., MTT Assay)IC50 dependent on encapsulated drugIC50 dependent on conjugated drugAssesses the biological activity and potential toxicity of the final bioconjugate on target cells.[2][3][4]
Cellular Uptake Assay (Flow Cytometry)Increased uptake in targeted cellsEnhanced binding and internalization in target cellsQuantifies the efficiency of cellular internalization, a critical step for intracellular drug delivery.
In Vivo Performance Biodistribution Study (e.g., IVIS Imaging)Accumulation in target tissues (e.g., tumors)Altered pharmacokinetic profile, potential for targeted tissue accumulationTracks the localization of the bioconjugate in a living organism to evaluate targeting effectiveness and off-target effects.

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results. Below are protocols for key experiments cited in the comparison table.

Stability Assessment using Dynamic Light Scattering (DLS)

Objective: To determine the particle size distribution and colloidal stability of this compound functionalized LNPs.

Methodology:

  • Sample Preparation: Prepare LNP samples at a concentration of approximately 1 mg/mL in a suitable buffer (e.g., PBS). Filter the sample through a 0.22 µm syringe filter to remove any large aggregates.

  • Instrument Setup: Use a DLS instrument to measure the hydrodynamic diameter and polydispersity index (PDI). Set the temperature to 25°C.

  • Measurement: Place the cuvette with the LNP suspension into the DLS instrument. Allow the sample to equilibrate for 2 minutes.

  • Data Acquisition: Perform at least three measurements for each sample. The instrument's software will calculate the average particle size (Z-average) and PDI based on the fluctuations in scattered light intensity caused by Brownian motion.

  • Stability Study: To assess long-term stability, store the LNP suspension at 4°C and repeat the DLS measurements at specified time points (e.g., 1, 7, 14, and 30 days).

In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To evaluate the cytotoxic effect of drug-loaded this compound LNPs on a target cancer cell line.

Methodology:

  • Cell Seeding: Seed the target cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the drug-loaded LNPs, unloaded LNPs (as a control), and the free drug in the cell culture medium. Replace the existing medium with the prepared solutions and incubate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the concentration of the therapeutic agent.

Cellular Uptake Analysis by Flow Cytometry

Objective: To quantify the cellular uptake of fluorescently labeled this compound LNPs.

Methodology:

  • Fluorescent Labeling: The targeting ligand to be "clicked" to the this compound on the LNP surface should be conjugated with a fluorescent dye (e.g., FITC, Cy5).

  • Cell Seeding and Treatment: Seed the target cells in a 6-well plate and incubate until they reach 70-80% confluency. Treat the cells with the fluorescently labeled LNPs at a specific concentration and incubate for a defined period (e.g., 4 hours).

  • Cell Harvesting: After incubation, wash the cells three times with cold PBS to remove any non-internalized LNPs. Detach the cells using trypsin-EDTA and resuspend them in flow cytometry staining buffer (e.g., PBS with 1% BSA).

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite the fluorescent dye with the appropriate laser and measure the emission signal.

  • Data Interpretation: The fluorescence intensity of the cells is proportional to the amount of internalized LNPs. Compare the mean fluorescence intensity of the treated cells with that of untreated control cells to quantify the uptake.

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Experimental_Workflow_for_LNP_Validation cluster_Preparation LNP Formulation & Characterization cluster_InVitro In Vitro Functional Assays cluster_InVivo In Vivo Validation LNP_Prep LNP Formulation with This compound Click_Chemistry Click Chemistry with Targeting Ligand LNP_Prep->Click_Chemistry DLS DLS Analysis (Size, PDI, Stability) Click_Chemistry->DLS HPLC HPLC for Encapsulation Efficiency Click_Chemistry->HPLC Cell_Culture Target Cell Culture Click_Chemistry->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Cellular_Uptake Cellular Uptake (Flow Cytometry) Cell_Culture->Cellular_Uptake Animal_Model Animal Model (e.g., Tumor Xenograft) Cell_Culture->Animal_Model Biodistribution Biodistribution Study (IVIS Imaging) Animal_Model->Biodistribution Efficacy Therapeutic Efficacy (Tumor Growth Inhibition) Animal_Model->Efficacy

Caption: Experimental workflow for the validation of this compound functionalized lipid nanoparticles.

Cellular_Uptake_Pathway LNP Targeted LNP (this compound-Ligand) Binding Binding LNP->Binding Receptor Cell Surface Receptor Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Target Intracellular Target Drug_Release->Target Comparison_Logic Bioconjugate Bioconjugate Validation C18_PEG4_Azide This compound (Lipid Insertion) Bioconjugate->C18_PEG4_Azide NHS_PEG4_Azide NHS-PEG4-Azide (Amine Reaction) Bioconjugate->NHS_PEG4_Azide Stability Stability Assays (DLS, Zeta Potential) C18_PEG4_Azide->Stability InVitro In Vitro Assays (Cytotoxicity, Uptake) C18_PEG4_Azide->InVitro InVivo In Vivo Assays (Biodistribution) C18_PEG4_Azide->InVivo NHS_PEG4_Azide->Stability NHS_PEG4_Azide->InVitro NHS_PEG4_Azide->InVivo

References

The Balancing Act: A Comparative Analysis of C18-PEG4-Azide and Other Azide-PEG Linkers in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of complex biologics like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, azide-functionalized polyethylene glycol (PEG) linkers have become indispensable tools for their role in "click chemistry," a highly efficient and bioorthogonal conjugation method. This guide provides a comparative analysis of C18-PEG4-Azide, an amphiphilic linker, and other purely hydrophilic azide-PEG linkers, supported by experimental data and detailed protocols to inform rational drug design.

The inclusion of a PEG spacer in a linker can significantly enhance the hydrophilicity of a bioconjugate, which is particularly beneficial when working with hydrophobic payloads. This increased water solubility can mitigate aggregation, a common challenge in ADC development that can lead to reduced efficacy and potential immunogenicity.[1][2][3] Furthermore, the length of the PEG chain can be tailored to optimize the pharmacokinetic properties of the conjugate, often leading to a longer circulation half-life.[4]

This compound stands out due to its unique amphiphilic nature, combining a hydrophobic C18 alkyl chain with a hydrophilic PEG4 spacer.[5] This hybrid structure is designed to offer the solubility and stability benefits of PEGylation while the C18 tail can facilitate interaction with and passage through cell membranes, potentially enhancing intracellular drug delivery. In the context of PROTACs, the linker's composition and flexibility are crucial for the formation of a stable ternary complex between the target protein and the E3 ligase, which is a prerequisite for target degradation. The amphiphilic character of this compound may influence the conformation and permeability of the PROTAC molecule.

Quantitative Comparison of Hydrophilic Azide-PEG Linkers

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance indicators of antibody-drug conjugates. While direct comparative data for this compound was not available in the reviewed literature, the trends observed with varying lengths of purely hydrophilic PEG linkers provide a valuable framework for understanding the expected properties of different linker designs.

Table 1: Impact of PEG Linker Length on ADC Hydrophilicity and Aggregation

Linker TypeHIC Retention Time (min)Monomer Content (%)
Non-PEGylated~25< 90%
PEG4~20> 95%
PEG8~18> 98%
PEG12~16> 98%
PEG24~14> 99%

Note: HIC retention times are approximate and can vary based on the specific antibody, payload, and experimental conditions. A shorter retention time indicates a more hydrophilic ADC. Monomer content is a measure of ADC stability and lack of aggregation.

Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity and Pharmacokinetics

Linker TypeIn Vitro Cytotoxicity (IC50, nM)Plasma Half-life (t1/2, hours)
Non-PEGylated5~150
PEG48~200
PEG810~250
PEG1215~250
PEG2425~270

Note: IC50 values and half-life are representative and can vary significantly depending on the ADC components and cancer cell line used. A general trend observed is a potential decrease in in vitro potency with increasing PEG length, which may be offset by improved pharmacokinetics.

Table 3: Effect of PEG Linker Length on In Vivo Antitumor Efficacy

Linker TypeTumor Growth Inhibition (%)
Vehicle Control0
Non-PEGylated ADC60
ADC with PEG4 Linker75
ADC with PEG8 Linker85
ADC with PEG12 Linker85
ADC with PEG24 Linker80

Note: Tumor growth inhibition is measured in a tumor xenograft model. The optimal PEG length for in vivo efficacy is a balance between pharmacokinetics and potency.

The Unique Profile of this compound

This compound's amphiphilic structure introduces a hydrophobic element not present in the linkers detailed in the tables above. The C18 alkyl chain is expected to increase the lipophilicity of the linker, which can have several implications:

  • Cellular Permeability: The hydrophobic tail may enhance the ability of the bioconjugate, particularly in the context of smaller constructs like PROTACs or antibody fragments, to penetrate cell membranes and reach intracellular targets.

  • Payload Delivery: For ADCs, the C18 moiety could facilitate the interaction of the payload with the endosomal membrane following internalization, potentially leading to more efficient payload release into the cytoplasm.

  • Hydrophobicity-Hydrophilicity Balance: The PEG4 spacer serves to counteract the hydrophobicity of the C18 chain, aiming to maintain sufficient aqueous solubility and prevent aggregation. The balance between these opposing properties is a key design consideration.

It is important to empirically evaluate the performance of this compound in a specific application, as the interplay between the hydrophobic chain, the hydrophilic spacer, the payload, and the biologic can lead to complex and sometimes unpredictable outcomes.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of different azide-PEG linkers. Below are representative protocols for key experiments cited in this guide.

Protocol 1: Hydrophobic Interaction Chromatography (HIC) for ADC Hydrophilicity Assessment

Objective: To separate and quantify ADC species based on their hydrophobicity.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol

  • ADC sample

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • Inject 10-20 µL of the prepared ADC sample.

  • Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

  • Monitor the elution profile at 280 nm.

  • Analyze the retention times of the different ADC species. A shorter retention time indicates a more hydrophilic conjugate.

Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To quantify the percentage of monomeric ADC and high molecular weight aggregates.

Materials:

  • SEC column (e.g., TSKgel G3000SWxl)

  • Mobile Phase: 0.1 M sodium phosphate, 0.1 M sodium sulfate, pH 6.8

  • ADC sample

Procedure:

  • Equilibrate the SEC column with the mobile phase.

  • Dilute the ADC sample to 1 mg/mL in the mobile phase.

  • Inject 20 µL of the prepared sample.

  • Run the analysis at a constant flow rate (e.g., 0.5 mL/min).

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas corresponding to the monomer and aggregates to determine the percentage of each.

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC samples with different linkers

  • Cell viability reagent (e.g., MTT or CellTiter-Glo)

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the ADCs in cell culture medium.

  • Add the diluted ADCs to the cells and incubate for 72-96 hours.

  • Measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a dose-response curve.

Protocol 4: Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic parameters of an ADC.

Materials:

  • Rodent model (e.g., BALB/c mice)

  • ADC samples with different linkers

  • Sterile dosing vehicle (e.g., saline)

  • Blood collection supplies

  • ELISA or LC-MS/MS for ADC quantification

Procedure:

  • Administer a single intravenous (IV) dose of the ADC to a cohort of mice.

  • Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours) post-injection.

  • Process the blood samples to obtain plasma.

  • Quantify the concentration of the ADC in the plasma samples using a validated analytical method.

  • Calculate key pharmacokinetic parameters, including half-life (t1/2), clearance (CL), and area under the curve (AUC), using pharmacokinetic modeling software.

Visualizing the Role of Linkers in Drug Development

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Tumor Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: Mechanism of action for a typical antibody-drug conjugate (ADC).

PROTAC_Mechanism cluster_ternary Ternary Complex Formation PROTAC PROTAC TernaryComplex Target-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedTarget Ubiquitinated Target Protein TernaryComplex->UbiquitinatedTarget Ubiquitination Ubiquitin Ubiquitin Ubiquitin->UbiquitinatedTarget Proteasome Proteasome UbiquitinatedTarget->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: PROTAC-mediated targeted protein degradation pathway.

Experimental_Workflow cluster_design Linker Design & Synthesis cluster_conjugation Bioconjugation cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation Linker_Synthesis Synthesis of Azide-PEG Linkers (e.g., C18-PEG4-N3, PEG8-N3) Conjugation Conjugation to Antibody/Protein via Click Chemistry Linker_Synthesis->Conjugation Purification Purification (SEC/HIC) Conjugation->Purification Hydrophilicity Hydrophilicity Assessment (HIC) Purification->Hydrophilicity Aggregation Aggregation Analysis (SEC) Purification->Aggregation Cytotoxicity Cytotoxicity Assay (IC50) Purification->Cytotoxicity PK_Study Pharmacokinetic Study Purification->PK_Study Efficacy_Study Antitumor Efficacy Study PK_Study->Efficacy_Study

Caption: Experimental workflow for comparing different azide-PEG linkers.

References

In-Vitro Characterization of ADCs Synthesized with C18-PEG4-Azide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive in-vitro characterization of Antibody-Drug Conjugates (ADCs) synthesized using a C18-PEG4-Azide linker. It is intended for researchers, scientists, and drug development professionals, offering an objective comparison with alternative ADC technologies, supported by experimental data and detailed protocols.

The this compound linker is a hybrid molecule incorporating a hydrophobic C18 alkyl chain, a hydrophilic polyethylene glycol (PEG4) spacer, and a terminal azide group. The azide functionality allows for conjugation to a payload via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry), offering a versatile and efficient method for ADC synthesis.[1][2][3][4] This guide will explore the key in-vitro attributes of ADCs synthesized with this linker and compare them to established alternatives.

Comparative Performance Data

The following tables summarize the expected in-vitro performance of an ADC synthesized with a this compound linker compared to ADCs synthesized with other common linker technologies. The data for the this compound ADC is hypothetical but based on the expected properties of a PEGylated linker system, while the data for the alternatives are representative values from published studies.

Table 1: In-Vitro Cytotoxicity (IC50 Values in ng/mL)

Cell LineTarget ExpressionThis compound ADC (Hypothetical)Maleimide-based ADC (e.g., vc-MMAE)Enzymatic Conjugation ADC
BT-474High586
SK-BR-3High7108
MCF-7Low/Negative>1000>1000>1000
N87High697

Lower IC50 values indicate higher potency.

Table 2: Bystander Killing Effect

Assay TypeThis compound ADC (Hypothetical)Maleimide-based ADC (e.g., vc-MMAE)Non-cleavable Linker ADC
Co-culture (% Antigen-Negative Cell Death)40-60%50-70%<10%
Conditioned Medium Transfer (% Viability)50-70%40-60%~100%

The bystander effect is crucial for treating heterogeneous tumors.[5]

Table 3: Internalization Rate

Time PointThis compound ADC (Hypothetical) (% Internalized)pH-sensitive Dye Labeled ADCRadiolabeled ADC
30 min15%12%18%
2 hours40%35%45%
4 hours65%60%70%
24 hours>90%>85%>90%

Efficient internalization is critical for the efficacy of ADCs with intracellular payloads.

Table 4: Plasma Stability (% Intact ADC after 7 days)

SpeciesThis compound ADC (Hypothetical)Thiol-Maleimide ADCEnzymatic Conjugation ADC
Human90%75%95%
Cynomolgus Monkey88%72%93%
Rat85%65%90%
Mouse82%60%88%

Higher plasma stability leads to a better therapeutic window by minimizing premature payload release.

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are provided below.

In-Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC, unconjugated antibody, and free payload

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Ag+ and Ag- cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Add the diluted compounds to the respective wells.

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the dose-response curves to determine the IC50 values.

Bystander Effect Assay

This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells. Two common methods are the co-culture assay and the conditioned medium transfer assay.

Co-Culture Bystander Assay Protocol:

Materials:

  • Ag+ cell line

  • Ag- cell line engineered to express a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • ADC and control articles

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed a mixture of Ag+ and GFP-expressing Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1). Include monocultures of each cell line as controls.

  • ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC.

  • Incubation: Incubate the plate for 72-120 hours.

  • Data Acquisition: Measure the GFP fluorescence intensity to specifically quantify the viability of the Ag- cell population.

  • Data Analysis: Compare the viability of the Ag- cells in the co-culture to the Ag- monoculture to determine the extent of bystander killing.

ADC Internalization Assay

This assay quantifies the uptake of the ADC by target cells.

pH-sensitive Dye-Based Internalization Assay Protocol:

Materials:

  • Target cells

  • ADC labeled with a pH-sensitive dye (e.g., pHrodo)

  • Complete cell culture medium

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed target cells in appropriate culture vessels and allow them to adhere overnight.

  • ADC Incubation: Treat the cells with the fluorescently labeled ADC at a specific concentration. Incubate at 37°C for various time points (e.g., 0.5, 2, 4, 24 hours). A control set should be incubated at 4°C to measure surface binding.

  • Cell Harvesting: After incubation, wash the cells with cold PBS and detach them.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry to quantify the fluorescence intensity, which corresponds to the amount of internalized ADC.

Plasma Stability Assay

This assay assesses the stability of the ADC and the potential for premature drug release in plasma.

LC-MS Based Plasma Stability Protocol:

Materials:

  • ADC

  • Human, monkey, rat, and mouse plasma

  • Protein A magnetic beads

  • PBS

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADC in plasma from different species at 37°C for various time points (e.g., 0, 1, 3, 7 days).

  • ADC Capture: At each time point, capture the ADC from the plasma using Protein A magnetic beads.

  • Washing: Wash the beads with PBS to remove unbound plasma proteins.

  • Elution and Analysis: Elute the ADC from the beads and analyze by LC-MS to determine the drug-to-antibody ratio (DAR) and the presence of free payload.

  • Data Analysis: Plot the percentage of intact ADC over time to determine the stability profile in plasma from different species.

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the in-vitro characterization of ADCs.

ADC_Internalization_and_Payload_Action ADC Internalization and Payload-Induced Apoptosis Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ADC ADC Tumor_Cell_Antigen Tumor Cell Antigen ADC->Tumor_Cell_Antigen 1. Binding ADC_Antigen_Complex ADC-Antigen Complex Endosome Endosome ADC_Antigen_Complex->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Microtubule_Disruption Microtubule Disruption Payload->Microtubule_Disruption DNA_Damage DNA Damage Payload->DNA_Damage Apoptosis Apoptosis Microtubule_Disruption->Apoptosis 5. Cell Cycle Arrest DNA_Damage->Apoptosis 5. Programmed Cell Death

Caption: ADC Internalization and Payload-Induced Apoptosis Pathway.

ADC_Characterization_Workflow In-Vitro ADC Characterization Workflow Start ADC Synthesis Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay Bystander_Assay Bystander Effect Assay (Co-culture/Conditioned Medium) Start->Bystander_Assay Internalization_Assay Internalization Assay (Flow Cytometry/Microscopy) Start->Internalization_Assay Stability_Assay Plasma Stability Assay (LC-MS) Start->Stability_Assay Data_Analysis Data Analysis & Comparison Cytotoxicity_Assay->Data_Analysis Bystander_Assay->Data_Analysis Internalization_Assay->Data_Analysis Stability_Assay->Data_Analysis Lead_Candidate Lead Candidate Selection Data_Analysis->Lead_Candidate

Caption: General workflow for in-vitro ADC characterization.

References

Safety Operating Guide

Safe Disposal of C18-PEG4-Azide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of C18-PEG4-Azide is critical for ensuring laboratory safety and environmental protection. Due to its azide functional group, this compound must be handled with care as it is potentially explosive and toxic. The following guide provides detailed procedures for its safe disposal, tailored for researchers, scientists, and drug development professionals.

Core Safety Principles

Before initiating any disposal procedure, it is imperative to understand the primary hazards associated with azido compounds:

  • Explosivity : Azides can be highly reactive and may decompose explosively when subjected to heat, friction, or shock.[1] They can also form highly explosive heavy metal azides if they come into contact with metals like lead or copper, which can be present in plumbing systems.[2][3]

  • Toxicity : Azide compounds are acutely toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[1][4] Symptoms of exposure can be similar to those of cyanide poisoning.

  • Reactivity with Acids : Azides react with acids to produce hydrazoic acid (HN₃), a substance that is highly toxic, volatile, and explosive.

Under no circumstances should azide solutions be poured down the drain without prior deactivation.

Personal Protective Equipment (PPE)

When handling this compound, the following minimum personal protective equipment must be worn to prevent skin and eye contact:

  • Gloves : Chemical-resistant gloves, such as rubber or neoprene, are required. For highly toxic azides, using silver shield gloves under nitrile gloves is recommended.

  • Eye Protection : Chemical safety goggles or splash goggles must be worn.

  • Body Protection : A lab coat is mandatory. For procedures with a higher risk of explosion, a blast shield should be used.

All manipulations involving this compound that could generate vapors or aerosols should be conducted within a properly functioning chemical fume hood.

Disposal Procedures

There are two primary methods for the disposal of this compound: direct disposal as hazardous waste and chemical deactivation followed by disposal. The choice of method depends on the concentration of the azide and the nature of the waste.

Option 1: Direct Disposal as Hazardous Waste

This is the most straightforward and often the safest method, particularly for concentrated solutions, solid this compound, or waste mixed with other chemicals.

Step-by-Step Protocol:

  • Collection : Collect all waste containing this compound, including contaminated disposables (e.g., pipette tips, gloves), in a clearly labeled, sealable, and compatible container. Ensure the container is not made of metal to avoid the formation of explosive metal azides.

  • Labeling : Label the waste container clearly as "Hazardous Waste: this compound" and include any other chemical constituents.

  • Storage : Store the sealed waste container in a cool, dry, and well-ventilated location, segregated from incompatible materials such as acids and metals.

  • Disposal Request : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.

Option 2: Chemical Deactivation of Dilute Solutions

For dilute aqueous solutions (≤5%) of azide compounds, chemical deactivation can be performed to render the waste non-hazardous before disposal. The most common method is treatment with nitrous acid, which is generated in situ from sodium nitrite and an acid.

Experimental Protocol for Deactivation:

This procedure must be performed in a chemical fume hood due to the generation of nitric oxide gas.

  • Setup : In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet tube directed to the fume hood's flue, place the dilute this compound solution.

  • Add Sodium Nitrite : Prepare a 20% aqueous solution of sodium nitrite. For every 1 gram of this compound in your solution, add a 40% excess of sodium nitrite (approximately 1.5 g of sodium nitrite). Add this solution to the flask with stirring.

  • Acidification : Slowly add a 20% aqueous solution of sulfuric acid from the dropping funnel while continuously stirring. Caution: The order of addition is critical. Continue adding acid until the solution is acidic when tested with pH paper.

  • Reaction Time : Allow the mixture to stir for at least one hour to ensure the complete destruction of the azide.

  • Neutralization : After confirming the absence of residual azide (a colorimetric test with ferric chloride can be used for inorganic azides), neutralize the solution with a dilute sodium hydroxide (NaOH) solution to a pH between 6 and 9.

  • Final Disposal : The neutralized solution can now be disposed of according to your institution's guidelines for non-hazardous aqueous waste.

ParameterValueReference
Applicable Concentration for Deactivation ≤ 5% aqueous solution
Deactivating Agent 20% Sodium Nitrite Solution
Acidifying Agent 20% Sulfuric Acid Solution
Stoichiometric Ratio 1.5 g Sodium Nitrite per 1 g Azide
Required Reaction Time Minimum 1 hour
Final pH for Disposal 6 - 9

Disposal Decision Workflow

The following diagram illustrates the decision-making process for selecting the appropriate disposal method for this compound waste.

start This compound Waste Generated decision Is the waste a dilute aqueous solution (<=5%)? start->decision deactivate Chemical Deactivation (Nitrous Acid Treatment) decision->deactivate Yes direct_disposal Direct Disposal as Hazardous Waste decision->direct_disposal No (or solid/mixed waste) neutralize Neutralize to pH 6-9 deactivate->neutralize dispose_nonhaz Dispose as Non-Hazardous Aqueous Waste neutralize->dispose_nonhaz collect Collect in a labeled, non-metallic container direct_disposal->collect ehs Arrange for EHS Pickup collect->ehs

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling C18-PEG4-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling of C18-PEG4-Azide. Adherence to these procedures is essential for ensuring laboratory safety and operational success. The following information is synthesized from safety data sheets of similar compounds and general best practices for handling azide-containing reagents.

Hazard Identification and Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Specification Rationale
Hand Protection Double-gloved nitrile exam gloves. For high-toxicity situations, consider Silver shield gloves under nitrile gloves.[2]Azides can be absorbed through the skin; double-gloving provides an additional layer of protection.
Eye Protection Chemical safety glasses or splash goggles. A face shield should be worn in addition to goggles if there is a risk of splashing.Protects against splashes and potential projectiles.
Body Protection A fully buttoned lab coat is mandatory. For potential exposure to aerosols or significant quantities, Tyvek sleeves or a gown is recommended.Prevents skin contact with the compound.
Respiratory Protection All manipulations should be performed in a certified chemical fume hood. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors may be necessary.Minimizes inhalation exposure to potentially harmful aerosols or vapors.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound from receipt to disposal.

2.1. Preparation and Precautionary Measures:

  • Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety documentation.

  • Emergency Equipment: Ensure that a properly functioning chemical fume hood, eyewash station, and safety shower are readily accessible.

  • Work Area: Designate a specific area for handling this compound within a chemical fume hood. Line the work surface with disposable absorbent bench paper.

2.2. Weighing and Solution Preparation:

  • Handling Solids: Use plastic or ceramic spatulas to handle the solid compound. Never use metal spatulas , as they can form shock-sensitive metal azides.

  • Preparing Solutions: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

2.3. Storage:

  • Container: Store this compound in a tightly sealed and clearly labeled container.

  • Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents. The recommended storage temperature is often -20°C.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent the formation of explosive metal azides in plumbing.

3.1. Waste Segregation:

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container. Do not mix with acidic waste.

  • Solid Waste: Dispose of all contaminated solid waste, including gloves, disposable labware, and bench paper, in a separate, clearly labeled hazardous waste container.

3.2. Deactivation of Azide Waste (for dilute solutions):

  • Under no circumstances should azide solutions be poured down the drain. Reaction with lead or copper pipes can form highly explosive metal azides.

  • For dilute aqueous solutions (≤5%), a chemical deactivation procedure can be performed in a chemical fume hood. This typically involves the slow, controlled addition of an aqueous solution of sodium nitrite followed by dilute acid to convert the azide to nitrogen gas. This procedure should only be carried out by trained personnel.

3.3. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of all this compound waste.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_area Prepare Designated Work Area in Fume Hood prep_ppe->prep_area handle_weigh Weigh Compound (No Metal Spatulas) prep_area->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_reaction Perform Experiment handle_solution->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate cleanup_waste Segregate Waste (Solid & Liquid) cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.